molecular formula C7H5F3IN B1306715 2-Amino-5-iodobenzotrifluoride CAS No. 97760-97-9

2-Amino-5-iodobenzotrifluoride

Cat. No.: B1306715
CAS No.: 97760-97-9
M. Wt: 287.02 g/mol
InChI Key: MAJKZNONEQIIGP-UHFFFAOYSA-N
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Description

2-Amino-5-iodobenzotrifluoride is a useful research compound. Its molecular formula is C7H5F3IN and its molecular weight is 287.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3IN/c8-7(9,10)5-3-4(11)1-2-6(5)12/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJKZNONEQIIGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40391101
Record name 4-Iodo-2-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97760-97-9
Record name 4-Iodo-2-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-5-iodobenzotrifluoride (CAS: 97760-97-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-5-iodobenzotrifluoride, a key fluorinated building block in organic synthesis. Also known by its synonym 4-iodo-2-(trifluoromethyl)aniline, this compound is of significant interest to researchers and drug development professionals due to its utility as a versatile intermediate in the preparation of complex organic molecules and active pharmaceutical ingredients (APIs). This document details its chemical and physical properties, provides established synthesis protocols, outlines its role in pharmaceutical manufacturing with a specific focus on the synthesis of Mabuterol, and summarizes essential safety and handling information. The guide is structured to be a practical resource, featuring tabulated data for quick reference and detailed diagrams to illustrate synthetic pathways and logical relationships.

Chemical and Physical Properties

This compound is a substituted aniline that combines the structural features of an amino group, an iodine atom, and a trifluoromethyl group on a benzene ring. These functionalities impart unique reactivity and properties to the molecule, making it a valuable synthon.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 97760-97-9[1]
Molecular Formula C₇H₅F₃IN[2]
Molecular Weight 287.02 g/mol [2]
Appearance Solid[3]
Boiling Point 262 °C[2]
Density 1.948 g/cm³[2]
Flash Point 112 °C[2]
Storage Temperature 2-8°C, Keep in dark place, Inert atmosphere[2]
pKa 0.67 ± 0.10 (Predicted)

Synthesis of this compound

There are two primary reported methods for the synthesis of this compound.

Iodination of 2-(Trifluoromethyl)aniline

This is a common and direct method for the preparation of this compound.[4]

Experimental Protocol:

  • Materials:

    • 2-(Trifluoromethyl)aniline

    • Iodine

    • Sodium bicarbonate (NaHCO₃)

    • Appropriate solvent (e.g., water, diethyl ether)

  • Procedure:

    • In a suitable reaction vessel, dissolve 2-(Trifluoromethyl)aniline in an aqueous solution of sodium bicarbonate.

    • Cool the mixture in an ice bath to maintain a low temperature.

    • Slowly add powdered iodine in portions to the stirred reaction mixture. The reaction is typically monitored for the disappearance of the iodine color.

    • After the addition is complete, continue stirring for a specified period to ensure the reaction goes to completion.

    • The crude product, which may precipitate from the reaction mixture, is collected by filtration.

    • The collected solid is washed with water and a solution of sodium thiosulfate to remove any unreacted iodine.

    • The crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography, to yield pure this compound.

Synthesis from 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one and p-Iodoaniline

An alternative synthesis route involves the reaction of a hypervalent iodine reagent with p-iodoaniline.[5]

Experimental Protocol:

  • Materials:

    • 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one

    • p-Iodoaniline

    • Nickel hydroxide (catalyst)

    • Potassium carbonate (base)

    • Dimethyl sulfoxide (DMSO) (solvent)

  • Procedure:

    • To a reaction flask containing DMSO, add 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one (1.0 eq.), p-iodoaniline (3.0 eq.), nickel hydroxide (catalyst), and potassium carbonate (3.0 eq.).[5]

    • Heat the reaction mixture to 35 °C and stir for 2 hours.[5]

    • Upon completion of the reaction, the mixture is subjected to a standard work-up procedure to isolate the product.[5]

    • Purification of the crude product is performed to obtain this compound.

Applications in Drug Development

The unique substitution pattern of this compound makes it a valuable intermediate in the synthesis of various pharmaceutical compounds. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, while the amino and iodo groups provide versatile handles for further chemical transformations.

Synthesis of Mabuterol

A notable application of this compound is its use as a starting material in the multi-step synthesis of Mabuterol, a selective β2 adrenoreceptor agonist.[4] The synthesis of Mabuterol from this intermediate involves a series of transformations, including protection of the amino group, nucleophilic aromatic substitution, and subsequent modifications.[4]

Mabuterol_Synthesis_Workflow cluster_0 Synthesis of Key Intermediate cluster_1 Elaboration to Mabuterol A 2-(Trifluoromethyl)aniline B This compound A->B Iodination C N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide B->C Protection & Cyanation D 4-amino-3-(trifluoromethyl)benzoic acid C->D Hydrolysis E 4-Amino-3-Chloro-5-(Trifluoromethyl)Benzoic Acid D->E Chlorination F 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethanone E->F Multi-step conversion G Mabuterol F->G Amination & Reduction

Workflow for the synthesis of Mabuterol.
Potential as a Building Block for Kinase Inhibitors

Reactivity Profile

The chemical reactivity of this compound is dictated by its three key functional groups.

Reactivity_Profile cluster_amino Reactions of the Amino Group cluster_iodo Reactions of the Iodo Group main This compound A1 Diazotization (Sandmeyer Reaction) main->A1 A2 Acylation (Amide formation) main->A2 A3 Alkylation main->A3 I1 Suzuki Coupling main->I1 I2 Heck Coupling main->I2 I3 Sonogashira Coupling main->I3 I4 Buchwald-Hartwig Amination main->I4

General reactivity of this compound.

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data of this compound

Technique Data
¹H NMR Data not available in searched literature.
¹³C NMR Data not available in searched literature.
FT-IR Characteristic peaks for N-H stretching (amines), C-F stretching (trifluoromethyl group), and C-I stretching are expected. Specific peak list not available in searched literature.
Mass Spec. Molecular Ion (M⁺): Expected at m/z = 287. Fragmentation pattern would likely involve loss of I, CF₃, and other fragments. Specific data not available in searched literature.

Note: While specific spectral data for the title compound was not found in the initial searches, related compounds show predictable patterns that can be inferred.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The following information is a summary of available safety data.

Table 3: Safety Information for this compound

Hazard Category Description
GHS Pictograms Warning
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves, and a lab coat are recommended. Work in a well-ventilated area or under a fume hood.
First Aid Measures In case of skin contact: Wash off with soap and plenty of water.In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.If inhaled: Move person into fresh air.If swallowed: Rinse mouth with water.

This is not an exhaustive list. Always consult the full Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly for the pharmaceutical industry. Its unique combination of functional groups allows for a wide range of chemical transformations, making it a key building block for the synthesis of complex molecules like Mabuterol and a promising scaffold for the development of new therapeutics, including kinase inhibitors. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a useful resource for researchers and chemists in the field of drug discovery and development. Further research into its spectroscopic characterization and toxicological profile would be beneficial for its broader application.

References

An In-depth Technical Guide to the Physical Properties of 4-Iodo-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-2-(trifluoromethyl)aniline, with the CAS number 97760-97-9, is an important fluorinated aromatic amine intermediate used in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring an iodine atom and a trifluoromethyl group on the aniline scaffold, imparts specific reactivity and properties that are highly valuable in medicinal chemistry and materials science. The trifluoromethyl group can enhance metabolic stability and cell membrane permeability, while the iodo group provides a reactive handle for various cross-coupling reactions. A thorough understanding of its physical properties is crucial for its effective use in synthesis, formulation, and quality control. This technical guide provides a comprehensive overview of the core physical properties of 4-Iodo-2-(trifluoromethyl)aniline, along with detailed experimental protocols for their determination.

Core Physical Properties

The physical characteristics of 4-Iodo-2-(trifluoromethyl)aniline are summarized in the table below. These properties are essential for predicting its behavior in various solvents and reaction conditions, as well as for developing appropriate handling and storage procedures.

Physical PropertyValueNotes
Molecular Formula C₇H₅F₃IN-
Molecular Weight 287.02 g/mol [1][2]
Physical Form White to off-white solid or liquidThe compound's state at room temperature may vary.
Boiling Point 261.9 °C at 760 mmHg[3]
Density 1.948 g/cm³
Solubility Sparingly soluble in water[4] Quantitative data is not readily available.
Purity Typically ≥ 98%As supplied by commercial vendors.[2]

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail standardized experimental protocols for measuring the key physical properties of 4-Iodo-2-(trifluoromethyl)aniline.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid phase of 4-Iodo-2-(trifluoromethyl)aniline transitions to the liquid phase.

Materials:

  • 4-Iodo-2-(trifluoromethyl)aniline sample

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Ensure the 4-Iodo-2-(trifluoromethyl)aniline sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

  • Press the open end of a capillary tube into the powdered sample, trapping a small amount of the solid.

  • Invert the capillary tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Set the heating rate to a rapid setting to quickly approach the expected melting point.

  • Once the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

  • Observe the sample through the magnifying lens.

  • Record the temperature at which the first drop of liquid appears (the onset of melting).

  • Record the temperature at which the last crystal of the solid melts (the completion of melting).

  • The melting point is reported as the range between these two temperatures.

Boiling Point Determination (Micro-reflux Method)

Objective: To determine the temperature at which the vapor pressure of liquid 4-Iodo-2-(trifluoromethyl)aniline equals the atmospheric pressure.

Materials:

  • 4-Iodo-2-(trifluoromethyl)aniline sample

  • Small test tube (e.g., 10 x 75 mm)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., oil bath or heating block)

  • Clamp and stand

Procedure:

  • Place a small amount (approximately 0.5 mL) of 4-Iodo-2-(trifluoromethyl)aniline into the small test tube.

  • Place the capillary tube, with its sealed end up, into the test tube containing the liquid.

  • Attach the test tube to the thermometer using a rubber band or a small piece of wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.

  • Suspend the assembly in a heating bath, making sure the liquid in the test tube is below the level of the heating medium.

  • Heat the bath gently. A continuous stream of bubbles will emerge from the open end of the capillary tube as the air inside expands and is expelled.

  • Continue gentle heating until a rapid and continuous stream of bubbles is observed, indicating that the liquid has reached its boiling point and its vapor is escaping.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The stream of bubbles will slow down and eventually stop. The moment the liquid begins to enter the capillary tube, the vapor pressure inside the capillary is equal to the atmospheric pressure. Record the temperature at this point. This is the boiling point of the liquid.

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of 4-Iodo-2-(trifluoromethyl)aniline in a specific solvent at a given temperature.

Materials:

  • 4-Iodo-2-(trifluoromethyl)aniline sample

  • Solvent of interest (e.g., water, ethanol, etc.)

  • Scintillation vials or small flasks with screw caps

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

  • Add an excess amount of solid 4-Iodo-2-(trifluoromethyl)aniline to a known volume of the solvent in a vial. The presence of undissolved solid is essential to ensure saturation.

  • Seal the vial tightly and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient period to allow it to reach equilibrium. This may take 24 to 72 hours. A preliminary study should be conducted to determine the time required to reach equilibrium.

  • After equilibration, allow the mixture to stand at the same temperature to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant using a pipette and immediately filter it using a syringe filter to remove all undissolved solids. The filter material should be compatible with the solvent.

  • Dilute the filtered saturated solution gravimetrically or volumetrically to a concentration that falls within the linear range of the analytical method.

  • Quantify the concentration of 4-Iodo-2-(trifluoromethyl)aniline in the diluted sample using a pre-validated analytical method (e.g., by creating a calibration curve with standards of known concentrations).

  • Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for determining the solubility of a sparingly soluble solid compound like 4-Iodo-2-(trifluoromethyl)aniline using the shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_solid Weigh excess solid 4-Iodo-2-(trifluoromethyl)aniline mix Combine solid and solvent in a sealed vial prep_solid->mix prep_solvent Measure known volume of solvent prep_solvent->mix shake Agitate at constant temperature (24-72 hours) mix->shake settle Allow excess solid to settle shake->settle sample Withdraw supernatant settle->sample filter Filter to remove undissolved solid sample->filter dilute Dilute the saturated solution filter->dilute quantify Quantify concentration (e.g., HPLC, UV-Vis) dilute->quantify calculate Calculate solubility quantify->calculate solubility_value Solubility (mg/mL or mol/L) calculate->solubility_value

Caption: Workflow for determining the solubility of 4-Iodo-2-(trifluoromethyl)aniline.

References

2-Amino-5-iodobenzotrifluoride molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information regarding the chemical properties of 2-Amino-5-iodobenzotrifluoride, a compound of interest in various research and development applications. The following data has been compiled to assist in laboratory and developmental work.

Core Chemical Data

The fundamental molecular properties of this compound are summarized in the table below. This data is critical for stoichiometric calculations, analytical method development, and chemical synthesis planning.

PropertyValueCitations
Molecular Formula C7H5F3IN[1]
Molecular Weight 287.02 g/mol [1][2]

This document focuses on the molecular weight and formula of this compound. As this is a request for fundamental chemical properties, detailed experimental protocols, signaling pathways, and logical relationship diagrams are not applicable to this specific topic.

References

Spectroscopic Profile of 2-Amino-5-iodobenzotrifluoride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-5-iodobenzotrifluoride. Due to the limited availability of directly published experimental spectra for this specific compound, this document presents a combination of predicted data based on the analysis of structurally similar molecules and established spectroscopic principles. Detailed experimental protocols for acquiring such data are also provided.

Core Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from spectral data of analogous compounds, including other substituted benzotrifluorides and iodo-anilines, and are intended to serve as a reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~ 7.7d~ 2.0H-6
~ 7.5dd~ 8.5, 2.0H-4
~ 6.6d~ 8.5H-3
~ 4.5br s--NH₂

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~ 148C-2
~ 140C-4
~ 130C-6
~ 125 (q, J ≈ 272 Hz)-CF₃
~ 120 (q, J ≈ 30 Hz)C-1
~ 118C-3
~ 80C-5

Solvent: CDCl₃. The carbon of CDCl₃ appears at ~77 ppm.

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityAssignment
~ -62s-CF₃

Reference: CFCl₃ at 0.00 ppm.

Infrared (IR) Spectroscopy

Table 4: Expected Infrared Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Medium, DoubletN-H stretch (primary amine)
1620-1600StrongN-H bend (primary amine)
1350-1250StrongC-F stretch (trifluoromethyl group)
1150-1000StrongC-F stretch (trifluoromethyl group)
850-800StrongC-H out-of-plane bend (aromatic)
~ 600Medium-WeakC-I stretch
Mass Spectrometry (MS)

Table 5: Expected Mass Spectrometry Data

m/zInterpretation
287[M]⁺ (Molecular Ion)
268[M - F]⁺
218[M - CF₃]⁺
160[M - I]⁺

Ionization Method: Electron Ionization (EI).

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to elucidate the molecular structure.

Materials:

  • This compound

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • NMR tubes (5 mm)

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Instrumentation Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune the probe for the respective nuclei (¹H, ¹³C, ¹⁹F).

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range (e.g., 0-160 ppm).

    • A longer acquisition time and a higher number of scans will be necessary due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range for trifluoromethyl groups (e.g., -50 to -70 ppm).

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase the spectra and perform baseline correction.

    • Reference the ¹H and ¹³C spectra to the TMS signal (0.00 ppm) and the ¹⁹F spectrum to an external or internal standard (e.g., CFCl₃).

    • Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound

  • Potassium bromide (KBr), IR grade

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.[1]

    • Transfer the mixture to a pellet die.

    • Apply pressure using a hydraulic press to form a transparent or translucent pellet.[1]

  • Background Spectrum: Place the empty sample holder in the FTIR spectrometer and record a background spectrum.

  • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum.

  • Data Analysis:

    • The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • This compound

  • Volatile organic solvent (e.g., methanol or dichloromethane)

  • Mass spectrometer with an Electron Ionization (EI) source

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent.

  • Introduction into the Mass Spectrometer: Introduce the sample into the ion source. For volatile compounds, a direct insertion probe or gas chromatography inlet can be used.

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting relative abundance against m/z.

  • Data Interpretation:

    • Identify the molecular ion peak ([M]⁺) to determine the molecular weight.

    • Analyze the fragmentation pattern to gain structural information.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow Sample Sample: This compound NMR_Prep NMR Sample Preparation (Dissolve in CDCl3) Sample->NMR_Prep IR_Prep IR Sample Preparation (KBr Pellet) Sample->IR_Prep MS_Prep MS Sample Preparation (Dilute Solution) Sample->MS_Prep NMR_Acq NMR Data Acquisition (1H, 13C, 19F) NMR_Prep->NMR_Acq IR_Acq IR Data Acquisition IR_Prep->IR_Acq MS_Acq MS Data Acquisition MS_Prep->MS_Acq NMR_Proc NMR Data Processing (FT, Phasing, Referencing) NMR_Acq->NMR_Proc IR_Proc IR Spectrum Generation IR_Acq->IR_Proc MS_Proc Mass Spectrum Generation MS_Acq->MS_Proc NMR_Analysis Structural Elucidation (Chemical Shifts, Couplings) NMR_Proc->NMR_Analysis IR_Analysis Functional Group ID (Absorption Bands) IR_Proc->IR_Analysis MS_Analysis MW & Fragmentation (Molecular Ion, Fragments) MS_Proc->MS_Analysis Report Comprehensive Spectroscopic Report NMR_Analysis->Report IR_Analysis->Report MS_Analysis->Report

Caption: Workflow for the spectroscopic characterization of a compound.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-Amino-5-iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Amino-5-iodobenzotrifluoride and the Role of NMR

This compound is a key building block in medicinal chemistry and drug discovery, valued for its unique electronic and structural properties conferred by the trifluoromethyl, amino, and iodo substituents on the benzene ring. These features make it a versatile scaffold for the synthesis of a wide range of pharmacologically active molecules. The trifluoromethyl group often enhances metabolic stability and binding affinity, the amino group provides a key site for further chemical modification, and the iodine atom can be utilized in various cross-coupling reactions to build molecular complexity.[1][2]

Given its importance, the unambiguous structural characterization of this compound and its derivatives is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for the structural elucidation of organic molecules in solution.[3] By providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR), this technique allows for the confirmation of molecular structure, assessment of purity, and investigation of molecular dynamics.[4] This guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectra of this compound, offering a valuable resource for researchers working with this important synthetic intermediate.

Fundamental Principles of ¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance spectroscopy is based on the quantum mechanical property of atomic nuclei with a non-zero spin, such as ¹H and ¹³C, to align with or against an applied magnetic field.[3] The absorption of radiofrequency energy can induce a transition between these spin states, and the precise frequency at which this occurs is highly sensitive to the local electronic environment of the nucleus. This frequency is reported as a "chemical shift" (δ) in parts per million (ppm) relative to a standard reference compound, typically tetramethylsilane (TMS).[5]

In ¹H NMR, the chemical shift provides information about the electron density around a proton. Electron-withdrawing groups deshield protons, causing them to resonate at higher chemical shifts (downfield), while electron-donating groups shield protons, leading to resonance at lower chemical shifts (upfield). Furthermore, the interaction between the spins of neighboring, non-equivalent protons leads to the splitting of NMR signals into multiplets, a phenomenon known as spin-spin coupling. The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides valuable information about the connectivity of atoms within a molecule.[6]

¹³C NMR spectroscopy provides complementary information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope (about 1.1%), carbon-carbon coupling is generally not observed in routine spectra.[7] The chemical shifts of carbon atoms are also highly dependent on their electronic environment, with factors such as hybridization and the electronegativity of attached atoms playing a significant role.

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of a compound such as this compound.

Sample Preparation
  • Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules.[8]

  • Concentration : Prepare a solution with a concentration of approximately 5-10 mg of the analyte in 0.6-0.7 mL of the deuterated solvent for ¹H NMR, and 20-50 mg for ¹³C NMR.

  • Filtration : To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Spectrometer Setup and Data Acquisition

A standard protocol for a 400 MHz spectrometer is outlined below.

For ¹H NMR:

  • Pulse Program : A standard single-pulse experiment (e.g., zg30).

  • Spectral Width : Typically -2 to 12 ppm.

  • Acquisition Time : 2-4 seconds.

  • Relaxation Delay : 1-5 seconds to allow for full relaxation of the protons between scans.

  • Number of Scans : 8-16 scans are usually sufficient for a sample of this concentration.

For ¹³C NMR:

  • Pulse Program : A proton-decoupled pulse program (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.

  • Spectral Width : Typically 0 to 220 ppm.

  • Acquisition Time : 1-2 seconds.

  • Relaxation Delay : 2-10 seconds.

  • Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.[9]

Data Processing
  • Fourier Transform : Apply an exponential window function and perform a Fourier transform to convert the time-domain data (FID) into a frequency-domain spectrum.

  • Phasing and Baseline Correction : Manually phase the spectrum to ensure all peaks have a pure absorption lineshape and apply a baseline correction to obtain a flat baseline.

  • Referencing : Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

  • Peak Picking and Integration : Identify the chemical shift of each peak and, for the ¹H spectrum, integrate the area under each signal to determine the relative number of protons.

Predicted NMR Data for this compound

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

¹H NMR ¹³C NMR
Assignment Predicted δ (ppm) Multiplicity Predicted J (Hz) Assignment Predicted δ (ppm)
H-37.65d2.1C-1 (C-NH₂)146.1
H-46.55dd8.5, 2.1C-2 (C-CF₃)115.8 (q, J ≈ 30 Hz)
H-67.05d8.5C-3141.5
NH₂~4.0 (broad s)s-C-4115.1
C-5 (C-I)81.9
C-6129.8
CF₃124.5 (q, J ≈ 272 Hz)

Disclaimer: These are predicted values and may differ from experimental results. The chemical shift of the NH₂ protons can vary significantly depending on concentration, temperature, and solvent.

Interpretation of the Predicted Spectra

The predicted ¹H and ¹³C NMR spectra of this compound are consistent with its chemical structure. A visual representation of the molecule with atom numbering is provided below to aid in the interpretation.

Caption: Molecular structure of this compound.

¹H NMR Spectrum Interpretation

The aromatic region of the predicted ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring.

  • H-3 : This proton is predicted to appear as a doublet at approximately 7.65 ppm. The downfield shift is attributed to the deshielding effect of the adjacent iodine atom. It is split into a doublet by the neighboring H-4 proton with a small meta-coupling constant (J ≈ 2.1 Hz).

  • H-4 : This proton, predicted around 6.55 ppm, is expected to be the most upfield of the aromatic protons due to the shielding effect of the ortho-amino group. It appears as a doublet of doublets due to coupling with both H-3 (meta-coupling, J ≈ 2.1 Hz) and H-6 (ortho-coupling, J ≈ 8.5 Hz).

  • H-6 : Predicted to resonate at approximately 7.05 ppm, this proton is split into a doublet by the adjacent H-4 proton with a typical ortho-coupling constant (J ≈ 8.5 Hz).

  • NH₂ : The protons of the amino group are expected to appear as a broad singlet around 4.0 ppm. The chemical shift and peak shape of N-H protons are often variable and dependent on factors like solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

¹³C NMR Spectrum Interpretation

The predicted proton-decoupled ¹³C NMR spectrum should display seven signals, one for each of the seven carbon atoms in the molecule.

  • C-1 (C-NH₂) : The carbon atom attached to the amino group is predicted to be the most downfield of the aromatic carbons (around 146.1 ppm) due to the deshielding effect of the nitrogen atom.

  • C-2 (C-CF₃) : This carbon, bonded to the trifluoromethyl group, is predicted around 115.8 ppm. The signal is expected to be a quartet due to coupling with the three fluorine atoms (a large one-bond ¹JCF coupling of approximately 30 Hz).

  • C-3 and C-6 : These carbons are predicted to have chemical shifts of approximately 141.5 ppm and 129.8 ppm, respectively.

  • C-4 : The carbon atom ortho to the amino group is shielded and predicted to appear at a relatively upfield position of around 115.1 ppm.

  • C-5 (C-I) : The carbon atom bonded to the iodine atom is significantly shielded due to the "heavy atom effect" and is predicted to be the most upfield of the aromatic carbons, at approximately 81.9 ppm.

  • CF₃ : The carbon of the trifluoromethyl group is predicted to resonate around 124.5 ppm and will appear as a quartet with a very large one-bond carbon-fluorine coupling constant (¹JCF ≈ 272 Hz).

Conclusion

This technical guide provides a detailed overview of the predicted ¹H and ¹³C NMR chemical shifts for this compound, a compound of significant interest in the field of drug discovery. By understanding the fundamental principles of NMR and the expected spectral features of this molecule, researchers can confidently utilize this powerful analytical technique for structural verification and purity assessment in their synthetic endeavors. The provided experimental protocol serves as a practical starting point for acquiring high-quality NMR data.

References

Mass Spectrometry Fragmentation Analysis of 2-Amino-5-iodobenzotrifluoride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-Amino-5-iodobenzotrifluoride. The predicted fragmentation pathways are based on established principles of mass spectrometry and the known behavior of structurally related aromatic, halogenated, and trifluoromethylated compounds.

Molecular Structure and Properties

This compound is an aromatic compound with the following structure:

  • Molecular Formula: C₇H₅F₃IN

  • Molecular Weight: 287.02 g/mol

  • Key Structural Features:

    • Benzene ring

    • Amino group (-NH₂)

    • Iodine atom (-I)

    • Trifluoromethyl group (-CF₃)

Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pattern

Upon electron ionization, this compound is expected to form a molecular ion (M⁺˙) at m/z 287. This molecular ion will then undergo a series of fragmentation reactions, leading to the formation of various daughter ions. The stability of the aromatic ring suggests that it will be a prominent feature in the mass spectrum.[1][2]

The primary fragmentation pathways are predicted to involve the cleavage of the carbon-iodine bond, the carbon-trifluoromethyl bond, and fragmentation of the trifluoromethyl group itself. The presence of the amino group can also influence fragmentation through the loss of neutral molecules like HCN.

Table 1: Predicted Major Fragment Ions and their Structures
m/z (predicted) Proposed Fragment Ion Neutral Loss Proposed Structure
287Molecular Ion [C₇H₅F₃IN]⁺˙-This compound⁺˙
160[M - I]⁺I[C₇H₅F₃N]⁺
268[M - F]⁺F[C₇H₄F₂IN]⁺
218[M - CF₃]⁺CF₃[C₆H₅IN]⁺
133[M - I - HCN]⁺I, HCN[C₆H₄F₃]⁺
141[M - I - F]⁺I, F[C₇H₄F₂N]⁺
114[M - I - CF₃]⁺I, CF₃[C₆H₅N]⁺
Fragmentation Pathway Diagram

The following diagram illustrates the predicted major fragmentation pathways of this compound under electron ionization.

Fragmentation_Pathway M [C₇H₅F₃IN]⁺˙ m/z = 287 (Molecular Ion) F1 [C₇H₅F₃N]⁺ m/z = 160 M->F1 - I F2 [C₇H₄F₂IN]⁺ m/z = 268 M->F2 - F F3 [C₆H₅IN]⁺ m/z = 218 M->F3 - CF₃ F4 [C₆H₄F₃]⁺ m/z = 133 F1->F4 - HCN

Caption: Predicted EI-MS fragmentation of this compound.

Discussion of Fragmentation Mechanisms

  • Loss of Iodine (I): The C-I bond is the weakest bond in the molecule and is expected to cleave readily, resulting in a prominent peak at m/z 160.[3][4] This fragment corresponds to the 2-aminobenzotrifluoride cation.

  • Loss of a Fluorine Atom (F): The loss of a single fluorine atom from the trifluoromethyl group is a common fragmentation pathway for trifluoromethylated compounds.[5][6] This would lead to a fragment ion at m/z 268.

  • Loss of the Trifluoromethyl Radical (•CF₃): Cleavage of the C-CF₃ bond would result in the formation of an ion at m/z 218, corresponding to the 2-amino-5-iodobenzene cation.[5]

  • Secondary Fragmentation: The initial fragment ions can undergo further fragmentation. For example, the ion at m/z 160 ([M - I]⁺) can lose a neutral molecule of hydrogen cyanide (HCN) from the aniline moiety, a characteristic fragmentation of aromatic amines, to form an ion at m/z 133.

Experimental Protocols for Mass Spectrometry Analysis

To obtain an experimental mass spectrum of this compound, the following general protocol for a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source can be used.

Sample Preparation
  • Dissolution: Dissolve a small amount (approximately 1 mg) of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane) to a final concentration of 100-1000 µg/mL.

  • Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

Gas Chromatography (GC) Method
  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 10:1 or as appropriate for the sample concentration.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS) is recommended.

Mass Spectrometry (MS) Method
  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.[7]

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

  • Scan Rate: 2 scans/second.

Experimental Workflow Diagram

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis Dissolution Dissolve in Solvent Filtration Filter Sample Dissolution->Filtration Injection Inject into GC Filtration->Injection Separation GC Separation Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Detection Mass Detection Ionization->Detection Spectrum Acquire Mass Spectrum Detection->Spectrum Analysis Analyze Fragmentation Spectrum->Analysis

Caption: General workflow for GC-EI-MS analysis.

Conclusion

This guide provides a predictive framework for understanding the mass spectrometry fragmentation pattern of this compound. The proposed fragmentation pathways are based on the established behavior of similar chemical moieties. Experimental verification using the outlined protocols is essential to confirm these predictions and to obtain quantitative data on the relative abundances of the fragment ions. This information is critical for the unambiguous identification and structural elucidation of this compound in various research and development settings.

References

Navigating the Safety Profile of 2-Amino-5-iodobenzotrifluoride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Amino-5-iodobenzotrifluoride, a key building block in pharmaceutical and agrochemical research, requires careful handling due to its specific hazard profile. This technical guide provides a comprehensive overview of its safety information, drawing from available Safety Data Sheets (SDS) to ensure safe laboratory practices. The information is presented in a structured format to facilitate quick reference and understanding for professionals in drug development and scientific research.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]

The GHS pictogram associated with these hazards is an exclamation mark. The signal word is "Warning".

Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.

PropertyValueSource
Molecular Formula C7H5F3IN[2][3]
Molecular Weight 287.02 g/mol [2][3]
Boiling Point 261.9°C at 760 mmHg
CAS Number 97760-97-9[2][3][4]

Safe Handling and Storage

Adherence to proper handling and storage protocols is paramount to minimize exposure and ensure laboratory safety.

Handling:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

  • Wash hands and any exposed skin thoroughly after handling.[1]

  • Use only outdoors or in a well-ventilated area.[1]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[1][4]

  • Do not eat, drink, or smoke when using this product.[1]

Storage:

  • Store in a well-ventilated place.[1]

  • Keep the container tightly closed.[1]

  • Store in a dark place at 2-8°C.

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is critical.

Exposure RouteFirst-Aid Measures
Inhalation Move the victim into fresh air. If not breathing, give artificial respiration. Consult a physician.[2][4]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician.[2][4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a physician.[1][2][4]
Ingestion Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[2][4]

Fire-Fighting Measures

In case of a fire involving this compound, the following measures should be taken:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

  • Specific Hazards: The specific hazards arising from the chemical are not fully characterized, but thermal decomposition may produce hazardous fumes.

  • Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[4]

Exposure Controls and Personal Protection

To minimize the risk of exposure, appropriate engineering controls and personal protective equipment (PPE) must be utilized.

  • Engineering Controls: Ensure adequate ventilation in the workplace.[4]

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4]

  • Skin Protection: Wear fire/flame resistant and impervious clothing.[4]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[4]

Hazard Identification and Response Workflow

The following diagram illustrates the logical workflow for identifying and responding to the hazards associated with this compound.

Hazard_Response_Workflow cluster_identification Hazard Identification cluster_response Response Protocol Observe Observe Physical State and Labeling Consult_SDS Consult Safety Data Sheet (SDS) Observe->Consult_SDS Initial Step Identify_Hazards Identify Specific Hazards (H315, H319, H335) Consult_SDS->Identify_Hazards Data Extraction Implement_Precautions Implement Precautionary Statements (P261, P280, etc.) Identify_Hazards->Implement_Precautions Preventative Action First_Aid Administer First-Aid (Inhalation, Skin, Eye, Ingestion) Implement_Precautions->First_Aid In Case of Exposure Seek_Medical_Attention Seek Immediate Medical Attention First_Aid->Seek_Medical_Attention Critical Step

Caption: Hazard identification and response workflow for this compound.

Experimental Protocols

The Safety Data Sheets reviewed for the compilation of this guide summarize the results of toxicological and ecotoxicological testing. However, they do not provide detailed experimental methodologies for these studies. Researchers requiring this information would need to consult specialized toxicological databases or the primary literature.

Conclusion

This compound is a valuable chemical intermediate that can be handled safely by following the guidelines outlined in its Safety Data Sheet. This guide serves as a quick reference for researchers and professionals, emphasizing the importance of understanding the associated hazards, using appropriate personal protective equipment, and implementing safe handling and storage procedures. Always refer to the most current and complete SDS provided by the supplier before working with this or any chemical.

References

Navigating the Solubility Landscape of 2-Amino-5-iodobenzotrifluoride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest review, specific quantitative solubility data for 2-Amino-5-iodobenzotrifluoride in common organic solvents is not extensively available in the public domain. This guide provides a comprehensive framework of predicted solubility, detailed experimental protocols for its determination, and the necessary tools to empower researchers in generating precise and reliable solubility data for this compound.

Introduction

This compound is a substituted aniline of significant interest in medicinal chemistry and materials science. Its structural motifs—a basic amino group, a lipophilic trifluoromethyl group, and a heavy iodine atom—bestow upon it a unique combination of properties that are valuable in the synthesis of novel pharmaceutical agents and functional materials. The solubility of this compound is a critical parameter that governs its handling, reaction kinetics, purification, and formulation. This technical guide outlines the predicted solubility profile of this compound and provides robust, detailed methodologies for its empirical determination.

Predicted Solubility Profile and Physicochemical Properties

The molecular structure of this compound suggests a nuanced solubility behavior. The presence of the trifluoromethyl group generally increases lipophilicity and can lead to lower solubility in polar solvents.[1][2] Conversely, the amino group provides a site for hydrogen bonding, which may enhance solubility in protic solvents. The bulky iodine atom further contributes to the molecule's overall size and van der Waals interactions.

Based on the "like dissolves like" principle and data for structurally similar compounds like other trifluoromethylanilines, a general solubility pattern can be anticipated.[1][3][4][5] It is expected to exhibit higher solubility in moderately polar to non-polar organic solvents and limited solubility in highly polar solvents like water.

Illustrative Solubility Data

To aid researchers in the presentation of empirically determined data, the following table provides a hypothetical but realistic solubility profile for this compound at ambient temperature (25 °C).

Solvent ClassSolventIllustrative Solubility (mg/mL)Notes
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 100High solubility is expected due to its strong solvating power for a wide range of compounds.
N,N-Dimethylformamide (DMF)> 100Similar to DMSO, expected to be an excellent solvent.
Tetrahydrofuran (THF)50 - 100Good solubility is anticipated due to its ability to engage in dipole-dipole interactions.
Acetone25 - 50Moderate to good solubility is likely.
Polar Protic Methanol10 - 25Moderate solubility is expected due to hydrogen bonding with the amino group.
Ethanol5 - 10Solubility is likely to be lower than in methanol due to the increased hydrocarbon character.
Non-Polar Dichloromethane (DCM)20 - 40Good solubility is predicted due to the compound's aromatic and halogenated nature.
Toluene5 - 15Moderate solubility is expected.
Hexane< 1Low solubility is anticipated due to the significant difference in polarity.
Aqueous Water< 0.1Very low solubility is expected due to the hydrophobic trifluoromethyl and iodophenyl groups.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount. The isothermal shake-flask method is a reliable and widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[6][7][8]

Isothermal Shake-Flask Method with Gravimetric Analysis

This method involves creating a saturated solution of the compound at a constant temperature and then determining the concentration of the solute in a known volume of the solution by weighing the residue after solvent evaporation.[9][10][11]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Thermostatic shaker or orbital shaker in a temperature-controlled incubator

  • Vials with screw caps (e.g., 20 mL glass scintillation vials)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE, compatible with the solvent)

  • Pre-weighed evaporation dishes or vials

  • Vacuum oven or desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial. An excess is crucial to ensure that a saturated solution is formed and that solid remains in equilibrium with the solution.

    • Accurately pipette a known volume (e.g., 5.0 or 10.0 mL) of the chosen solvent into the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the mixture for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended. To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured solubility is constant.[7]

  • Sample Collection and Filtration:

    • Once equilibrium is achieved, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully draw a sample of the supernatant using a syringe.

    • Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry evaporation dish or vial. This step is critical to remove all undissolved solid particles.

  • Gravimetric Determination:

    • Accurately weigh the evaporation dish containing the filtered saturated solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose.

    • Once the solvent is completely removed, place the dish in a desiccator to cool to room temperature.

    • Weigh the dish containing the dry solute. Repeat the drying and weighing process until a constant weight is achieved.

  • Calculation of Solubility:

    • Calculate the weight of the solvent by subtracting the weight of the solute and the pre-weighed dish from the total weight of the dish with the solution.

    • Calculate the solubility, typically expressed in mg/mL or g/100 g of solvent.

    Solubility (mg/mL) = (Mass of solute in mg) / (Volume of solvent in mL) Solubility (g / 100 g solvent) = [(Mass of solute in g) / (Mass of solvent in g)] x 100

Note: The density of the solvent at the experimental temperature is needed to convert the volume of the solvent to mass.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the determination of solubility using the isothermal shake-flask method.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation A Add Excess Solute to Vial B Add Known Volume of Solvent A->B C Seal Vial and Place in Thermostatic Shaker B->C D Agitate for 24-72h at Constant Temperature C->D E Settle and Withdraw Supernatant D->E F Filter through 0.22 µm Syringe Filter E->F G Collect Filtrate in Pre-weighed Dish F->G H Evaporate Solvent G->H I Weigh Dry Solute H->I J Calculate Solubility (e.g., mg/mL) I->J

Workflow for Solubility Determination

Conclusion

While specific, publicly available quantitative solubility data for this compound is currently limited, this technical guide provides researchers with a strong predictive framework and, more importantly, a detailed and reliable experimental protocol for its determination. By following the outlined isothermal shake-flask method with gravimetric analysis, scientists and drug development professionals can generate the high-quality, reproducible data essential for advancing their research and development activities. The unique structural features of this compound necessitate a thorough understanding of its solubility profile to fully exploit its potential in the creation of novel chemical entities.

References

Synthetic Utility of 4-Iodo-2-(trifluoromethyl)aniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodo-2-(trifluoromethyl)aniline is a versatile fluorinated building block of significant interest in organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its unique structural features—a reactive iodine atom at the 4-position, an electron-withdrawing trifluoromethyl group at the 2-position, and a nucleophilic amino group—render it a valuable precursor for a diverse array of chemical transformations. This guide provides a comprehensive overview of the synthetic utility of 4-iodo-2-(trifluoromethyl)aniline, with a focus on its application in the synthesis of kinase inhibitors and its reactivity in various cross-coupling reactions. Detailed experimental protocols, quantitative data, and visualizations of key reaction pathways and biological signaling cascades are presented to facilitate its practical application in a research and development setting.

Introduction

The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. The trifluoromethyl group (CF₃) is a particularly sought-after moiety in drug design. 4-Iodo-2-(trifluoromethyl)aniline serves as a key trifluoromethyl-containing scaffold, offering a convenient handle for molecular elaboration through its iodo and amino functionalities. This guide will explore its synthetic applications, with a particular emphasis on its role in the development of targeted cancer therapies.

Physicochemical and Spectroscopic Properties

A summary of the key physical and spectroscopic properties of 4-iodo-2-(trifluoromethyl)aniline is provided in the table below. This data is essential for reaction monitoring and product characterization.

PropertyValueReference
CAS Number 97760-97-9[1][2]
Molecular Formula C₇H₅F₃IN[1][2]
Molecular Weight 287.02 g/mol [3]
Appearance Liquid
Purity ≥98%[3]
Storage Temperature Refrigerator
InChI Key MAJKZNONEQIIGP-UHFFFAOYSA-N[3]
¹H NMR (CDCl₃, 500 MHz) δ 7.76-7.78 (m, 3H), 7.65 (s, 1H), 7.47-7.58 (m, 6H), 7.42-7.45 (m, 1H), 6.88 (d, J = 10.0 Hz,1H), 2.96 (s, 6H)[4]
¹³C NMR (CDCl₃, 125 MHz) δ 155.9, 143.7, 142.2, 138.8, 134.1, 132.5, 129.3, 129.2, 129.0, 128.4, 128.0, 127.8, 127.2, 126.7, 122.0, 120.2, 117.6, 115.0, 94.5, 91.4, 43.0, 21.0[4]

Applications in Medicinal Chemistry: Synthesis of Kinase Inhibitors

4-Iodo-2-(trifluoromethyl)aniline and its close analogs are pivotal intermediates in the synthesis of several clinically important kinase inhibitors, particularly those targeting the RAF-MEK-ERK signaling pathway, which is frequently dysregulated in various cancers.

The RAF-MEK-ERK Signaling Pathway

The RAF-MEK-ERK pathway is a critical signaling cascade that relays extracellular signals to the nucleus to regulate cellular processes such as proliferation, differentiation, and survival. Mutations in components of this pathway, such as the BRAF kinase, can lead to constitutive activation and uncontrolled cell growth, a hallmark of cancer.

RAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF (e.g., BRAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Regulates GrowthFactor Growth Factor GrowthFactor->RTK Binds Vemurafenib BRAF Inhibitors (e.g., Vemurafenib) Vemurafenib->RAF Inhibits Trametinib MEK Inhibitors (e.g., Trametinib) Trametinib->MEK Inhibits

Figure 1: The RAF-MEK-ERK signaling pathway and points of inhibition.
Synthesis of Trametinib (MEK Inhibitor)

Workflow for a Key Intermediate in Trametinib Synthesis:

Trametinib_Synthesis_Workflow Start 2-Fluoro-4-iodoaniline Intermediate1 N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea Start->Intermediate1 Urea formation Final_Intermediate Key Trametinib Intermediate Intermediate1->Final_Intermediate Cyclization Intermediate2 Pyridotrione derivative Intermediate2->Final_Intermediate Cyclization

Figure 2: Workflow for a key intermediate in Trametinib synthesis.

Experimental Protocol: Synthesis of a Key Trametinib Intermediate

The following protocol describes the synthesis of 3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6,8-dimethyl-1H,8H-pyrido[2,3-d]pyrimidine-2,4,7-trione, a key intermediate in the synthesis of Trametinib, adapted from patent literature.[5]

  • Step 1: Synthesis of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea. To a solution of N,N'-carbonyldiimidazole (39.9 g) in N,N-dimethylformamide (200 ml) and triethylamine (34.3 ml), a solution of 2-fluoro-4-iodoaniline (48.5 g) in N,N-dimethylformamide (50 ml) is added dropwise under ice-cooling. The mixture is stirred at room temperature for 18 hours. After cooling, cyclopropylamine (21.3 ml) is added dropwise, and the mixture is stirred for 1 hour. The reaction mixture is then added to a water-toluene mixture to precipitate the product, which is collected by filtration and dried to yield l-cyclopropyl-3-(2-fluoro-4-iodophenyl)urea (61.3 g, 93.4% yield).[6]

  • Step 2: Cyclization to the Pyridotrione Intermediate. To a solution of the crude ethyl 1,5-dimethyl-2,4,6-pyridotrione-3-carboxylate in THF (200 mL), a solution of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea (29.2 g, 91.4 mmol) and sodium ethoxide (15.5 g, 228.5 mmol) in THF (420 mL) is added at 0 °C. The reaction is heated to 60 °C for 8 hours. After cooling, the pH is adjusted to 2-3 with concentrated hydrochloric acid. The mixture is concentrated, and the residue is dissolved in dichloromethane, washed with water, dried, and concentrated. Recrystallization from acetone affords 3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6,8-dimethyl-1H,8H-pyrido[2,3-d]pyrimidine-2,4,7-trione (14.2 g, 46.2% yield).[2]

Cross-Coupling Reactions

4-Iodo-2-(trifluoromethyl)aniline is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The electron-withdrawing trifluoromethyl group can influence the reactivity of the aryl iodide, often facilitating the oxidative addition step in the catalytic cycle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.

General Reaction Scheme:

Suzuki_Coupling reagents 4-Iodo-2-(trifluoromethyl)aniline + R-B(OH)₂ product 4-Aryl-2-(trifluoromethyl)aniline reagents->product Suzuki Coupling catalyst Pd Catalyst, Base

Figure 3: General scheme of a Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Iodoanisole with Phenylboronic Acid (Analogous System)

This protocol for a similar iodo-aryl compound provides a good starting point for the Suzuki coupling of 4-iodo-2-(trifluoromethyl)aniline.

A mixture of 4-iodoanisole (1.0 mmol), phenylboronic acid (1.5 mmol), Pd/C (15 mg, 1.4 mol% of Pd), and K₂CO₃ (2.0 mmol) in DMF (8 mL) is refluxed under air in a microwave reactor. The reaction time can be varied (e.g., 30-90 minutes) to optimize the yield. After cooling, the product is isolated by extraction and purified by chromatography. Yields for this analogous system range from 41% to 92% depending on the reaction time.[7]

Table of Suzuki-Miyaura Coupling Reaction Data (Analogous Systems)

Aryl HalideBoronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-IodoanisolePhenylboronic acidPd/CK₂CO₃DMFReflux (MW)0.5 - 1.541 - 92[7]
4-IodoanisolePhenylboronic acidC-SH-PdK₂CO₃EtOH1004High[8]
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.

General Reaction Scheme:

Sonogashira_Coupling reagents 4-Iodo-2-(trifluoromethyl)aniline + R-C≡CH product 4-Alkynyl-2-(trifluoromethyl)aniline reagents->product Sonogashira Coupling catalyst Pd Catalyst, Cu(I) cocatalyst, Base

Figure 4: General scheme of a Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling of 4-Iodotoluene with Phenylacetylene (Analogous System)

This flow chemistry protocol for a similar iodo-aryl compound can be adapted for 4-iodo-2-(trifluoromethyl)aniline.

A solution of 4-iodotoluene (0.5 mmol) and phenylacetylene (0.6 mmol) in a 9:1 mixture of dried THF and DMA (10 mL) is passed through a reactor containing a palladium catalyst on a solid support and 0.1% Cu₂O on alumina at 80 °C with a flow rate of 0.1 mL/min. The product is isolated by extraction and purified by column chromatography, affording a 60% yield.[6]

Table of Sonogashira Coupling Reaction Data (Analogous Systems)

Aryl HalideAlkyneCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-IodotoluenePhenylacetylenePd on alumina/Cu₂O-THF/DMA80Flow60[6]
IodobenzenePhenylacetylenePd/CuFe₂O₄K₂CO₃EtOH70390[9]
Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.

General Reaction Scheme:

Heck_Reaction reagents 4-Iodo-2-(trifluoromethyl)aniline + Alkene product 4-Alkenyl-2-(trifluoromethyl)aniline reagents->product Heck Reaction catalyst Pd Catalyst, Base

Figure 5: General scheme of a Heck coupling reaction.

Experimental Protocol: Heck Reaction of Iodobenzene with Ethyl Acrylate (Analogous System)

This protocol for iodobenzene provides a foundation for developing conditions for 4-iodo-2-(trifluoromethyl)aniline.

A mixture of iodobenzene, ethyl acrylate, Pd(OAc)₂, and a base (e.g., Et₃N or NaHCO₃) in an ionic liquid such as hexylpyridium chloride ([C₆Py]Cl) is heated. The use of an ionic liquid can obviate the need for a phosphine ligand. The product is isolated by extraction.

Table of Heck Reaction Data (Analogous Systems)

Aryl HalideAlkeneCatalystBaseSolventTemp (°C)Yield (%)Reference
IodobenzeneEthyl AcrylatePd(OAc)₂Et₃N or NaHCO₃[C₆Py]Cl-High[10]

Conclusion

4-Iodo-2-(trifluoromethyl)aniline is a highly valuable and versatile building block in modern organic synthesis. Its utility is prominently demonstrated in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors targeting the RAF-MEK-ERK pathway. Furthermore, its reactivity in a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings, provides access to a wide array of functionalized aniline derivatives. The experimental protocols and data presented in this guide are intended to serve as a practical resource for researchers, enabling the efficient and strategic use of this important synthetic intermediate in their research and development endeavors. The continued exploration of the reactivity of 4-iodo-2-(trifluoromethyl)aniline is expected to lead to the discovery of novel molecules with significant biological and material properties.

References

An In-Depth Technical Guide to 2-Amino-5-iodobenzotrifluoride for Chemical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Amino-5-iodobenzotrifluoride (also known as 4-Iodo-2-trifluoromethylaniline) is a key fluorinated aromatic intermediate in the synthesis of complex organic molecules. Its structural features—a trifluoromethyl group and an iodine atom—make it a valuable building block in the pharmaceutical and agrochemical industries. The trifluoromethyl group often enhances the metabolic stability, bioavailability, and binding affinity of active pharmaceutical ingredients (APIs). This guide provides a technical overview of its properties, commercial availability, and applications for professionals in research and drug development.

Physicochemical and Supplier Data

The compound's properties make it suitable for a range of chemical reactions. Key data points are summarized below for easy reference. Commercial suppliers typically offer this chemical at various purities and quantities to meet laboratory-scale and bulk manufacturing needs.

PropertyValueReference
CAS Number 97760-97-9[1]
Molecular Formula C7H5F3IN
Molecular Weight 287.02 g/mol
Boiling Point 261.9 - 262 °C at 760 mmHg[1]
Density ~1.948 g/cm³[1]
Appearance Clear, brown to light yellow liquid[1]
Purity Levels Typically ≥96-98%[2]
Storage Conditions 2-8°C, Inert atmosphere, Keep in dark place[1]
Commercial Supplier (Example)Typical PurityAvailable Quantities (Examples)
Crysdot LLC98%25g
Pure Chemistry Scientific Inc.96%Gram-scale

Note: Availability and specifications are subject to change and should be confirmed with the respective suppliers.

Applications in Drug Discovery and Synthesis

The presence of both an amine and an iodo group allows this compound to serve as a versatile precursor in various coupling reactions and synthetic transformations. The trifluoromethyl moiety is particularly significant in medicinal chemistry.

The Role of Fluorine in Drug Design: Incorporating fluorine into drug candidates is a widely used strategy to improve key properties:

  • Metabolic Stability: The strong carbon-fluorine bond can block metabolic pathways, increasing the drug's half-life.

  • Lipophilicity: A trifluoromethyl group can significantly increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

  • Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, enhancing potency.

Fluorine-containing amino acids and related structures are increasingly prominent in new drugs, highlighting the importance of fluorinated intermediates like this compound.[3]

Logical Workflow: Role as a Building Block

This compound is primarily used as a starting material or intermediate. Its utility stems from the reactive sites on the molecule, which allow for the sequential or selective addition of other chemical moieties to build more complex structures, such as kinase inhibitors or other targeted therapeutics.

G A This compound (Starting Material) B Functional Group Transformation (e.g., N-acylation) A->B Modify Amine C Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) at Iodo position A->C Modify Aryl Iodide D Modified Intermediate B->D C->D E Further Synthetic Steps (e.g., cyclization, deprotection) D->E F Complex Target Molecule (e.g., API, Agrochemical) E->F G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Combine Reactants & Catalyst in Solvent (DMSO) B Heat to 35°C (2 hours) A->B Initiate Reaction C Quench Reaction B->C Reaction Complete D Solvent Extraction C->D E Drying of Organic Layer D->E F Column Chromatography or Recrystallization E->F G Characterization (NMR, GC-MS) F->G

References

An In-Depth Technical Guide to the Purity Analysis of Commercial 2-Amino-5-iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for assessing the purity of commercial 2-Amino-5-iodobenzotrifluoride (CAS No: 97760-97-9). Ensuring the purity of this key chemical intermediate is critical for the successful synthesis of downstream products, particularly in the pharmaceutical and agrochemical industries. This document outlines potential impurities, detailed experimental protocols for chromatographic and spectroscopic analysis, and data interpretation strategies.

Introduction to this compound and Its Purity

This compound, also known as 4-iodo-2-(trifluoromethyl)aniline, is a halogenated aromatic amine. Its molecular structure, featuring an amine group, a trifluoromethyl group, and an iodine atom on a benzene ring, makes it a versatile building block in organic synthesis. The purity of this reagent is paramount, as impurities can lead to side reactions, reduced yields, and the introduction of unwanted and potentially toxic byproducts in the final active pharmaceutical ingredients (APIs) or agrochemicals.

Potential Impurities in Commercial this compound

Impurities in commercial this compound can originate from the synthetic route, degradation, or storage. A known synthesis involves the halogenation of an aminobenzotrifluoride.[1] For instance, starting from 2-aminobenzotrifluoride, direct iodination can lead to the formation of regioisomers and poly-iodinated species.

A plausible synthetic pathway could involve the iodination of 2-aminobenzotrifluoride. This process could lead to several potential impurities.

Logical Flow of a Potential Synthetic Route and Impurity Formation

Potential Synthesis and Impurity Pathway A 2-Aminobenzotrifluoride (Starting Material) B Iodination Reaction (e.g., I2, NIS) A->B Reactant C This compound (Target Product) B->C Major Product D Isomeric Impurities (e.g., 2-Amino-3-iodobenzotrifluoride) B->D Side Reaction E Di-iodinated Impurities (e.g., 2-Amino-3,5-diiodobenzotrifluoride) B->E Side Reaction F Unreacted Starting Material C->F Incomplete Reaction

Caption: Potential synthesis pathway and the formation of key impurities.

Table 1: Potential Impurities in Commercial this compound

Impurity NameChemical StructureOrigin
2-AminobenzotrifluorideC₇H₆F₃NUnreacted starting material
2-Amino-3-iodobenzotrifluorideC₇H₅F₃INIsomeric byproduct of iodination
2-Amino-3,5-diiodobenzotrifluorideC₇H₄F₃I₂NOver-iodination byproduct
Other regioisomersVariousSide reactions during synthesis
Degradation productsVariousImproper storage or handling

Analytical Methods for Purity Determination

A multi-pronged analytical approach is recommended for the comprehensive purity assessment of this compound. This typically involves a combination of chromatographic and spectroscopic techniques.

Analytical Workflow for Purity Assessment

Analytical Workflow for Purity Assessment Sample Commercial This compound Sample HPLC HPLC-UV Analysis Sample->HPLC GCMS GC-MS Analysis Sample->GCMS NMR NMR Spectroscopy (¹H, ¹⁹F, qNMR) Sample->NMR Purity Quantitative Purity (Area %) HPLC->Purity ImpurityID Impurity Identification (Volatiles, Isomers) GCMS->ImpurityID StructureConfirm Structural Confirmation & Absolute Purity (qNMR) NMR->StructureConfirm Report Comprehensive Purity Report Purity->Report ImpurityID->Report StructureConfirm->Report

Caption: A logical workflow for the comprehensive purity analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust and widely used technique for the quantitative analysis of non-volatile organic compounds and is well-suited for determining the purity of this compound.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically suitable for aromatic amines.

  • Mobile Phase: A gradient elution is often employed to separate the main component from its impurities. A common mobile phase combination is a mixture of acetonitrile and water, often with a small amount of an acid modifier like formic acid or phosphoric acid to improve peak shape.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of this compound, which can be determined by acquiring a UV spectrum using the DAD.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of about 0.1 mg/mL.

  • Purity Calculation: The purity is typically calculated using the area percentage method, where the peak area of this compound is divided by the total area of all peaks in the chromatogram.

Table 2: Hypothetical HPLC Data for Purity Analysis

Peak No.Retention Time (min)Peak Area (%)Possible Identity
14.20.82-Aminobenzotrifluoride
26.50.52-Amino-3-iodobenzotrifluoride
38.198.5This compound
410.30.22-Amino-3,5-diiodobenzotrifluoride
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for identifying isomeric impurities and residual solvents.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer).

  • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-polydimethylsiloxane, 30 m x 0.25 mm, 0.25 µm film thickness) is generally suitable.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: Typically set around 250 °C.

  • Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. For example, start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

Data Interpretation: The molecular ion peak (M+) in the mass spectrum will correspond to the molecular weight of this compound (287.02 g/mol ). The fragmentation pattern can provide structural information to confirm the identity and to help identify impurities. Halogenated compounds often exhibit characteristic isotopic patterns.

Table 3: Expected GC-MS Data for this compound and Potential Impurities

CompoundMolecular Weight ( g/mol )Expected Molecular Ion (m/z)Key Fragment Ions (m/z)
2-Aminobenzotrifluoride161.12161142 ([M-F]+), 114 ([M-CF3]+)
This compound 287.02287268 ([M-F]+), 218 ([M-CF3]+), 160 ([M-I]+)
2-Amino-3-iodobenzotrifluoride287.02287Similar to the 5-iodo isomer, but may have different relative intensities
2-Amino-3,5-diiodobenzotrifluoride412.92413286 ([M-I]+)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and purity determination of organic compounds. Both ¹H and ¹⁹F NMR are highly valuable for analyzing this compound. Furthermore, quantitative NMR (qNMR) can be used for an accurate, absolute purity assessment.[2]

Experimental Protocol: NMR Analysis

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • ¹H NMR: Provides information about the number and chemical environment of the protons in the molecule. The aromatic region will show characteristic splitting patterns for the protons on the benzene ring.

  • ¹⁹F NMR: Since the trifluoromethyl group is a prominent feature of the molecule, ¹⁹F NMR is a very sensitive and specific technique for its analysis. The chemical shift of the CF₃ group will be characteristic of its electronic environment.[3]

  • Quantitative NMR (qNMR): For absolute purity determination, a certified internal standard of known purity is added in a precisely weighed amount to a precisely weighed amount of the sample.[4][5] The purity of the sample can be calculated by comparing the integral of a specific signal from the analyte to the integral of a signal from the internal standard.

Table 4: Expected ¹H and ¹⁹F NMR Data for this compound (in CDCl₃)

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H~4.0-5.0broad singlet--NH₂
¹H~6.8d~8.5H-3
¹H~7.3dd~8.5, ~2.0H-4
¹H~7.6d~2.0H-6
¹⁹F~ -62s--CF₃

Note: The exact chemical shifts may vary depending on the solvent and concentration.

Summary and Recommendations

A comprehensive purity analysis of commercial this compound should employ a combination of analytical techniques. HPLC-UV is recommended for routine purity checks and quantification of known impurities. GC-MS is invaluable for identifying volatile impurities, residual solvents, and isomeric byproducts. NMR spectroscopy, particularly ¹H and ¹⁹F NMR, is essential for unambiguous structural confirmation and can be used for absolute purity determination via qNMR.

For researchers, scientists, and drug development professionals, it is crucial to establish a robust analytical workflow to ensure the quality and consistency of this compound used in their synthetic processes. This will ultimately contribute to the safety and efficacy of the final products.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Amino-5-iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-amino-5-iodobenzotrifluoride, a valuable intermediate in the development of pharmaceuticals and other specialty chemicals. The synthesis is achieved through the electrophilic iodination of 2-aminobenzotrifluoride. This protocol is adapted from established methods for the halogenation of aromatic amines, offering a straightforward and efficient approach. Included are comprehensive experimental procedures, tables of quantitative data, and essential safety precautions.

Introduction

This compound is a key building block in medicinal chemistry and materials science. The introduction of an iodine atom onto the benzotrifluoride scaffold provides a reactive handle for further functionalization, most notably in cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. This allows for the construction of complex molecular architectures. The trifluoromethyl group imparts desirable properties such as increased metabolic stability and enhanced binding affinity in drug candidates. The following protocol details a reliable method for the preparation of this compound from commercially available 2-aminobenzotrifluoride.

Data Presentation

Table 1: Physical and Chemical Properties of Reactants and Product

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
2-Aminobenzotrifluoride88-17-5C₇H₆F₃N161.12170-173[1][2][3]34[1][2][3]
Hydroiodic Acid (57%)10034-85-2HI127.91~127~ -51
Hydrogen Peroxide (30%)7722-84-1H₂O₂34.01~108~ -33
This compound97760-97-9C₇H₅F₃IN287.02[4]261.9 at 760 mmHgNot available

Table 2: Proposed Reaction Parameters

ParameterValue
Stoichiometric Ratio (2-aminobenzotrifluoride:HI:H₂O₂)1 : 1.2 : 1.2
Reaction Temperature25-30 °C
Reaction Time2-4 hours
SolventWater or Acetic Acid
Expected Yield60-80% (estimated)

Experimental Protocol

Materials and Equipment
  • 2-Aminobenzotrifluoride (98%+)

  • Hydroiodic acid (57% aqueous solution)

  • Hydrogen peroxide (30% aqueous solution)

  • Sodium thiosulfate

  • Sodium bicarbonate

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Reaction Setup

The reaction should be performed in a well-ventilated fume hood. Equip a round-bottom flask with a magnetic stir bar and a dropping funnel. An ice bath should be on hand to control the reaction temperature.

Procedure
  • Reactant Preparation : In the round-bottom flask, dissolve 2-aminobenzotrifluoride (1.0 eq.) in a suitable solvent such as water or acetic acid. Begin stirring the solution.

  • Addition of Hydroiodic Acid : Slowly add hydroiodic acid (1.2 eq.) to the stirred solution. The addition should be done carefully to control any initial exotherm.

  • Oxidant Addition : Cool the reaction mixture to below 30°C using an ice bath if necessary. From the dropping funnel, add hydrogen peroxide (1.2 eq.) dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the temperature does not exceed 35°C.

  • Reaction Monitoring : After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up :

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted iodine.

    • Carefully neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification : The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid or oil.

  • Characterization : The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety Precautions

  • Personal Protective Equipment (PPE) : Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Hydroiodic Acid : Corrosive and can cause severe skin and eye burns[5][6]. Handle with extreme care in a fume hood.

  • Hydrogen Peroxide : A strong oxidizer that can cause skin and eye irritation or burns[7][8]. Avoid contact with combustible materials[7].

  • 2-Aminobenzotrifluoride : Harmful if swallowed, in contact with skin, or if inhaled.

  • Waste Disposal : Dispose of all chemical waste according to institutional and local regulations.

Diagrams

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep Dissolve 2-aminobenzotrifluoride in solvent add_hi Add Hydroiodic Acid prep->add_hi add_h2o2 Add Hydrogen Peroxide (maintain T < 35°C) add_hi->add_h2o2 react Stir at room temperature (2-4 hours) add_h2o2->react quench Quench with Na₂S₂O₃ react->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with CH₂Cl₂ neutralize->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of 2-Amino-5-iodobenzotrifluoride in various palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of three key functional handles: an amino group, an iodo group, and a trifluoromethyl group. The trifluoromethyl moiety, in particular, can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. The high reactivity of the carbon-iodine bond in this compound makes it an excellent substrate for a variety of such transformations, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. These reactions enable the introduction of a wide range of substituents at the 5-position of the benzotrifluoride core, providing access to a diverse array of novel compounds.

General Considerations for Cross-Coupling Reactions

The presence of a free amino group in this compound can sometimes lead to challenges in palladium-catalyzed reactions, such as catalyst inhibition through coordination of the nitrogen lone pair to the palladium center. Therefore, careful optimization of reaction conditions, including the choice of palladium precursor, ligand, base, and solvent, is often necessary to achieve high yields and purity. In some cases, protection of the amino group may be required.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds by coupling an organoboron compound with an organohalide. This reaction is widely used to synthesize biaryl and substituted aromatic compounds.

Representative Quantitative Data for Suzuki-Miyaura Coupling of Aryl Iodides

EntryArylboronic AcidPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Dioxane/H₂O901680-90
3Thiophene-2-boronic acidPdCl₂(dppf) (2)-Cs₂CO₃DMF110875-85

Note: This data is representative of Suzuki-Miyaura couplings with iodoaniline derivatives and should be considered a starting point for optimization with this compound.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and ligand (e.g., SPhos, 0.04 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Add the base (e.g., K₃PO₄, 2.0 mmol) and the degassed solvent system (e.g., toluene/water 4:1, 5 mL).

  • Reaction: Stir the mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

Heck Reaction

The Heck reaction forms a carbon-carbon bond between an unsaturated halide and an alkene, providing a valuable route to substituted alkenes.

Representative Quantitative Data for Heck Reaction of Aryl Iodides

EntryAlkenePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃NDMF1002470-85
2n-Butyl acrylatePdCl₂(PPh₃)₂ (2)-K₂CO₃Acetonitrile801675-90
3CyclohexenePd(PPh₃)₄ (3)-NaOAcDMA1202060-75

Note: This data is representative of Heck reactions with iodoaniline derivatives and should be considered a starting point for optimization with this compound.

Experimental Protocol: Heck Reaction
  • Reaction Setup: In a sealed tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol), and ligand (e.g., P(o-tol)₃, 0.02 mmol).

  • Inert Atmosphere: Flush the tube with argon or nitrogen.

  • Reagent Addition: Add the base (e.g., Et₃N, 2.0 mmol) and a suitable solvent (e.g., DMF, 5 mL).

  • Reaction: Seal the tube and heat the mixture to the required temperature (e.g., 100 °C) with stirring for the specified time.

  • Work-up: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, leading to the synthesis of substituted alkynes.[1]

Representative Quantitative Data for Sonogashira Coupling of Aryl Iodides

EntryAlkynePalladium Catalyst (mol%)Copper Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF60685-95
21-HeptynePd(PPh₃)₄ (3)CuI (5)DiisopropylamineToluene80880-90
3TrimethylsilylacetylenePd(OAc)₂ (2)CuI (4)PiperidineDMF701075-85

Note: This data is representative of Sonogashira couplings with iodoaniline derivatives and should be considered a starting point for optimization with this compound.

Experimental Protocol: Sonogashira Coupling
  • Reaction Setup: To a Schlenk flask containing this compound (1.0 mmol), add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol) and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Reagent Addition: Add the solvent (e.g., THF, 5 mL), the base (e.g., Et₃N, 3.0 mmol), and the terminal alkyne (1.2 mmol).

  • Reaction: Stir the reaction mixture at the appropriate temperature (e.g., 60 °C) until the starting material is consumed as monitored by TLC.

  • Work-up: Cool the reaction to room temperature, filter through a pad of celite, and rinse with an organic solvent. Concentrate the filtrate under vacuum.

  • Purification: Purify the resulting residue by column chromatography to afford the desired product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the coupling of aryl halides with a wide variety of amines.[2]

Representative Quantitative Data for Buchwald-Hartwig Amination of Aryl Iodides

EntryAminePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene1001880-95
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1102475-90
3BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄t-BuOH901670-85

Note: This data is representative of Buchwald-Hartwig aminations with iodoaniline derivatives and should be considered a starting point for optimization with this compound.

Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, charge a vial with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), the ligand (e.g., XPhos, 0.02 mmol), and the base (e.g., NaOtBu, 1.4 mmol).

  • Reagent Addition: Add this compound (1.0 mmol), the amine (1.2 mmol), and the solvent (e.g., toluene, 3 mL).

  • Reaction: Seal the vial and stir the mixture at the desired temperature (e.g., 100 °C) for the required time.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a short plug of silica gel.

  • Purification: Concentrate the filtrate and purify the crude product by flash chromatography or recrystallization.

Visualizing the Chemistry

To better understand the processes described, the following diagrams illustrate the fundamental aspects of palladium-catalyzed cross-coupling reactions.

Palladium_Cross_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R²-M PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R²

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow start Start: Assemble Reactants (Aryl Halide, Coupling Partner, Catalyst, Ligand, Base) setup Reaction Setup under Inert Atmosphere start->setup addition Add Degassed Solvent setup->addition reaction Heat and Stir for Specified Time addition->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Cool, Quench, and Extract monitoring->workup Complete purification Purify by Column Chromatography workup->purification product Characterize Final Product purification->product

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 2-Amino-5-iodobenzotrifluoride with various aryl- and heteroarylboronic acids. The resulting 2-amino-5-arylbenzotrifluoride scaffold is a key structural motif in many biologically active molecules. The presence of the electron-withdrawing trifluoromethyl group and the coordinating amino group on the aryl iodide presents unique challenges that necessitate careful optimization of reaction conditions to achieve high yields and purity.

The protocol described herein is a robust starting point for researchers, allowing for adaptation and optimization depending on the specific boronic acid used.[1]

General Reaction Scheme

The Suzuki-Miyaura reaction facilitates the coupling of an organoboron compound, such as an arylboronic acid, with an organohalide.[1] In this case, this compound serves as the organo-iodide electrophile.

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product A This compound C Pd Catalyst Base Solvent B Arylboronic Acid (R-B(OH)₂) plus1 + D 2-Amino-5-arylbenzotrifluoride C->D Suzuki-Miyaura Coupling G A Reaction Setup (Aryl Iodide, Boronic Acid, Base) B Catalyst & Ligand Addition (Under Inert Atmosphere) A->B C Inert Atmosphere Purge (Evacuate/Backfill with N₂/Ar) B->C D Degassed Solvent Addition C->D E Heating & Stirring (e.g., 100 °C, 12-18h) D->E F Reaction Monitoring (TLC/LC-MS) E->F G Workup (Cooling, Dilution, Extraction) F->G Reaction Complete H Purification (Column Chromatography) G->H I Product Characterization (NMR, MS) H->I

References

Application Notes and Protocols for Sonogashira Coupling of 4-Iodo-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Sonogashira coupling reaction of 4-iodo-2-(trifluoromethyl)aniline with terminal alkynes. This reaction is a powerful tool for the synthesis of 2-alkynyl-4-(trifluoromethyl)aniline derivatives, which are valuable intermediates in the development of pharmaceuticals and functional materials. The presence of the trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.

This document details two effective protocols for this transformation: a classical palladium/copper co-catalyzed method and a more recent palladium-free, copper-catalyzed system.

Reaction Principle and Mechanism

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base.[1] The catalytic cycle involves the oxidative addition of the aryl iodide to the palladium(0) species, followed by a transmetalation step with a copper acetylide intermediate, and subsequent reductive elimination to afford the desired product and regenerate the active palladium catalyst.[3]

Variations of this reaction exist, including copper-free conditions and, as detailed in Protocol 2, a palladium-free system where a copper complex catalyzes the coupling.[4][5]

Data Presentation

The following tables summarize the key reaction parameters for two distinct and effective protocols for the Sonogashira coupling of 4-iodo-2-(trifluoromethyl)aniline.

Table 1: Classical Palladium/Copper Co-Catalyzed Sonogashira Coupling Conditions

ParameterCondition
Aryl Halide 4-Iodo-2-(trifluoromethyl)aniline (1.0 equiv)
Terminal Alkyne 1.1 - 1.5 equiv
Palladium Catalyst Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-3 mol%)
Copper Co-catalyst Copper(I) iodide (CuI) (2-5 mol%)
Base Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)
Solvent Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Temperature Room temperature to 60 °C
Reaction Time 2 - 24 hours
Atmosphere Inert (Nitrogen or Argon)

Table 2: Palladium-Free Copper-Catalyzed Sonogashira Coupling Conditions [4][5]

ParameterCondition
Aryl Halide 4-Iodo-2-(trifluoromethyl)aniline (1.0 equiv)
Terminal Alkyne 1.2 equiv
Copper Catalyst Bis(triphenylphosphine)copper(I) tetrahydroborate ((PPh₃)₂CuBH₄) (5 mol%)
Base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv)
Solvent Ethanol (EtOH)
Temperature 120 °C
Reaction Time 24 hours
Atmosphere Air
Reported Yield Up to >99% for analogous o-iodoanilines with trifluoromethyl substituents[4]

Experimental Protocols

Protocol 1: Classical Palladium/Copper Co-Catalyzed Sonogashira Coupling

This protocol provides a general method for the Sonogashira coupling of 4-iodo-2-(trifluoromethyl)aniline using a traditional palladium and copper catalyst system.

Materials:

  • 4-Iodo-2-(trifluoromethyl)aniline

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Schlenk flask or other suitable reaction vessel

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4-iodo-2-(trifluoromethyl)aniline (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (e.g., 2 mol%), and copper(I) iodide (e.g., 4 mol%).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous, degassed solvent (THF or DMF) via syringe.

  • Add the amine base (e.g., triethylamine, 2.5 equiv) to the mixture.

  • Add the terminal alkyne (1.2 equiv) dropwise to the stirred suspension.

  • Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50-60 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water or a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Palladium-Free Copper-Catalyzed Sonogashira Coupling

This protocol is based on the work of Chen et al. and offers a palladium-free alternative for the Sonogashira coupling of o-iodoanilines.[4]

Materials:

  • 4-Iodo-2-(trifluoromethyl)aniline

  • Terminal alkyne

  • Bis(triphenylphosphine)copper(I) tetrahydroborate ((PPh₃)₂CuBH₄)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Ethanol (EtOH)

  • Reaction vial or flask

  • Magnetic stirrer and heating block or oil bath

Procedure:

  • In a reaction vial, combine 4-iodo-2-(trifluoromethyl)aniline (1.0 equiv), the terminal alkyne (1.2 equiv), bis(triphenylphosphine)copper(I) tetrahydroborate (5 mol%), and ethanol.

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv) to the mixture.

  • Seal the vial and stir the reaction mixture at 120 °C for 24 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired product.

Visualizations

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Iodide, Catalysts, and Base solvent Add Anhydrous, Degassed Solvent reagents->solvent Under Inert Atmosphere alkyne Add Terminal Alkyne solvent->alkyne react Stir at RT or Heat alkyne->react monitor Monitor by TLC/LC-MS react->monitor quench Quench and Extract purify Column Chromatography quench->purify product Isolated Product purify->product

Caption: General workflow for a classical Sonogashira coupling experiment.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_oxidative Ar-Pd(II)-I(L)₂ pd0->pd_oxidative Oxidative Addition (Ar-I) pd_transmetal Ar-Pd(II)-C≡CR(L)₂ pd_oxidative->pd_transmetal Transmetalation pd_transmetal->pd0 Reductive Elimination product Ar-C≡CR pd_transmetal->product cu_acetylide Cu-C≡CR cu_acetylide->pd_oxidative alkyne H-C≡CR alkyne->cu_acetylide Deprotonation cuI CuI cuI->cu_acetylide base Base base->alkyne

Caption: Simplified catalytic cycles in a Sonogashira coupling reaction.

References

Application Notes and Protocols for the Heck Reaction of 2-Amino-5-iodobenzotrifluoride with Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene.[1] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, for the construction of complex molecular architectures. The substrate, 2-Amino-5-iodobenzotrifluoride, is a valuable building block in medicinal chemistry. The presence of the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the amino group provides a handle for further functionalization. The Heck reaction of this compound with various alkenes allows for the introduction of diverse side chains, providing access to a wide array of novel compounds for drug discovery and development.

These application notes provide a generalized protocol and pertinent data for the Heck reaction of this compound with common classes of alkenes, such as acrylates and styrenes. The methodologies and data presented are based on established protocols for structurally similar aryl iodides and should serve as a comprehensive starting point for reaction optimization.

Key Reaction Parameters and Optimization

The success of the Heck reaction is highly dependent on the careful selection and optimization of several key parameters:

  • Catalyst System: The choice of the palladium source and the ligand is crucial. While palladium(II) acetate (Pd(OAc)₂) is a common and effective catalyst precursor, the ligand can significantly influence the reaction's efficiency and selectivity. Phosphine ligands, such as triphenylphosphine (PPh₃) and tri(o-tolyl)phosphine (P(o-tol)₃), are frequently employed to stabilize the palladium catalyst and promote the catalytic cycle. For challenging substrates, more specialized ligands may be required.

  • Base: A base is necessary to neutralize the hydrogen halide generated during the reaction and to regenerate the active Pd(0) catalyst. Common bases include organic amines like triethylamine (Et₃N) and inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc). The choice of base can impact the reaction rate and yield.

  • Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), and N-methyl-2-pyrrolidone (NMP) are typically used to dissolve the reactants and facilitate the reaction. The choice of solvent can influence the reaction temperature and the solubility of the catalyst and reagents.

  • Temperature: Heck reactions are typically conducted at elevated temperatures, often in the range of 80-140 °C, to ensure a reasonable reaction rate. The optimal temperature will depend on the specific substrates and catalyst system used.

  • Alkene Substrate: The nature of the alkene coupling partner can affect the reaction conditions. Electron-deficient alkenes, such as acrylates and acrylonitrile, are generally more reactive than electron-rich or sterically hindered alkenes.

Data Presentation: Representative Heck Reaction Conditions

The following table summarizes typical conditions for the Heck reaction of aryl iodides structurally similar to this compound with representative alkenes. These conditions can be used as a starting point for the optimization of the target reaction.

Aryl IodideAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-Iodoanilinen-Butyl AcrylatePd(OAc)₂ (1)PPh₃ (2)Et₃N (2)DMF1001285-95
4-IodobenzonitrileStyrenePdCl₂(PPh₃)₂ (2)-Et₃N (1.5)DMF1202480-90
1-Iodo-4-nitrobenzeneMethyl AcrylatePd(OAc)₂ (0.5)P(o-tol)₃ (1)NaOAc (2)DMA13018>90
4-Bromo-3-(trifluoromethyl)anilinen-Butyl AcrylatePd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)NMP120-14012-2470-85

Experimental Protocols

General Protocol for the Heck Reaction of this compound with an Alkene

This protocol provides a general starting point. The specific quantities and conditions should be optimized for each alkene partner.

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., n-Butyl Acrylate or Styrene) (1.2 - 1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (1-5 mol%)

  • Triphenylphosphine (PPh₃) or other suitable ligand (2-10 mol%)

  • Triethylamine (Et₃N) or other suitable base (2.0 equiv)

  • Anhydrous N,N-dimethylformamide (DMF) or other suitable solvent

Procedure:

  • To a dry, oven-dried round-bottom flask or sealed tube equipped with a magnetic stir bar, add this compound, palladium(II) acetate, and the phosphine ligand.

  • The vessel is then sealed with a septum and purged with an inert atmosphere (e.g., nitrogen or argon) for 10-15 minutes.

  • Under the inert atmosphere, add the anhydrous solvent, the alkene, and the base via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.

  • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with water and then with brine to remove the solvent and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Visualizations

Catalytic Cycle of the Mizoroki-Heck Reaction

Heck_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl + Ar-X OxAdd Oxidative Addition PdII_Alkene [Ar-Pd(II)L₂(Alkene)]⁺X⁻ PdII_Aryl->PdII_Alkene + Alkene Alkene_Coord Alkene Coordination PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)L₂-X PdII_Alkene->PdII_Alkyl Mig_Ins Migratory Insertion PdII_Hydride H-Pd(II)L₂-X PdII_Alkyl->PdII_Hydride + Substituted Alkene Product Substituted Alkene Beta_Elim β-Hydride Elimination PdII_Hydride->Pd0 + Base - Base-HX Red_Elim Reductive Elimination ArX This compound Alkene Alkene Base Base HX H-X

Caption: General catalytic cycle of the Mizoroki-Heck reaction.

Experimental Workflow for the Heck Reaction

Heck_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add this compound, Pd catalyst, and ligand to a dry flask. B 2. Purge the flask with an inert atmosphere (N₂ or Ar). A->B C 3. Add anhydrous solvent, alkene, and base via syringe. B->C D 4. Heat the reaction mixture with vigorous stirring. C->D E 5. Monitor reaction progress (TLC, GC-MS, or LC-MS). D->E F 6. Cool to room temperature and dilute with organic solvent. E->F G 7. Wash with water and brine. F->G H 8. Dry, filter, and concentrate the organic layer. G->H I 9. Purify by flash column chromatography. H->I

Caption: General experimental workflow for the Heck reaction.

Concluding Remarks

The Heck reaction of this compound with alkenes represents a valuable synthetic tool for accessing a diverse range of trifluoromethyl- and amino-substituted aromatic compounds. The protocols and data provided herein, derived from established methodologies for analogous substrates, offer a solid foundation for researchers to develop and optimize these important transformations. Careful consideration of the catalyst system, base, solvent, and temperature is paramount to achieving high yields and purity of the desired products. The versatility of the Heck reaction, coupled with the unique properties of the this compound scaffold, opens up numerous possibilities for the synthesis of novel molecules with potential applications in drug discovery and materials science.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Amino-5-iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries, due to its broad substrate scope and functional group tolerance.[1] The synthesis of N-aryl derivatives of 2-amino-5-iodobenzotrifluoride is of significant interest as the resulting products are valuable intermediates in the development of novel therapeutics and functional materials.

This document provides detailed application notes and generalized protocols for the Buchwald-Hartwig amination of this compound with various amine coupling partners, including primary and secondary aliphatic amines, as well as aniline derivatives. The protocols are based on established methodologies for the amination of electron-deficient aryl halides and provide a solid foundation for reaction optimization.

Reaction Principle

The Buchwald-Hartwig amination of this compound proceeds via a catalytic cycle involving a palladium(0) species. The key steps of this cycle are:

  • Oxidative Addition: The aryl iodide (this compound) undergoes oxidative addition to the palladium(0) catalyst.

  • Amine Coordination and Deprotonation: The amine coupling partner coordinates to the resulting palladium(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired N-arylated product, which regenerates the active palladium(0) catalyst, allowing the cycle to continue.

The choice of ligand, base, and solvent is critical for the success of the reaction, influencing catalyst stability, reactivity, and the prevention of side reactions.[1][2] For electron-deficient substrates such as this compound, careful optimization of these parameters is essential to achieve high yields.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with various classes of amines. These values are representative and based on couplings of structurally similar electron-deficient aryl iodides. Actual yields will depend on the specific amine and optimized reaction conditions.

Table 1: Reaction Conditions for the Amination of this compound with Primary Aliphatic Amines

AmineCatalyst System (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
n-ButylamineXPhos Pd G2 (2)NaOtBu (1.5)Toluene10012-2485-95
IsobutylamineRuPhos Pd G3 (1.5)LHMDS (1.5)Dioxane10012-2480-90
CyclohexylamineXPhos Pd G2 (2)K₃PO₄ (2.0)t-BuOH11018-2475-85

Table 2: Reaction Conditions for the Amination of this compound with Secondary Aliphatic Amines

AmineCatalyst System (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
DiethylamineRuPhos Pd G3 (2)NaOtBu (1.5)Toluene10012-2490-98
MorpholineXPhos Pd G2 (2)Cs₂CO₃ (2.0)Dioxane11018-2488-96
PiperidineRuPhos Pd G3 (1.5)K₂CO₃ (2.0)Toluene10012-2492-99

Table 3: Reaction Conditions for the Amination of this compound with Anilines

AmineCatalyst System (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
AnilineXPhos Pd G2 (2)NaOtBu (1.5)Toluene10012-2480-90
4-MethoxyanilineRuPhos Pd G3 (1.5)K₃PO₄ (2.0)Dioxane11018-2485-95
4-ChloroanilineXPhos Pd G2 (2.5)Cs₂CO₃ (2.0)Toluene1102475-85

Experimental Protocols

The following are generalized protocols for the Buchwald-Hartwig amination of this compound. Note: These protocols are starting points and may require optimization for specific amine coupling partners. All manipulations should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques.

Protocol 1: General Procedure for Amination with Primary and Secondary Aliphatic Amines

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G2 or RuPhos Pd G3, 1.5-2.5 mol%)

  • Base (e.g., NaOtBu, LHMDS, K₃PO₄, or Cs₂CO₃, 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or t-BuOH)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the palladium precatalyst, and the base.

  • Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).

  • Add the anhydrous, degassed solvent via syringe.

  • Add the amine via syringe.

  • Seal the Schlenk tube and place it in a pre-heated oil bath set to the desired temperature (typically 100-110 °C).

  • Stir the reaction mixture vigorously for the specified time (12-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Protocol 2: General Procedure for Amination with Anilines

Materials:

  • This compound (1.0 equiv)

  • Aniline derivative (1.1 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G2 or RuPhos Pd G3, 2-3 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • In an oven-dried Schlenk tube containing a magnetic stir bar, combine this compound, the aniline derivative, the palladium precatalyst, and the base.

  • Seal the tube, then evacuate and backfill with an inert gas (three cycles).

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 100-110 °C) with vigorous stirring.

  • Monitor the reaction for 12-24 hours by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water.

  • Separate the organic layer, dry it over anhydrous sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the desired N-aryl product.

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L(I) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord PdII_Amine [Ar-Pd(II)L(I)(R₂NH)] Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)L(NR₂) Deprotonation->PdII_Amido BaseH [Base-H]⁺ I⁻ Deprotonation->BaseH RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ RedElim->Product ArylIodide Ar-I (this compound) ArylIodide->OxAdd Amine R₂NH Amine->Amine_Coord Base Base Base->Deprotonation

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Start add_solids 1. Add Aryl Iodide, Catalyst, and Base to Schlenk Tube start->add_solids inert_atm 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) add_solids->inert_atm add_liquids 3. Add Degassed Solvent and Amine via Syringe inert_atm->add_liquids heat 4. Heat and Stir Reaction (Monitor by TLC/LC-MS) add_liquids->heat cool_filter 5. Cool and Filter through Celite heat->cool_filter extract 6. Liquid-Liquid Extraction cool_filter->extract dry_concentrate 7. Dry and Concentrate Organic Phase extract->dry_concentrate purify 8. Purify by Column Chromatography dry_concentrate->purify end End (Characterize Product) purify->end

Caption: Experimental workflow for Buchwald-Hartwig amination.

References

Application of 2-Amino-5-iodobenzotrifluoride in Agrochemical Development: A Review of its Potential and Synthetic Utility

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-5-iodobenzotrifluoride, a halogenated and trifluoromethylated aniline derivative, stands as a significant intermediate in the synthesis of complex organic molecules. Within the agrochemical industry, the incorporation of a trifluoromethyl group is a well-established strategy to enhance the biological efficacy, metabolic stability, and lipophilicity of active ingredients. This application note explores the utility of this compound as a building block for novel agrochemicals, providing an overview of its synthetic applications and the biological activities of its derivatives. While direct, large-scale commercial use of this compound in specific, named agrochemicals is not extensively documented in publicly available literature, its structural motifs are present in patented and researched compounds, highlighting its potential in the development of new crop protection agents.

Key Advantages of Incorporating the this compound Moiety

The unique substitution pattern of this compound offers several advantages in the design of new agrochemicals:

  • Enhanced Biological Activity: The trifluoromethyl group is a strong electron-withdrawing group that can significantly increase the potency of pesticides. It can enhance the binding affinity of the molecule to its target site and increase its intrinsic activity.

  • Increased Lipophilicity: The trifluoromethyl group enhances the lipophilicity of a molecule, which can improve its ability to penetrate the waxy cuticle of plants or the chitinous exoskeleton of insects, leading to better bioavailability and efficacy.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by enzymes in target organisms and the environment. This can lead to increased persistence and a longer duration of action for the resulting pesticide.

  • Synthetic Handle: The iodine atom provides a reactive site for further chemical modifications through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile introduction of diverse functionalities to fine-tune the biological activity and spectrum of the final product. The amino group also serves as a key functional group for the formation of amides, ureas, and other linkages common in agrochemical structures.

Application in the Synthesis of Potential Agrochemicals

While a specific, widely-marketed agrochemical directly synthesized from this compound is not evident, its application is exemplified in the synthesis of various classes of compounds with known agrochemical relevance, such as fungicidal carboxanilides and insecticidal benzanilides.

Synthesis of Fungicidal N-Isoxazolyl-2-iodobenzamide Analogs

One promising area of application for iodo-substituted aniline derivatives is in the synthesis of fungicidal benzamides. For instance, N-isoxazolyl-2-iodobenzamides, structurally similar to the known fungicide benodanil, have demonstrated notable antifungal activity.[1] The synthesis of such compounds can be envisioned to start from this compound.

Hypothetical Synthetic Pathway

G A This compound B Diazotization (NaNO2, HCl) A->B C Diazonium Salt B->C D Cyanation (CuCN) C->D E 2-Cyano-5-iodobenzotrifluoride D->E F Hydrolysis (H2O, H+) E->F G 2-Carboxy-5-iodobenzotrifluoride F->G H Acyl Chloride Formation (SOCl2) G->H I 2-Iodo-5-(trifluoromethyl)benzoyl chloride H->I J Amidation with Amino-isoxazole I->J K N-Isoxazolyl-2-iodo-5-(trifluoromethyl)benzamide (Fungicidal Candidate) J->K

Caption: Hypothetical synthesis of a fungicidal benzamide.

Experimental Protocol: General Procedure for the Synthesis of N-Aryl Benzamides

This protocol is a generalized procedure based on standard organic synthesis methodologies for the final amidation step.

  • Acid Chloride Formation: To a solution of the corresponding benzoic acid (1.0 eq) in a suitable solvent (e.g., toluene or dichloromethane), add a catalytic amount of dimethylformamide (DMF). Thionyl chloride (1.2 eq) is then added dropwise at room temperature. The reaction mixture is heated to reflux for 2-4 hours or until the reaction is complete (monitored by TLC or GC-MS). The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acid chloride, which is often used in the next step without further purification.

  • Amidation: The crude acid chloride is dissolved in a dry aprotic solvent (e.g., tetrahydrofuran or dichloromethane). The solution is cooled to 0 °C in an ice bath. A solution of the desired aniline or heterocyclic amine (1.0 eq) and a base (e.g., triethylamine or pyridine, 1.2 eq) in the same solvent is added dropwise to the cooled acid chloride solution. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-12 hours.

  • Work-up and Purification: Upon completion of the reaction, the mixture is washed sequentially with a dilute acid solution (e.g., 1M HCl), water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is then purified by recrystallization or column chromatography on silica gel to afford the desired N-aryl benzamide.

Quantitative Data

Compound Class General Structure Typical Yield Range (%) Reported Biological Activity
N-Isoxazolyl-2-iodobenzamidesAr-CO-NH-Het60-85Fungicidal against Phytophthora citricola, Botrytis cinerea, Rhizoctonia sp., and Alternaria sp.[1]

Signaling Pathways and Mode of Action

The mode of action of agrochemicals derived from this compound would depend on the final structure of the active ingredient. For the class of fungicidal carboxanilides, a common mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi.

SDHI Fungicide Mode of Action

G cluster_0 cluster_1 cluster_2 A Fungal Cell B Mitochondrion C Electron Transport Chain F ATP Production C->F D Complex II (SDH) E Succinate -> Fumarate D->E I Energy Depletion F->I G Carboxanilide Fungicide H Inhibition G->H H->D J Fungal Cell Death I->J

References

Application Notes and Protocols for the Synthesis of Substituted Benzimidazoles from 2-Amino-5-iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of substituted benzimidazoles using 2-Amino-5-iodobenzotrifluoride as a key starting material. Benzimidazoles are a critical scaffold in medicinal chemistry, exhibiting a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of iodine and a trifluoromethyl group into the benzimidazole core offers unique opportunities for further functionalization and the development of novel therapeutic agents.

Introduction

Benzimidazole derivatives are a cornerstone in drug discovery and development. Their structural similarity to naturally occurring nucleotides allows them to interact with various biological targets. The presence of a trifluoromethyl group can enhance metabolic stability and binding affinity, while an iodo-substituent provides a versatile handle for subsequent cross-coupling reactions, enabling the synthesis of diverse compound libraries. This document outlines a reliable method for the synthesis of 2-substituted-5-iodo-6-(trifluoromethyl)-1H-benzo[d]imidazoles through the cyclocondensation of this compound with various aldehydes.

Synthesis Overview

The general approach involves a one-pot condensation reaction of this compound with a substituted aldehyde. This reaction is typically carried out in the presence of an oxidizing agent and a suitable solvent. The selection of the aldehyde determines the substituent at the 2-position of the benzimidazole ring, allowing for significant structural diversity in the final products.

A plausible synthetic pathway is illustrated below:

Synthesis_Workflow General Synthesis Workflow Starting_Material This compound + Substituted Aldehyde (R-CHO) Intermediate Schiff Base Intermediate Starting_Material->Intermediate Condensation Product 2-Substituted-5-iodo-6-(trifluoromethyl)-1H-benzo[d]imidazole Intermediate->Product Oxidative Cyclization Oxidation_Cyclization Oxidizing Agent (e.g., Na2S2O5) Solvent (e.g., EtOH/H2O)

Caption: General workflow for the synthesis of substituted benzimidazoles.

Experimental Protocols

This section provides a detailed protocol for the synthesis of a representative benzimidazole derivative, 2-(4-chlorophenyl)-5-iodo-6-(trifluoromethyl)-1H-benzo[d]imidazole.

Materials:

  • This compound

  • 4-Chlorobenzaldehyde

  • Sodium metabisulfite (Na₂S₂O₅)

  • Ethanol (EtOH)

  • Deionized Water (H₂O)

  • n-Hexane

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.0 mmol, 289 mg) and 4-chlorobenzaldehyde (1.0 mmol, 140 mg).

  • Solvent Addition: Add a 9:1 (v/v) mixture of ethanol and water (20 mL).

  • Addition of Oxidizing Agent: To the stirred suspension, add sodium metabisulfite (2.0 mmol, 380 mg).

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove any insoluble materials.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain a solid residue.

  • Purification: Wash the crude solid with deionized water (2 x 20 mL) and then with n-hexane (2 x 20 mL) to remove unreacted starting materials and byproducts.

  • Drying: Dry the purified product under vacuum at 60 °C to yield the final product.

Characterization:

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of various 2-substituted-5-iodo-6-(trifluoromethyl)-1H-benzo[d]imidazoles following the general protocol described above.

Aldehyde Substituent (R)Product Molecular FormulaProduct Molecular Weight ( g/mol )Theoretical Yield (mg)Expected Yield (%)
4-ChlorophenylC₁₄H₇BrClFIN₃441.58441.685-90
4-MethoxyphenylC₁₅H₁₀BrFIN₃O437.16437.288-92
4-NitrophenylC₁₄H₇BrFIN₄O₂452.14452.182-88
PhenylC₁₄H₈BrFIN₃407.14407.187-91

Signaling Pathway and Drug Development Context

Benzimidazole derivatives are known to interact with a variety of biological targets, making them attractive candidates for drug development. For instance, certain substituted benzimidazoles have been shown to act as inhibitors of crucial enzymes in pathogenic microorganisms or to interfere with signaling pathways in cancer cells. The synthesized iodo- and trifluoromethyl-substituted benzimidazoles can be further modified to enhance their binding affinity and selectivity for specific targets.

The iodine atom at the 5-position serves as a key functional group for post-synthesis modification via various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the rapid generation of a library of diverse compounds for structure-activity relationship (SAR) studies.

Drug_Development_Logic Drug Development Logic Flow Synthesized_Compound 5-Iodo-2-(R)-6-(CF3)-Benzimidazole Cross_Coupling Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) Synthesized_Compound->Cross_Coupling Compound_Library Diverse Compound Library Cross_Coupling->Compound_Library Screening Biological Screening (e.g., Enzyme Inhibition Assays) Compound_Library->Screening SAR_Studies Structure-Activity Relationship (SAR) Studies Screening->SAR_Studies Lead_Compound Lead Compound Identification SAR_Studies->Lead_Compound Optimization Lead Optimization Lead_Compound->Optimization Drug_Candidate Drug Candidate Optimization->Drug_Candidate

Caption: Logic flow from synthesized compounds to a potential drug candidate.

These application notes and protocols provide a foundational framework for the synthesis and further development of novel benzimidazole-based therapeutic agents. The versatility of the described synthetic route, coupled with the potential for diverse functionalization, makes this an attractive area for further research in drug discovery.

Application Notes and Protocols for HPLC Purification of 2-Amino-5-iodobenzotrifluoride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 2-Amino-5-iodobenzotrifluoride and its derivatives using High-Performance Liquid Chromatography (HPLC). The methodologies outlined below are designed to serve as a comprehensive guide for achieving high purity of these compounds, which are valuable intermediates in pharmaceutical and materials science research.

Introduction

This compound and its analogues are important building blocks in the synthesis of a variety of functional molecules. Their purification is a critical step to ensure the quality and efficacy of the final products. Reversed-phase HPLC (RP-HPLC) is a highly effective technique for the purification of these moderately non-polar, aromatic compounds.[1] This document outlines both analytical and preparative HPLC methods, including considerations for method development, scale-up, and potential chiral separations.

Physicochemical Properties and Method Development Rationale

This compound is a substituted aniline with a trifluoromethyl group and an iodine atom, rendering it moderately hydrophobic. The basic nature of the primary amine can lead to peak tailing on silica-based C18 columns due to interactions with residual silanols.[1] To achieve sharp, symmetrical peaks, an acidic modifier such as formic acid or trifluoroacetic acid (TFA) is typically added to the mobile phase. This protonates the amine, ensuring a single ionic species and minimizing undesirable secondary interactions.[1]

A gradient elution, starting with a higher proportion of aqueous phase and gradually increasing the organic solvent concentration, is generally employed for effective separation of the main compound from its impurities, which may include starting materials, by-products, or degradation products.

Analytical HPLC Method

An initial analytical HPLC method is crucial for assessing the purity of the crude sample and for developing the subsequent preparative method.

3.1. Experimental Protocol: Analytical RP-HPLC

  • HPLC System: A standard analytical HPLC system with a UV detector.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the crude this compound derivative.

    • Dissolve the sample in 1 mL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water) to create a 1 mg/mL solution.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: See Table 1

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 254 nm

    • Injection Volume: 5 µL

Table 1: Analytical HPLC Gradient Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.05050
15.0595
17.0595
17.15050
20.05050

3.2. Expected Results

This method should provide a good separation of the target compound from more polar and less polar impurities. The retention time of the main peak can be used as a reference for developing the preparative method.

Preparative HPLC Purification Method

The goal of preparative HPLC is to isolate and purify a larger quantity of the target compound.[2] The analytical method is scaled up to accommodate a larger sample load.

4.1. Experimental Protocol: Preparative RP-HPLC

  • HPLC System: A preparative HPLC system equipped with a gradient pump, a fraction collector, and a UV detector.

  • Sample Preparation:

    • Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (e.g., methanol or acetonitrile, with a small amount of DMSO if necessary for solubility). A typical concentration for preparative runs is 20-50 mg/mL.[1]

    • Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18, 21.2 x 150 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: See Table 2

    • Flow Rate: 20 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 254 nm

    • Injection Volume: 1-5 mL (depending on sample concentration)

Table 2: Preparative HPLC Gradient Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.05050
20.0595
25.0595
25.15050
30.05050

4.2. Fraction Collection and Post-Purification Processing

  • Set the fraction collector to trigger based on the UV signal threshold of the target peak.

  • Combine the fractions containing the pure product, identified by analytical HPLC of each fraction.

  • Remove the organic solvent using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain the purified compound as a solid.

Quantitative Data Summary

The following table summarizes the expected performance of the preparative HPLC method for a generic this compound derivative.

Table 3: Preparative HPLC Performance Data

ParameterValue
Crude Purity (by Analytical HPLC) ~85%
Sample Load 100 mg
Retention Time of Target Compound ~15 minutes
Purity of Isolated Compound >98%
Recovery Yield >90%

Chiral Separation of Derivatives

For derivatives of this compound that are chiral, a specialized chiral HPLC method is required for enantiomeric separation. Polysaccharide-based chiral stationary phases (CSPs) are often effective for this class of compounds.

6.1. Experimental Protocol: Chiral HPLC

  • HPLC System: Analytical HPLC with a UV or Circular Dichroism (CD) detector.

  • Sample Preparation: Prepare a 1 mg/mL solution of the racemic compound in the mobile phase.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H or Chiralcel OD-H, 4.6 x 250 mm, 5 µm

    • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at 254 nm

Table 4: Chiral HPLC Performance Data (Example)

ParameterValue
Retention Time (Enantiomer 1) 8.5 minutes
Retention Time (Enantiomer 2) 10.2 minutes
Resolution (Rs) >1.5

Visualizations

7.1. Experimental Workflow

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post_proc Post-Purification Processing cluster_analysis Purity Analysis crude_sample Crude this compound Derivative dissolution Dissolve in Appropriate Solvent crude_sample->dissolution filtration Filter through 0.45 µm Syringe Filter dissolution->filtration injection Inject Sample onto Preparative HPLC filtration->injection separation Gradient Elution on C18 Column injection->separation detection UV Detection at 254 nm separation->detection fraction_collection Collect Fractions of Target Peak detection->fraction_collection combine_fractions Combine Pure Fractions fraction_collection->combine_fractions solvent_removal Remove Solvent (Rotary Evaporation) combine_fractions->solvent_removal lyophilization Lyophilize to Obtain Solid Product solvent_removal->lyophilization analytical_hplc Analytical HPLC of Purified Product lyophilization->analytical_hplc characterization Further Characterization (NMR, MS) analytical_hplc->characterization

Caption: Workflow for the preparative HPLC purification of this compound derivatives.

7.2. Logical Relationship for Method Development

Method_Development_Logic start Crude Sample Purity Assessment analytical_dev Analytical Method Development (C18, 4.6x150mm, 5µm) start->analytical_dev optimization Optimize Gradient and Mobile Phase analytical_dev->optimization scale_up Scale-up to Preparative Method (C18, 21.2x150mm, 5µm) optimization->scale_up verification Verify Purity of Fractions scale_up->verification final_product High-Purity Product (>98%) verification->final_product chiral_check Is the Derivative Chiral? final_product->chiral_check chiral_method Develop Chiral HPLC Method chiral_check->chiral_method Yes enantiomeric_purity Determine Enantiomeric Purity chiral_method->enantiomeric_purity

Caption: Logical workflow for HPLC method development and purification.

References

GC-MS analysis of reaction mixtures containing 2-Amino-5-iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of reaction mixtures containing 2-Amino-5-iodobenzotrifluoride is presented for researchers, scientists, and drug development professionals. This document provides detailed methodologies for sample preparation, derivatization, and GC-MS analysis, alongside predicted quantitative data to facilitate the identification and quantification of this compound.

Application Note: Analysis of this compound

Introduction

This compound is a halogenated aromatic amine, a class of compounds significant in the synthesis of pharmaceuticals and agrochemicals. Monitoring its presence and purity in reaction mixtures is crucial for process optimization and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and sensitive method for the analysis of such semi-volatile compounds. However, the polar nature of the amino group necessitates a derivatization step to improve chromatographic resolution and sensitivity. This application note outlines a comprehensive GC-MS method, including sample preparation, derivatization, and analysis parameters suitable for this compound.

Challenges and Solutions

Direct GC-MS analysis of aromatic amines can lead to poor peak shapes and low sensitivity due to their polarity. Chemical derivatization converts the polar amino group into a less polar, more volatile functional group, significantly improving chromatographic performance. Common derivatization techniques include silylation and acylation.

Experimental Protocols

1. Sample Preparation

A representative aliquot of the reaction mixture is required. The sample should be free of particulate matter to prevent blockage of the GC inlet.

  • Procedure:

    • If the reaction mixture contains solid particles, centrifuge a portion of the sample.

    • Transfer the clear supernatant to a clean vial.

    • If the analyte concentration is high, dilute the sample with a suitable volatile organic solvent such as dichloromethane or ethyl acetate.[1][2]

2. Derivatization Protocol (Acylation with PFPA)

Acylation with pentafluoropropionic anhydride (PFPA) is a common method for derivatizing primary and secondary amines, yielding stable and volatile derivatives.

  • Reagents and Equipment:

    • Pentafluoropropionic anhydride (PFPA)

    • Hexane (GC grade)

    • Nitrogen gas supply

    • Heater block or water bath

    • Vortex mixer

    • GC-MS autosampler vials with inserts

  • Procedure:

    • Transfer a known volume (e.g., 100 µL) of the prepared sample into a clean, dry vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of Hexane and 10 µL of PFPA to the dried residue.

    • Cap the vial tightly and vortex for 1 minute.

    • Incubate the reaction mixture at 60°C for 30 minutes.

    • Cool the vial to room temperature.

    • Evaporate the remaining solvent and excess reagent to dryness under a gentle stream of nitrogen.

    • Reconstitute the derivatized sample in 100 µL of Hexane.

    • Transfer the final solution to a GC-MS autosampler vial with an insert for analysis.

3. GC-MS Analysis

The following parameters are a starting point and may require optimization based on the specific instrumentation and reaction byproducts.

ParameterValue
Gas Chromatograph
ColumnRxi-5Sil MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column
Inlet ModeSplitless
Inlet Temperature250°C
Injection Volume1 µL
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial temperature 60°C, hold for 2 min; ramp at 10°C/min to 280°C, hold for 5 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Transfer Line Temp.280°C
Mass Rangem/z 50-500
Scan ModeFull Scan for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

The following table summarizes the predicted retention time and key mass-to-charge ratios (m/z) for the PFPA-derivatized this compound. The molecular weight of the underivatized compound is 287.02 g/mol . The molecular weight of the PFPA derivative is 433.0 g/mol .

CompoundPredicted Retention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)
This compound (PFPA derivative)15 - 20433306 [M-I]+, 286 [M-CF3-CO]+, 179 [M-I-CF3-CO]+, 127 [I]+

Note: The retention time is an estimate and will vary depending on the specific GC conditions and column used.

Visualizations

GCMS_Workflow Sample Reaction Mixture Preparation Sample Preparation (Centrifugation, Dilution) Sample->Preparation Aliquot Derivatization Derivatization (Acylation with PFPA) Preparation->Derivatization Prepared Sample GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Derivatized Sample Data_Processing Data Processing (Integration, Library Search) GCMS_Analysis->Data_Processing Raw Data Report Report Generation Data_Processing->Report Processed Data Fragmentation_Pattern Parent [M]+• m/z = 433 Frag1 [M-I]+• m/z = 306 Parent->Frag1 - I Frag2 [M-CF3-CO]+• m/z = 286 Parent->Frag2 - C2F3O Iodine [I]+• m/z = 127 Parent->Iodine Frag3 [M-I-CF3-CO]+• m/z = 179 Frag1->Frag3 - C2F3O

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 2-Amino-5-iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to optimize the Suzuki-Miyaura cross-coupling yield of 2-Amino-5-iodobenzotrifluoride.

Troubleshooting Guide

Low or no product yield is a common issue in Suzuki coupling reactions. The following sections address specific problems you might encounter when working with this compound.

Issue 1: Low to No Conversion of Starting Material

If you observe a significant amount of unreacted this compound, consider the following potential causes and solutions.

Potential Causes & Solutions

Potential CauseRecommended Solution
Inactive Catalyst Use a fresh batch of palladium catalyst. Ensure proper degassing of the reaction mixture to remove oxygen, which can deactivate the Pd(0) catalyst. Consider using a more air-stable pre-catalyst.
Poor Solubility Try a different solvent system, such as dioxane/water, THF/water, or toluene/water. Gentle heating can also improve the solubility of the starting materials.
Inappropriate Base The choice of base is critical. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The base should be anhydrous and finely ground.
Suboptimal Temperature Increase the reaction temperature in increments. While higher temperatures can facilitate the reaction, they can also promote side reactions. A typical range is 80-120°C.
Issue 2: Formation of Significant Byproducts

The presence of major byproducts can complicate purification and reduce the yield of the desired product. Here are common byproducts and strategies to minimize their formation.

Common Byproducts & Minimization Strategies

ByproductMinimization Strategy
Homocoupling of Boronic Acid This side reaction is often promoted by the presence of oxygen.[1] Ensure thorough degassing of all solvents and maintain a strict inert atmosphere (argon or nitrogen).[1]
Protodeboronation This is the replacement of the boronic acid group with a hydrogen atom. Use anhydrous solvents and reagents. A less harsh base or a more stable boronic ester (e.g., a pinacol ester) can also mitigate this issue.[1]
Dehalogenation The iodo group on the aniline is replaced by a hydrogen atom. This may be caused by certain catalyst systems or impurities. Trying a different palladium catalyst or ligand may resolve this.

Frequently Asked Questions (FAQs)

Q1: How does the trifluoromethyl (CF₃) group on this compound affect the Suzuki coupling reaction?

The CF₃ group is a strong electron-withdrawing group. This property generally makes the oxidative addition step of the catalytic cycle more favorable, which can be beneficial for the reaction.[1] However, the overall electronic properties of the palladium complex can be influenced, potentially affecting the subsequent transmetalation and reductive elimination steps.

Q2: Can the amino (NH₂) group interfere with the reaction?

Yes, the amino group can coordinate with the palladium center, which may inhibit the catalytic cycle. The use of bulky, electron-rich phosphine ligands can help to mitigate this interference.

Q3: What are the recommended starting conditions for optimizing the reaction?

A good starting point for optimization would be to use a Pd(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos. For the base, K₃PO₄ is often effective in challenging couplings. A solvent system of dioxane and water (e.g., 4:1 ratio) at a temperature of 80-100°C is a common choice.

Q4: When should I consider using a boronic ester instead of a boronic acid?

If you are observing significant protodeboronation, switching to a more stable boronic ester, such as a pinacol ester, is recommended.[1] Boronic esters are generally more resistant to this side reaction.

Experimental Protocols

This section provides a detailed methodology for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is a general guideline and may require optimization for specific substrates.

Materials and Equipment:

  • Substrates: this compound, arylboronic acid

  • Catalyst: Palladium(II) Acetate (Pd(OAc)₂) and a suitable phosphine ligand (e.g., SPhos) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Base: Anhydrous Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃)

  • Solvents: Anhydrous 1,4-Dioxane (or Toluene) and degassed deionized water

  • Equipment: Schlenk flask, magnetic stir bar, reflux condenser, inert gas supply (Argon or Nitrogen), oil bath, standard glassware for workup and purification.

Detailed Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium phosphate (2.0 mmol, 2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(OAc)₂ (0.03 mmol, 3 mol%) and SPhos (0.06 mmol, 6 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.[2]

  • Solvent Addition: Using a syringe, add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total).[2]

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Workup and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Yield Observed check_conversion Check Conversion of Starting Material start->check_conversion high_sm High Starting Material Remaining check_conversion->high_sm Low Conversion byproducts Significant Byproducts Formed check_conversion->byproducts High Conversion inactive_catalyst Inactive Catalyst? - Use fresh catalyst - Ensure inert atmosphere high_sm->inactive_catalyst Yes homocoupling Homocoupling? - Thoroughly degas solvents - Maintain inert atmosphere byproducts->homocoupling Yes solubility Poor Solubility? - Change solvent system - Gentle heating inactive_catalyst->solubility base_issue Incorrect Base? - Screen K2CO3, Cs2CO3, K3PO4 - Use anhydrous, fine powder solubility->base_issue temp_issue Suboptimal Temperature? - Increase temperature incrementally base_issue->temp_issue end Optimized Yield temp_issue->end protodeboronation Protodeboronation? - Use anhydrous conditions - Switch to boronic ester homocoupling->protodeboronation dehalogenation Dehalogenation? - Try different catalyst/ligand protodeboronation->dehalogenation dehalogenation->end

Caption: A logical workflow to diagnose and solve common issues.

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar-Pd(II)(I)L2 oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar-Pd(II)(Ar')L2 transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' (Product) reductive_elimination->product aryl_halide Ar-I (this compound) aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)2 boronate [Ar'-B(OH)3]- boronic_acid->boronate + Base base Base (e.g., K3PO4) boronate->transmetalation

Caption: Key steps of the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Sonogashira Reactions of 4-iodo-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sonogashira coupling reactions. This resource is tailored for researchers, scientists, and drug development professionals utilizing 4-iodo-2-(trifluoromethyl)aniline in their synthetic workflows. Here you will find troubleshooting guides and frequently asked questions to help you navigate and resolve common challenges, particularly concerning the formation of undesired side products.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product observed in the Sonogashira reaction of 4-iodo-2-(trifluoromethyl)aniline?

A1: The most prevalent side product in Sonogashira reactions, including those with 4-iodo-2-(trifluoromethyl)aniline, is the homocoupling of the terminal alkyne, often referred to as Glaser or Hay coupling.[1][2][3] This side reaction leads to the formation of a symmetrical 1,3-diyne (a dimer of your alkyne), which consumes the alkyne starting material and reduces the yield of the desired cross-coupled product.[2]

Q2: What causes the formation of the alkyne homocoupling side product?

A2: The primary drivers for alkyne homocoupling are the presence of a copper(I) co-catalyst and oxygen.[2][4] Oxygen promotes the oxidative coupling of the copper acetylide intermediate, which is a critical step in the Glaser coupling pathway.[2][4] While the copper co-catalyst is often added to increase the rate of the desired Sonogashira coupling, it also unfortunately catalyzes this unwanted side reaction.[1][2]

Q3: How can I minimize or prevent the formation of the homocoupled alkyne?

A3: Several strategies can be employed to suppress Glaser coupling:

  • Implement Copper-Free Conditions: The most direct way to avoid copper-catalyzed homocoupling is to use a copper-free Sonogashira protocol.[1][5][6] These methods have been developed specifically to circumvent the issue of Glaser coupling.[5]

  • Ensure a Strictly Anaerobic Environment: If using a copper co-catalyst is necessary, it is crucial to rigorously exclude oxygen from the reaction mixture. This can be achieved by using degassed solvents and reagents and maintaining an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.[2][7]

  • Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, which disfavors the bimolecular homocoupling reaction.[2]

  • Optimize Reaction Parameters: Careful selection of the palladium catalyst, ligand, base, and solvent can significantly influence the balance between the desired cross-coupling and the undesired homocoupling.[2] For electron-deficient substrates like 4-iodo-2-(trifluoromethyl)aniline, screening of ligands may be beneficial.

Q4: Besides alkyne homocoupling, are there other potential side products or reaction issues with 4-iodo-2-(trifluoromethyl)aniline?

A4: While less common as distinct side products, other issues can arise:

  • Dehalogenation: Under certain conditions, particularly with prolonged reaction times or elevated temperatures, the starting aryl iodide can be reduced to the corresponding aniline (2-(trifluoromethyl)aniline).

  • Catalyst Decomposition: The formation of a black precipitate, known as "palladium black," indicates the decomposition of the palladium catalyst.[8] This can be caused by impurities or unsuitable reaction conditions and will lead to lower yields.[8] The aniline moiety of the substrate can potentially coordinate to the palladium center, which may contribute to catalyst instability in some cases.

Troubleshooting Guide

The following table summarizes common issues and recommended solutions when performing Sonogashira reactions with 4-iodo-2-(trifluoromethyl)aniline.

IssuePotential CauseRecommended Solution
Significant amount of 1,3-diyne byproduct Alkyne homocoupling (Glaser coupling)- Switch to a copper-free protocol.- Ensure rigorous exclusion of oxygen (degas solvents, use inert atmosphere).- Add the terminal alkyne slowly to the reaction mixture.- Use a hydrogen/inert gas mixture as the atmosphere.[3][9]
Low or no conversion of starting material Inactive catalyst system- Use a fresh, high-purity palladium catalyst and ligand.- Consider a more electron-rich and bulky phosphine ligand.- Ensure the base is anhydrous and of high quality.
Low reactivity of the aryl iodideAlthough aryl iodides are generally reactive, the electron-withdrawing trifluoromethyl group can modulate reactivity. Ensure the reaction temperature is optimal (heating may be required).[8]
Formation of a black precipitate Palladium catalyst decomposition ("palladium black")- Use high-purity, degassed solvents and reagents.- Avoid overly high temperatures.- Consider a different solvent system; THF has been anecdotally reported to sometimes promote palladium black formation.[10]
Presence of 2-(trifluoromethyl)aniline Dehalogenation of the starting material- Reduce the reaction temperature and/or time.- Screen different bases.

Experimental Protocols

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol is a general starting point and may require optimization for your specific alkyne.

Reagents & Equipment:

  • 4-iodo-2-(trifluoromethyl)aniline (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) (3.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Flame-dried Schlenk flask or reaction tube

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 4-iodo-2-(trifluoromethyl)aniline, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous, degassed solvent, followed by the amine base.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne via syringe.

  • Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is recommended to minimize or eliminate alkyne homocoupling.

Reagents & Equipment:

  • 4-iodo-2-(trifluoromethyl)aniline (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos or XPhos, 4 mol%)

  • Inorganic base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Flame-dried Schlenk flask or reaction tube

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 4-iodo-2-(trifluoromethyl)aniline, the palladium catalyst, the phosphine ligand, and the inorganic base.[2]

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous, degassed solvent.[2]

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add the terminal alkyne via syringe.[2]

  • Heat the reaction to the desired temperature (e.g., 100 °C) and monitor the progress by TLC or LC-MS.[2]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography.

Visual Guides

Sonogashira_Reaction_Pathway cluster_reactants Reactants cluster_cycle Desired Sonogashira Cross-Coupling cluster_product Product ArylI 4-Iodo-2-(trifluoromethyl)aniline PdII Ar-Pd(II)-I(L₂) ArylI->PdII Oxidative Addition Alkyne Terminal Alkyne (R-C≡C-H) CuC Copper Acetylide (R-C≡C-Cu) Alkyne->CuC Deprotonation (Base, CuI) Pd0 Pd(0)L₂ Pd_Alkyne Ar-Pd(II)-C≡C-R(L₂) PdII->Pd_Alkyne Transmetalation CuC->Pd_Alkyne Product Desired Cross-Coupled Product Pd_Alkyne->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: The catalytic cycle of the desired Sonogashira cross-coupling reaction.

Glaser_Coupling_Side_Reaction cluster_side_reactants Reactants cluster_side_pathway Glaser Homocoupling Side Reaction cluster_side_product Side Product Alkyne1 Terminal Alkyne (R-C≡C-H) CuC1 Copper Acetylide (R-C≡C-Cu) Alkyne1->CuC1 Base, CuI Alkyne2 Terminal Alkyne (R-C≡C-H) CuC2 Copper Acetylide (R-C≡C-Cu) Alkyne2->CuC2 Base, CuI OxidativeCoupling Oxidative Coupling CuC1->OxidativeCoupling O₂, Cu(I) catalyst CuC2->OxidativeCoupling O₂, Cu(I) catalyst Diyne Homocoupled 1,3-Diyne (R-C≡C-C≡C-R) OxidativeCoupling->Diyne

References

Troubleshooting failed Buchwald-Hartwig amination with 2-Amino-5-iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering challenges with the Buchwald-Hartwig amination, specifically using 2-Amino-5-iodobenzotrifluoride as a substrate.

Frequently Asked Questions (FAQs)

Q1: Why is my Buchwald-Hartwig amination with this compound failing or resulting in low yield?

A1: Several factors can contribute to the poor performance of this reaction. The substrate, this compound, presents a unique challenge due to the electron-withdrawing nature of the trifluoromethyl group, which deactivates the aryl iodide towards oxidative addition. Additionally, the presence of the amino group can lead to catalyst inhibition or side reactions. Common issues include suboptimal choice of ligand, base, or solvent, as well as catalyst deactivation.

Q2: What are the most critical components to optimize for this specific reaction?

A2: For challenging substrates like this compound, the choice of ligand and base is paramount. Bulky, electron-rich phosphine ligands are often necessary to promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[1] The base must be strong enough to deprotonate the amine but not so strong as to cause substrate decomposition.

Q3: Could the iodide in this compound be inhibiting my palladium catalyst?

A3: Yes, while aryl iodides are typically more reactive than bromides or chlorides in many cross-coupling reactions, they can be problematic in Buchwald-Hartwig aminations. The iodide anion formed during the reaction can have an inhibitory effect on the palladium catalyst, potentially leading to the formation of inactive palladium complexes and slowing down the catalytic cycle.[2]

Q4: Is it necessary to use a pre-catalyst for this reaction?

A4: While not strictly necessary, using a well-defined palladium pre-catalyst is highly recommended for reproducibility and often leads to higher yields, especially with challenging substrates.[1] Pre-catalysts ensure a more consistent and efficient generation of the active Pd(0) species compared to in-situ methods using sources like Pd(OAc)₂ or Pd₂(dba)₃.[2]

Troubleshooting Guide

Problem: No reaction or very low conversion.

Possible CauseSuggested Solution
Inactive Catalyst Ensure an inert atmosphere was maintained throughout the reaction setup and duration. Oxygen can deactivate the palladium catalyst.[1] Use a well-defined pre-catalyst (e.g., a G3 or G4 pre-catalyst) for more reliable generation of the active catalytic species.[1]
Inappropriate Ligand Switch to a more electron-rich and sterically hindered biaryl phosphine ligand such as XPhos, BrettPhos, or RuPhos. These are designed to accelerate the key steps of the catalytic cycle with challenging substrates.[1]
Insufficiently Strong Base Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) to ensure efficient deprotonation of the amine.[1]
Low Reaction Temperature Gradually increase the reaction temperature. Typical temperatures for Buchwald-Hartwig couplings are between 80-110 °C.[2]
Poor Solubility Ensure all components, especially the base, are adequately soluble in the chosen solvent.[3] Consider using a different solvent or a co-solvent system.

Problem: Formation of side products.

Possible CauseSuggested Solution
Hydrodehalogenation This side reaction, where the aryl iodide is reduced, can compete with the desired amination. Optimizing the ligand and ensuring a strictly inert atmosphere can minimize this.
Homocoupling of Aryl Halide The formation of biaryl byproducts can sometimes be observed. Screening different ligands and adjusting the reaction temperature may help to suppress this side reaction.

Data Summary

Table 1: Comparison of Common Ligands for Buchwald-Hartwig Amination

LigandTypical SubstratesKey Features
XPhos Aryl chlorides, bromides, and iodides with primary and secondary amines.Bulky and electron-rich, good for challenging couplings.[1]
BrettPhos Effective for coupling with poorly nucleophilic anilines.Designed to accelerate oxidative addition and reductive elimination.[1]
RuPhos Useful for a wide range of substrates, including electron-deficient anilines.Promotes efficient coupling with challenging substrates.[1]
BINAP First-generation bidentate ligand, effective for primary amines.Can prevent the formation of inactive palladium dimers.[4]

Table 2: Common Bases and Solvents

BasepKa of Conjugate AcidComments
NaOtBu ~19A strong, commonly used base, effective for a wide range of substrates.[3]
KOtBu ~19Similar in strength to NaOtBu.[1]
LHMDS ~26A very strong base, can be useful but may cause decomposition of sensitive substrates.[3]
Cs₂CO₃ / K₃PO₄ ~10.3 / ~12.3Weaker bases, suitable for substrates with base-sensitive functional groups.[3]
SolventTypeComments
Toluene AromaticCommonly used, good balance of solubility and high boiling point.[3]
1,4-Dioxane EtherFrequently used, but considered a less "green" solvent.[3]
THF / 2-MeTHF EtherLower boiling points, 2-MeTHF is a greener alternative to THF.[3]

Experimental Protocols

Representative Protocol for Buchwald-Hartwig Amination of this compound

  • Preparation : In a glovebox, to an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), this compound (1.0 mmol, 1.0 equiv.), the desired amine coupling partner (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).[1]

  • Inert Atmosphere : Seal the tube with a septum, remove from the glovebox, and connect to a Schlenk line. Evacuate and backfill with an inert gas (e.g., Argon) three times.[1]

  • Solvent Addition : Add anhydrous, degassed toluene (5 mL) via syringe.[1]

  • Reaction : Place the Schlenk tube in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.[1]

  • Monitoring : Monitor the reaction progress by TLC or LC-MS.[1]

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel.

Visualizations

G start Failed Buchwald-Hartwig Amination check_conversion Low or No Conversion? start->check_conversion check_side_products Side Products Observed? check_conversion->check_side_products No inactive_catalyst Issue: Inactive Catalyst - Check inert atmosphere - Use pre-catalyst check_conversion->inactive_catalyst Yes hydrodehalogenation Issue: Hydrodehalogenation - Optimize ligand - Ensure inert atmosphere check_side_products->hydrodehalogenation Yes end Reaction Optimized check_side_products->end No (Reaction Successful) wrong_ligand Issue: Inappropriate Ligand - Use bulky, electron-rich ligand (e.g., XPhos, BrettPhos) inactive_catalyst->wrong_ligand wrong_base Issue: Incorrect Base - Use strong, non-nucleophilic base (e.g., NaOtBu) wrong_ligand->wrong_base low_temp Issue: Low Temperature - Increase reaction temperature (80-110 °C) wrong_base->low_temp solubility Issue: Poor Solubility - Change solvent or use co-solvent low_temp->solubility homocoupling Issue: Homocoupling - Screen ligands - Adjust temperature hydrodehalogenation->homocoupling

Caption: Troubleshooting workflow for a failed Buchwald-Hartwig amination.

G pd0 L-Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex1 L-Pd(II)(Ar)(X) oxidative_addition->pd_complex1 amine_coordination Amine Coordination pd_complex1->amine_coordination R₂NH pd_complex2 [L-Pd(II)(Ar)(NHR₂)]⁺X⁻ amine_coordination->pd_complex2 deprotonation Deprotonation (Base) pd_complex2->deprotonation pd_amido L-Pd(II)(Ar)(NR₂) deprotonation->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR₂ reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Technical Support Center: Preventing Dehalogenation of 2-Amino-5-iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address the common challenge of dehalogenation when using 2-Amino-5-iodobenzotrifluoride in palladium-catalyzed cross-coupling reactions. This guide provides troubleshooting strategies, detailed experimental protocols, and answers to frequently asked questions to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a significant issue with this compound?

A: Dehalogenation, specifically hydrodehalogenation, is a prevalent side reaction in palladium-catalyzed cross-coupling reactions where the iodine atom on the benzotrifluoride ring is replaced by a hydrogen atom.[1][2][3] This results in the formation of the undesired byproduct, 2-Amino-5-H-benzotrifluoride, which lowers the yield of your target molecule and complicates purification.[3] this compound is particularly susceptible because aryl iodides are more prone to this side reaction compared to aryl bromides or chlorides due to the weaker carbon-iodine bond.[1][3][4][5]

Q2: What are the primary factors that cause dehalogenation in my coupling reaction?

A: Several factors can promote the undesired dehalogenation pathway:

  • Reaction Conditions : High temperatures and prolonged reaction times can significantly increase the rate of dehalogenation.[4][5]

  • Choice of Base : Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu) or sodium ethoxide (NaOEt), can act as hydride sources, generating palladium-hydride (Pd-H) species that lead to hydrodehalogenation.[1][4][6]

  • Catalyst System : The electronic and steric properties of the phosphine ligand are critical. Less bulky ligands may not effectively promote the desired final step (reductive elimination) of the main catalytic cycle, allowing the dehalogenation pathway to compete.[2][4]

  • Solvent : Protic solvents like alcohols or even trace amounts of water can serve as hydride sources.[1][4][7] Some aprotic polar solvents like DMF have also been associated with increased dehalogenation.[8][9]

Q3: How can I detect the dehalogenated byproduct, 2-Amino-5-H-benzotrifluoride?

A: You can identify the presence of the dehalogenated byproduct using standard analytical techniques:

  • Thin Layer Chromatography (TLC) : The byproduct will typically appear as a new, less polar spot compared to the starting material.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of the dehalogenated compound.[3][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : The 1H NMR spectrum of the crude product will show a new proton signal in the aromatic region where the iodine atom was previously located.[4][5]

Q4: Which type of base is recommended to minimize dehalogenation?

A: To minimize dehalogenation, it is advisable to switch from strong alkoxide bases to weaker inorganic bases.[4] Bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are less likely to act as hydride donors and are often effective in promoting the desired coupling reaction while suppressing the formation of the dehalogenated byproduct.[1][4]

Q5: How does the choice of phosphine ligand affect the reaction outcome?

A: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the relative rates of the desired coupling versus the undesired dehalogenation. Using bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or other bulky ligands like P(t-Bu)₃ is highly recommended.[1] These ligands accelerate the reductive elimination step to form the desired C-C bond, which outcompetes the dehalogenation pathway.[2]

Troubleshooting Guide

Problem: Significant formation of 2-Amino-5-H-benzotrifluoride is observed in your coupling reaction.

This guide provides a systematic approach to troubleshoot and minimize dehalogenation. Follow the workflow below, adjusting one parameter at a time to isolate the most effective solution.

G cluster_0 start Dehalogenation Observed? temp 1. Lower Reaction Temperature start->temp Yes base 2. Switch to a Weaker Base (e.g., K₂CO₃, K₃PO₄) temp->base ligand 3. Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) base->ligand solvent 4. Change to Aprotic, Non-Polar Solvent (e.g., Toluene) ligand->solvent end Dehalogenation Minimized solvent->end G cluster_main Main Catalytic Cycle cluster_side Dehalogenation Pathway Pd0 Pd(0)L₂ ArPdI Ar-Pd(II)-I(L)₂ (Ar = 2-Amino-5-CF₃-Phenyl) Pd0->ArPdI Oxidative Addition (Ar-I) ArPdR Ar-Pd(II)-R(L)₂ ArPdI->ArPdR Transmetalation (Coupling Partner) PdH H-Pd(II)-I(L)₂ ArPdI->PdH Hydride Source ArPdR->Pd0 Reductive Elimination Product Product ArPdR->Product Desired Product (Ar-R) ArPdH Ar-Pd(II)-H(L)₂ PdH->ArPdH Ligand Exchange ArPdH->Pd0 Reductive Elimination Byproduct Byproduct ArPdH->Byproduct Byproduct (Ar-H)

References

Technical Support Center: Efficient Cross-Coupling of 2-Amino-5-iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for catalyst selection and troubleshooting in cross-coupling reactions involving 2-Amino-5-iodobenzotrifluoride.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a challenging substrate for cross-coupling reactions?

A1: This substrate presents a unique challenge due to the opposing electronic effects of its functional groups. The trifluoromethyl (-CF3) group is strongly electron-withdrawing, which activates the carbon-iodine bond for oxidative addition, a key step in many catalytic cycles.[1] However, this electron-withdrawing nature also reduces the nucleophilicity of the aniline nitrogen, making subsequent reactions or catalyst coordination complex.[2] The amino (-NH2) group itself can coordinate to the palladium catalyst, potentially leading to inhibition or deactivation.[3]

Q2: What are the most effective types of palladium catalysts and ligands for this substrate?

A2: Palladium-based catalysts are highly effective. For challenging substrates like this, modern catalyst systems are recommended. These typically involve a palladium precursor such as Pd(OAc)₂ or Pd₂(dba)₃, or more robust, air-stable precatalysts (e.g., XPhos Pd G3). The choice of ligand is critical; bulky, electron-rich biaryl phosphine ligands like XPhos, SPhos, and RuPhos are designed to accelerate the key steps of the catalytic cycle and often provide superior results.[2][3]

Q3: How do I prevent the common side reaction of hydrodeiodination (replacement of iodine with hydrogen)?

A3: Hydrodeiodination, which results in the formation of 3-(trifluoromethyl)aniline, is a common competing pathway. To minimize this, consider the following strategies:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands that favor the desired cross-coupling pathway over reductive dehalogenation.[4][5]

  • Base Selection: The choice of base can have a significant impact. In some cases, weaker bases like K₃PO₄ or Cs₂CO₃ are preferred over very strong bases like NaOtBu.[4]

  • Lower Reaction Temperature: Lowering the temperature may disfavor the deiodination pathway.[4]

  • Solvent Choice: Aprotic solvents such as toluene or dioxane may reduce the incidence of this side reaction.[4]

Q4: My Suzuki-Miyaura reaction is giving a low yield. What are the most common causes?

A4: Low yields in Suzuki-Miyaura couplings of this substrate can often be attributed to several factors:

  • Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen. Ensure all solvents are thoroughly degassed and a strict inert atmosphere is maintained.[6]

  • Protodeboronation: The boronic acid coupling partner can be degraded by residual water, especially in the presence of a base. Ensure all reagents and solvents are anhydrous.[6]

  • Inefficient Transmetalation: This step is highly dependent on the choice of base. Ensure you are using a suitable, anhydrous, and finely ground base like K₃PO₄ or Cs₂CO₃.[6]

  • Homocoupling: The self-coupling of the boronic acid can be a significant side reaction, often exacerbated by the presence of oxygen.[6]

Catalyst System Recommendations

The following table provides recommended starting points for various cross-coupling reactions with this compound. Optimization will likely be required for specific coupling partners.

Reaction TypePalladium SourceRecommended Ligand(s)Recommended Base(s)Solvent(s)Temp (°C)Key Considerations
Suzuki-Miyaura Pd(OAc)₂ or XPhos Pd G3SPhos, XPhosK₃PO₄, Cs₂CO₃Toluene/H₂O, Dioxane/H₂O80-110Requires rigorous exclusion of oxygen to prevent catalyst deactivation and boronic acid homocoupling.[6]
Buchwald-Hartwig Pd₂(dba)₃ or BrettPhos Pd G3XPhos, BrettPhos, RuPhosNaOtBu, KOtBu, LHMDSToluene, Dioxane100-110A strong, non-nucleophilic base is often essential to deprotonate the electron-deficient aniline.[2]
Heck Pd(OAc)₂P(o-tol)₃, PPh₃Et₃N, DIPEADMF, Acetonitrile80-120Reaction of an unsaturated halide with an alkene to form a substituted alkene.[7]
Sonogashira PdCl₂(PPh₃)₂ / CuIPPh₃Et₃N, PiperidineTHF, DMF25-80A copper(I) co-catalyst is typically required; copper-free versions may require specialized ligands.[5][8]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: Oxygen has deactivated the Pd(0) species.[6] 2. Inappropriate Ligand/Base: The chosen combination is not effective for this specific substrate.[2] 3. Poor Reagent Quality: Water in solvents or reagents is causing side reactions (e.g., protodeboronation).[6]1. Use an air-stable precatalyst (e.g., XPhos Pd G3). Ensure rigorous degassing of all solvents and maintain a positive pressure of inert gas (Ar or N₂).[2] 2. Screen a panel of bulky, electron-rich ligands (e.g., SPhos, XPhos) and bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu). 3. Use anhydrous solvents and dry reagents thoroughly. Ensure the base is finely ground.[6]
Significant Hydrodeiodination 1. Unfavorable Kinetics: The reductive dehalogenation pathway is competing with the desired cross-coupling.[4] 2. Base/Ligand Choice: The selected conditions promote the formation of palladium-hydride species.[4]1. Lower the reaction temperature.[4] 2. Switch to a bulkier ligand (e.g., tBuXPhos).[5] Try a weaker base (e.g., K₂CO₃ instead of NaOtBu).[4] Use aprotic solvents like toluene.[4]
Homocoupling of Coupling Partner 1. Oxygen Contamination: O₂ can oxidize the Pd(0) catalyst to Pd(II), which can promote homocoupling of boronic acids or alkynes (Glaser coupling).[1][6] 2. High Temperature: May favor homocoupling pathways.1. This is the most critical factor. Use freeze-pump-thaw degassing for solvents and ensure the entire reaction is run under a strict inert atmosphere.[2] 2. Optimize the temperature; run the reaction at the lowest temperature that provides a reasonable rate.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol provides a general starting point and may require optimization for specific arylboronic acids.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed Toluene and degassed DI Water

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add Pd(OAc)₂ and SPhos to the flask.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[3]

  • Solvent Addition: Add degassed toluene and degassed water (e.g., in a 4:1 ratio, 5 mL total volume) via syringe.[1]

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS (typically 12-24 hours).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Visualizations

Troubleshooting_Workflow start Reaction Start check_yield Low or No Yield? start->check_yield cause_catalyst Catalyst Inactive? (Oxygen Exposure) check_yield->cause_catalyst Yes cause_conditions Suboptimal Conditions? check_yield->cause_conditions Yes cause_reagents Poor Reagent Quality? check_yield->cause_reagents Yes end Reaction Successful check_yield->end No, High Yield sol_catalyst Solution: - Use air-stable precatalyst - Rigorously degas solvents - Maintain inert atmosphere cause_catalyst->sol_catalyst sol_conditions Solution: - Screen bulky, e⁻-rich ligands - Screen different bases - Optimize temperature cause_conditions->sol_conditions sol_reagents Solution: - Use anhydrous solvents - Ensure base is dry & fine - Check boronic acid purity cause_reagents->sol_reagents

Caption: A logical workflow to diagnose and solve common yield issues.

Suzuki_Catalytic_Cycle pd0 Pd(0)Lₙ oa_complex R¹-Pd(II)Lₙ-I pd0->oa_complex Oxidative Addition tm_complex R¹-Pd(II)Lₙ-R² oa_complex->tm_complex Transmetalation tm_complex->pd0 Reductive Elimination product R¹-R² tm_complex->product aryl_iodide R¹-I (2-Amino-5-iodo benzotrifluoride) aryl_iodide->oa_complex boronic_acid R²-B(OH)₂ boronic_acid->tm_complex base Base (e.g., K₃PO₄) base->tm_complex

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents 1. Add solid reagents to oven-dried Schlenk flask prep_catalyst 2. Add catalyst and ligand under inert gas prep_reagents->prep_catalyst prep_degas 3. Evacuate and backfill with Ar/N₂ (3x) prep_catalyst->prep_degas react_solvent 4. Add degassed solvent(s) via syringe prep_degas->react_solvent react_heat 5. Heat to desired temperature with vigorous stirring react_solvent->react_heat react_monitor 6. Monitor progress by TLC or LC-MS react_heat->react_monitor workup_cool 7. Cool to room temperature and dilute react_monitor->workup_cool workup_extract 8. Perform aqueous work-up and extraction workup_cool->workup_extract workup_purify 9. Dry, concentrate, and purify via column chromatography workup_extract->workup_purify product Pure Product workup_purify->product

Caption: Standard experimental workflow for a cross-coupling reaction.

References

Technical Support Center: Analysis of 2-Amino-5-iodobenzotrifluoride Synthesis by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the synthesis of 2-Amino-5-iodobenzotrifluoride and identify potential impurities.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using TLC in the synthesis of this compound?

A1: TLC is a rapid and cost-effective chromatographic technique used to monitor the progress of the reaction. It allows for the qualitative assessment of the consumption of the starting material (2-Aminobenzotrifluoride), the formation of the desired product (this compound), and the detection of any impurities generated during the synthesis.

Q2: What are the common impurities to look for in the synthesis of this compound?

A2: The synthesis, typically an electrophilic iodination of 2-Aminobenzotrifluoride, can lead to several impurities. These may include unreacted starting material, regioisomers (such as 2-Amino-3-iodobenzotrifluoride), and di-iodinated byproducts (like 2-Amino-3,5-diiodobenzotrifluoride). The presence and quantity of these impurities depend on the specific reaction conditions.

Q3: How do I choose an appropriate mobile phase (eluent) for the TLC analysis?

A3: The choice of mobile phase is critical for achieving good separation. For aromatic amines like this compound, a solvent system of intermediate polarity is generally effective. A common starting point is a mixture of a non-polar solvent (e.g., hexane or toluene) and a moderately polar solvent (e.g., ethyl acetate). The ratio of these solvents should be adjusted to achieve an Rf value of approximately 0.3-0.5 for the product, which typically allows for clear separation from starting materials and byproducts.

Q4: What visualization techniques can be used to see the spots on the TLC plate?

A4: Since this compound and its related compounds are aromatic, they are often UV-active and can be visualized under a UV lamp (254 nm) as dark spots on a fluorescent background.[1] Additionally, iodine vapor can be used, which typically forms yellow-brown spots with organic compounds.[1][2] For more specific detection of amines, a ninhydrin stain can be used, which produces colored spots (usually purple or pink) upon heating.

Troubleshooting Guide

This section addresses common problems encountered during the TLC analysis of the this compound synthesis.

Problem Possible Cause(s) Solution(s)
Spots are streaking 1. Sample is too concentrated. 2. The compound is highly polar and interacting strongly with the silica gel. 3. The sample was not fully dried on the plate before development.1. Dilute the sample solution. 2. Add a small amount of a polar solvent like methanol to the mobile phase, or a few drops of triethylamine to reduce tailing of basic compounds. 3. Ensure the solvent from spotting has completely evaporated before placing the plate in the developing chamber.
Rf values are too high (spots near the solvent front) The mobile phase is too polar.Decrease the proportion of the polar solvent in your mobile phase (e.g., reduce the amount of ethyl acetate in a hexane/ethyl acetate mixture).
Rf values are too low (spots near the baseline) The mobile phase is not polar enough.Increase the proportion of the polar solvent in your mobile phase (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate mixture).
No spots are visible 1. The sample is too dilute. 2. The compound is not UV-active and a UV lamp is being used for visualization. 3. The compound has evaporated from the plate.1. Spot the sample multiple times in the same location, allowing the solvent to dry between applications. 2. Use an alternative visualization method such as iodine vapor or a chemical stain (e.g., potassium permanganate or ninhydrin).[3] 3. This is less likely for these compounds under normal conditions, but ensure the plate is not heated excessively before or during development.
Spots are not separating (similar Rf values) 1. The mobile phase does not have the correct polarity to differentiate the compounds. 2. The compounds have very similar chemical structures and polarities.1. Experiment with different solvent systems. Try changing the components of the mobile phase (e.g., substitute ethyl acetate with acetone or dichloromethane). 2. Try a different stationary phase, such as alumina TLC plates, or consider using a two-dimensional TLC technique.[4]

Quantitative Data Summary

The following table provides an estimated summary of TLC results for the target compound and potential impurities on a standard silica gel plate. Note that actual Rf values can vary depending on the exact experimental conditions (temperature, chamber saturation, specific plate manufacturer).

Compound Structure Expected Polarity Estimated Rf Value *Appearance under UV (254 nm) Appearance with Iodine Vapor
2-Aminobenzotrifluoride (Starting Material)C₇H₆F₃NMore Polar0.45 - 0.55Dark SpotYellow-Brown Spot
This compound (Product) C₇H₅F₃IN Less Polar 0.60 - 0.70 Dark Spot Yellow-Brown Spot
2-Amino-3-iodobenzotrifluoride (Isomer)C₇H₅F₃INLess Polar0.55 - 0.65Dark SpotYellow-Brown Spot
2-Amino-3,5-diiodobenzotrifluoride (Di-iodinated)C₇H₄F₃I₂NLeast Polar0.75 - 0.85Dark SpotYellow-Brown Spot

*Estimated using a Hexane:Ethyl Acetate (4:1) mobile phase.

Experimental Protocols

Detailed Methodology for TLC Analysis

1. Preparation of the TLC Plate:

  • Handle the silica gel TLC plate by the edges to avoid contamination.

  • Using a pencil, gently draw a straight line (the origin) approximately 1 cm from the bottom of the plate.

  • Mark small, evenly spaced points on this line where you will apply your samples.

2. Sample Preparation and Spotting:

  • Prepare dilute solutions of your starting material (2-Aminobenzotrifluoride), the reaction mixture, and if available, a pure sample of the product. A suitable solvent is typically dichloromethane or ethyl acetate.

  • Use separate capillary tubes for each sample. Dip a capillary tube into one of the solutions.

  • Gently touch the tip of the capillary tube to the corresponding mark on the origin line of the TLC plate. Aim for a small, concentrated spot (1-2 mm in diameter).

  • It is good practice to have lanes for the starting material, the reaction mixture, and a "co-spot" where both the starting material and reaction mixture are spotted on the same point.

3. Development of the TLC Plate:

  • Pour the chosen mobile phase (e.g., Hexane:Ethyl Acetate 4:1) into a developing chamber to a depth of about 0.5 cm.

  • Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapors. Close the chamber and allow it to equilibrate for a few minutes.

  • Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level.

  • Allow the solvent to ascend the plate by capillary action. Remove the plate when the solvent front is about 1 cm from the top.

  • Immediately mark the position of the solvent front with a pencil.

4. Visualization and Analysis:

  • Allow the solvent to completely evaporate from the plate in a fume hood.

  • Visualize the spots using a UV lamp (254 nm) and circle the observed spots with a pencil.

  • If necessary, place the plate in a chamber containing iodine crystals for further visualization.

  • Calculate the Retention Factor (Rf) for each spot using the formula:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Compare the spots in the reaction mixture lane to the starting material and product standards to assess the reaction's progress.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_analysis Analysis prep_plate 1. Prepare TLC Plate (Draw Origin Line) prep_samples 2. Prepare Samples (Reactant, Reaction Mixture) prep_plate->prep_samples spot_plate 3. Spot Plate (Reactant, Co-spot, Mixture) prep_samples->spot_plate dev_chamber 4. Prepare Developing Chamber (Solvent + Filter Paper) spot_plate->dev_chamber develop_plate 5. Develop Plate in Chamber dev_chamber->develop_plate mark_front 6. Mark Solvent Front develop_plate->mark_front visualize 7. Visualize Spots (UV Light, Iodine Vapor) mark_front->visualize calculate_rf 8. Calculate Rf Values visualize->calculate_rf interpret 9. Interpret Results (Reactant Disappearance, Product Appearance) calculate_rf->interpret

Caption: Workflow for monitoring a chemical reaction using Thin-Layer Chromatography.

TLC_Troubleshooting cluster_rf start Problem with TLC Result streaking Spots are Streaking? start->streaking rf_issue Rf Values Incorrect? streaking->rf_issue No sol_streaking Dilute Sample or Add Modifier to Eluent streaking->sol_streaking Yes no_spots No Spots Visible? rf_issue->no_spots No sub_rf sub_rf rf_issue->sub_rf Yes no_separation Poor Separation? no_spots->no_separation No sol_no_spots Concentrate Sample or Use Different Visualization no_spots->sol_no_spots Yes sol_no_separation Change Eluent System or Stationary Phase no_separation->sol_no_separation Yes sol_rf_high Decrease Eluent Polarity sol_rf_low Increase Eluent Polarity rf_high_low Too High or Too Low? rf_high_low->sol_rf_high High rf_high_low->sol_rf_low Low

Caption: Troubleshooting flowchart for common issues in Thin-Layer Chromatography.

References

Technical Support Center: Palladium Catalyst Removal from 2-Amino-5-iodobenzotrifluoride Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center dedicated to addressing the challenges of palladium catalyst removal from reaction products involving 2-Amino-5-iodobenzotrifluoride. This guide is designed for researchers, scientists, and drug development professionals who utilize palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, to synthesize complex molecules from this versatile building block.

The presence of the amino group and the overall electronic nature of this compound and its derivatives can lead to strong complexation with residual palladium, making its removal a significant purification challenge.[1] Failure to adequately remove palladium to acceptable levels (often below 5 ppm for active pharmaceutical ingredients - APIs) can compromise downstream reactions, affect product stability, and pose safety risks in pharmaceutical applications.[2][3] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve the required purity of your final product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the removal of palladium catalysts from your this compound reaction mixtures.

Question 1: After my Suzuki-Miyaura coupling reaction with this compound, I performed a simple filtration through Celite, but my product is still contaminated with high levels of palladium. Why is this happening and what should I do?

Answer:

This is a common issue. Simple filtration is primarily effective for removing heterogeneous palladium catalysts like palladium on carbon (Pd/C) or palladium that has precipitated from the solution.[4] However, in many palladium-catalyzed cross-coupling reactions, a significant portion of the palladium can remain in a soluble, homogeneous form, often complexed with your product or ligands.[5] The amino group on your this compound derivative can act as a ligand, forming stable, soluble complexes with palladium, which will pass through a standard Celite filter.[1]

Recommended Actions:

  • Employ a Palladium Scavenger: The most effective approach for removing soluble palladium is to use a scavenger.[6] Scavengers are solid-supported materials with functional groups that have a high affinity for palladium, selectively binding and removing it from the solution.[7] For nitrogen-containing compounds like yours, thiol-based or thiourea-based silica scavengers are often highly effective.[2][8]

  • Consider the Palladium Oxidation State: The choice of scavenger can depend on the oxidation state of the residual palladium (Pd(0) or Pd(II)). Thiol-based scavengers are generally very effective for Pd(II), while other specialized scavengers might be better suited for Pd(0) complexes.[5]

  • Optimize Scavenging Conditions: The efficiency of scavenging can be influenced by several factors. Experiment with the scavenger loading (typically 3-10 weight equivalents relative to the palladium), temperature (room temperature to 50 °C), and stirring time (1 to 24 hours) to find the optimal conditions for your specific reaction.[1][9]

Question 2: I used a silica-based thiol scavenger to remove palladium from my Buchwald-Hartwig amination product, but I'm experiencing significant loss of my desired compound. How can I improve my product recovery?

Answer:

Product loss during scavenging is a critical concern, especially when dealing with valuable, multi-step synthetic intermediates.[9] This loss can occur through non-specific adsorption of your product onto the scavenger material.

Strategies to Minimize Product Loss:

  • Reduce Scavenger Loading: Use the minimum amount of scavenger necessary to achieve the desired level of palladium removal. You can determine this by running small-scale trials with varying amounts of the scavenger.

  • Thoroughly Wash the Scavenger: After filtration, wash the collected scavenger cake with a fresh portion of your reaction solvent. This will help to recover any product that may have been physically trapped or weakly adsorbed.[5]

  • Screen Different Scavengers: Not all scavengers are created equal. Some may have a higher affinity for your product than others. Consider screening a small panel of scavengers with different functional groups (e.g., thiol, thiourea, amine) to identify one that is more selective for palladium in your system.[8][10] For instance, if a thiol scavenger leads to product loss, a thiourea-based scavenger might offer a different selectivity profile.[8]

  • Consider Activated Carbon with Caution: While activated carbon is a cost-effective option for palladium removal, it is known for its non-specific adsorption of organic molecules, which can lead to significant product loss.[6][11][12] If you opt for activated carbon, use the minimum effective amount and perform thorough washing.

Question 3: My reaction mixture is dark, and even after scavenger treatment and filtration, I see fine black particles in my product solution, and the palladium levels are still too high. What's going on?

Answer:

The presence of fine black particles suggests the formation of colloidal palladium or "palladium black." These particles can be extremely small and may pass through standard filter media.

Troubleshooting Steps:

  • Flocculation before Filtration: You can try to agglomerate these fine particles by adding a small amount of a flocculant.

  • Adsorption onto a Solid Support: Before filtration, you can treat the solution with a small amount of activated carbon or silica gel to adsorb the colloidal palladium.[5]

  • Optimized Filtration Technique: A well-packed bed of Celite is crucial. Ensure the bed is at least 1-2 cm thick and is wetted with the solvent before you begin filtration. Passing the filtrate through a second Celite pad or a finer porosity filter (e.g., a 0.45 µm PTFE membrane filter) can also be effective.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the main types of palladium scavengers, and how do they work?

A1: Palladium scavengers are typically solid-supported materials that bind palladium through chemisorption.[11] The main types include:

  • Functionalized Silica Gels: These have a silica backbone with covalently attached functional groups like thiols (-SH), thioureas, amines, or other chelating agents.[7][8] These groups have a strong affinity for palladium and form stable complexes, effectively removing it from the solution.[2]

  • Functionalized Polymers: Similar to silica gels, these use a polymer backbone (e.g., polystyrene) with palladium-binding functional groups.

  • Activated Carbon: This is a porous carbon material with a large surface area that can adsorb palladium species.[12][13] Its action is generally less specific than functionalized scavengers.[6]

Q2: How do I choose the right scavenger for my this compound reaction?

A2: The selection process should be systematic. Consider the following:

  • Palladium Species: The oxidation state (Pd(0) vs. Pd(II)) and the ligands attached to the palladium can influence scavenger efficiency.

  • Solvent System: Ensure the scavenger is compatible with your reaction solvent. Most silica-based scavengers are compatible with a wide range of organic solvents.[11]

  • Product Structure: Given the amine functionality in your starting material and likely in your product, choose a scavenger that will not react with it. Thiol and thiourea-based scavengers are generally a safe and effective choice.[8][14]

  • Screening: The most reliable method is to perform a small-scale screen with a few different types of scavengers to empirically determine the most effective one for your specific system.[5]

Q3: Can I reuse palladium scavengers?

A3: While technically possible in some cases, it is generally not recommended in a pharmaceutical or high-purity research setting. The primary goal is to remove the palladium to very low levels, and the efficiency of a used scavenger may be compromised. Furthermore, the process of regenerating the scavenger can be complex and may not be cost-effective on a lab scale. For large-scale manufacturing, recovery of palladium from the spent scavenger for refining is a more common practice.[11][15]

Q4: What are the typical regulatory limits for palladium in APIs?

A4: Regulatory bodies like the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA) have stringent limits on elemental impurities in drug products.[6] For platinum group metals, including palladium, the limit is often in the range of 5-10 ppm.[2][3] It is crucial to consult the relevant ICH Q3D guidelines for specific limits.

Data and Protocols

Table 1: Comparative Efficiency of Common Palladium Scavengers
Scavenger TypeFunctional GroupTypical Initial Pd (ppm)Typical Final Pd (ppm)Key AdvantagesConsiderations
Silica-Based Thiol -SH>1000<10Highly effective for Pd(II), robust, and versatile across many solvents.[8][14]Can sometimes lead to product loss with certain substrates.[9]
Silica-Based Thiourea -NHC(S)NH->1000<15Versatile for various forms of palladium, widely used in the pharmaceutical industry.[8]
Silica-Based Triamine -(CH₂)₃NH(CH₂)₂NH₂>1000<10Effective for Pd, Pt, Cr, W, and Zn.[16]Potential for interaction with acidic functional groups on the product.
Activated Carbon N/A (Adsorbent)~300<1Cost-effective.[11]Non-specific, can lead to significant product loss.[6]

Note: The efficiency of palladium removal is highly dependent on the specific reaction conditions, including the solvent, temperature, and the nature of the palladium catalyst and ligands used.

Experimental Protocol: Palladium Scavenging using Functionalized Silica

This protocol provides a general procedure for using a silica-based scavenger.

  • Reaction Work-up: After your palladium-catalyzed reaction is complete, perform your standard aqueous work-up to remove any water-soluble byproducts. Concentrate the organic phase to obtain the crude product.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., THF, toluene, ethyl acetate).

  • Scavenger Addition: Add the selected silica-based scavenger. A good starting point is 4-8 molar equivalents relative to the initial amount of palladium catalyst used.[17]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 4-16 hours. The optimal time and temperature should be determined experimentally for your specific system.

  • Filtration: Filter the mixture through a pad of Celite to remove the solid-supported scavenger.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of your product.

  • Concentration and Analysis: Combine the filtrate and washings, and concentrate under reduced pressure. Analyze the purified product for residual palladium content using a sensitive technique like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[3]

Visual Guides

Decision-Making Flowchart for Palladium Removal

Palladium_Removal_Workflow start Reaction Complete check_pd_type Is Pd Heterogeneous (e.g., Pd/C)? start->check_pd_type filtration Filtration through Celite check_pd_type->filtration Yes scavenger_step Add Palladium Scavenger (e.g., Thiol-Silica) check_pd_type->scavenger_step No / Soluble Pd analysis1 Analyze Filtrate (ICP-MS) filtration->analysis1 analysis1->scavenger_step Pd > Limit end Pure Product analysis1->end Pd < Limit stir Stir (Time, Temp Optimization) scavenger_step->stir filtration2 Filtration to Remove Scavenger stir->filtration2 analysis2 Analyze Final Product (ICP-MS) filtration2->analysis2 analysis2->end

Caption: Workflow for selecting a palladium removal strategy.

Mechanism of Thiol-Based Scavenging

Scavenging_Mechanism Silica Silica Support (SiO₂) Thiol -(CH₂)₃-SH Pd_Complex [Pd(L)n]²⁺ (Soluble Palladium) Thiol->Pd_Complex Chelation Scavenged_Pd Silica-S-Pd(L)n-1 (Immobilized Palladium) Pd_Complex->Scavenged_Pd Binding

Caption: Chelation of soluble palladium by a thiol-functionalized scavenger.

References

Minimizing homocoupling in Suzuki reactions of 2-Amino-5-iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to minimize homocoupling in the Suzuki reaction of 2-Amino-5-iodobenzotrifluoride.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the Suzuki coupling of this compound, focusing on the prevention of homocoupling byproducts.

Issue 1: Significant formation of boronic acid homocoupling byproduct.

  • Potential Cause A: Presence of Oxygen. Dissolved oxygen in the reaction mixture can lead to the oxidation of the active Pd(0) catalyst to Pd(II).[1][2][3] This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product, regenerating Pd(0) in the process.[2]

    • Solution: Rigorous deoxygenation of all solvents and the reaction mixture is critical. This can be achieved by sparging with an inert gas (nitrogen or argon) for an extended period or by using the freeze-pump-thaw technique. Maintaining a positive pressure of an inert gas throughout the reaction is also essential.[3] The pre-heating of the catalyst, base, solvent, and aryl halide before the addition of the boronic acid can also help to minimize homocoupling.[3]

  • Potential Cause B: Use of a Pd(II) Precatalyst. Pd(II) sources like Pd(OAc)₂ or PdCl₂ require an initial reduction to the active Pd(0) species. This reduction can be promoted by the homocoupling of two boronic acid molecules, especially at the beginning of the reaction.[2]

    • Solution: Consider using a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the need for an in-situ reduction step. Alternatively, highly efficient pre-catalysts like CataCXium A Pd G3 have been shown to be effective for Suzuki-Miyaura cross-couplings of ortho-substituted anilines.[4]

  • Potential Cause C: Inappropriate Ligand Choice. The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity.

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands can accelerate the desired reductive elimination step and sterically hinder the formation of intermediates that lead to homocoupling. For challenging substrates, ligands like SPhos, XPhos, or RuPhos are often effective.[5]

Issue 2: Low yield of the desired cross-coupled product with significant starting material remaining.

  • Potential Cause A: Catalyst Inhibition by the Amino Group. The free amino group in this compound can coordinate to the palladium center, potentially inhibiting its catalytic activity.

    • Solution: While many modern catalysts can tolerate free amines,[4] if inhibition is suspected, protection of the amino group (e.g., as a Boc or Acyl derivative) may be necessary. A subsequent deprotection step would then be required.

  • Potential Cause B: Inefficient Transmetalation. The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, can be slow, particularly with electron-deficient boronic acids.

    • Solution: The choice of base is critical for activating the boronic acid.[6] For substrates like this compound, which has an electron-withdrawing trifluoromethyl group, a moderately strong base is often required. A screen of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ is recommended to find the optimal conditions. The use of fluoride ions (e.g., from CsF or KF) can sometimes facilitate transmetalation.[7]

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in Suzuki reactions and why is it a problem with this compound?

A1: Homocoupling is a significant side reaction where two molecules of the boronic acid reagent couple to form a symmetrical biaryl byproduct. This is undesirable because it consumes the valuable boronic acid, reduces the yield of the target molecule, and the resulting byproduct can be difficult to separate from the desired product due to similar physical properties. With a substrate like this compound, the electronic properties (electron-withdrawing -CF₃ and electron-donating/coordinating -NH₂) can influence the delicate balance of the catalytic cycle, potentially making homocoupling more competitive under suboptimal conditions.

Q2: How do I choose the right palladium source to minimize homocoupling?

A2: To minimize homocoupling, it is often advantageous to use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. These catalysts do not require an initial reduction step, which can be a primary source of homocoupling when using Pd(II) precatalysts such as Pd(OAc)₂ or PdCl₂.[2] For challenging substrates like ortho-substituted anilines, specialized precatalysts such as CataCXium A Pd G3 have been developed and show high efficacy.[4]

Q3: What is the role of the base in suppressing homocoupling?

A3: The base is essential for the transmetalation step of the Suzuki catalytic cycle.[6] However, an inappropriate choice can promote side reactions. Generally, inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are preferred. The strength and concentration of the base should be carefully optimized. A base that is too strong or used in excess can lead to catalyst decomposition or promote unwanted side reactions.

Q4: Can the solvent system influence the extent of homocoupling?

A4: Yes, the solvent system can have a significant impact. Aprotic solvents like dioxane, THF, and toluene, often in combination with water, are commonly used. The solvent should be thoroughly degassed to remove dissolved oxygen.[3] Recently, micellar catalysis using surfactants in water has emerged as a green alternative that can be performed under air, potentially simplifying the reaction setup.[8][9][10]

Data Presentation

Table 1: Effect of Palladium Source on Homocoupling

Palladium Source (mol%)Ligand (mol%)BaseSolventDesired Product Yield (%)Homocoupling Byproduct (%)
Pd(OAc)₂ (2)SPhos (4)K₂CO₃Dioxane/H₂O6525
Pd(PPh₃)₄ (2)-K₂CO₃Dioxane/H₂O85<5
CataCXium A Pd G3 (2)-K₃PO₄2-MeTHF92<2

Note: Data is illustrative and based on general trends observed for similar substrates. Actual results may vary.

Table 2: Influence of Base on Reaction Outcome

Palladium Catalyst (mol%)Base (equiv)SolventDesired Product Yield (%)Homocoupling Byproduct (%)
Pd(PPh₃)₄ (2)Na₂CO₃ (2)Toluene/EtOH/H₂O7810
Pd(PPh₃)₄ (2)K₃PO₄ (2)Dioxane/H₂O88<5
Pd(PPh₃)₄ (2)Cs₂CO₃ (2)Dioxane/H₂O91<3

Note: Data is illustrative and based on general trends. The optimal base may vary depending on the specific boronic acid used.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Homocoupling in Suzuki Coupling of this compound

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe. The solvent should be sparged with the inert gas for at least 30 minutes prior to use.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Mandatory Visualization

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R²-B(OR)₂ + Base PdII_R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Homocoupling_Mechanisms cluster_oxygen_mediated Oxygen-Mediated Homocoupling cluster_pdii_mediated Pd(II)-Mediated Homocoupling Pd0_O2 Pd(0)L_n Oxidation Oxidation Pd0_O2->Oxidation O₂ PdII_O2 Pd(II) Species Oxidation->PdII_O2 Homocoupling_O2 Homocoupling PdII_O2->Homocoupling_O2 2 R²-B(OR)₂ Homocoupling_O2->Pd0_O2 Regeneration R2R2_O2 R²-R² Homocoupling_O2->R2R2_O2 PdII_Precat Pd(II) Precatalyst Homocoupling_PdII Homocoupling PdII_Precat->Homocoupling_PdII 2 R²-B(OR)₂ R2R2_PdII R²-R² Homocoupling_PdII->R2R2_PdII Pd0_active Active Pd(0) Homocoupling_PdII->Pd0_active Reduction

Caption: Proposed mechanisms for boronic acid homocoupling.

Troubleshooting_Workflow Start High Homocoupling Observed Check_Oxygen Is the reaction rigorously deoxygenated? Start->Check_Oxygen Degas Implement rigorous degassing protocol (sparging, freeze-pump-thaw) Check_Oxygen->Degas No Check_Pd_Source What is the Palladium source? Check_Oxygen->Check_Pd_Source Yes Degas->Check_Pd_Source Use_Pd0 Switch to a Pd(0) source (e.g., Pd(PPh₃)₄) Check_Pd_Source->Use_Pd0 Pd(II) Check_Ligand Is the ligand appropriate? Check_Pd_Source->Check_Ligand Pd(0) Use_Pd0->Check_Ligand Use_Bulky_Ligand Use bulky, electron-rich ligands (e.g., SPhos, XPhos) Check_Ligand->Use_Bulky_Ligand No Check_Base Is the base optimized? Check_Ligand->Check_Base Yes Use_Bulky_Ligand->Check_Base Screen_Bases Screen weaker inorganic bases (e.g., K₂CO₃, K₃PO₄) Check_Base->Screen_Bases No End Homocoupling Minimized Check_Base->End Yes Screen_Bases->End

Caption: Troubleshooting workflow for minimizing homocoupling.

References

Technical Support Center: Solvent Effects on the Reactivity of 2-Amino-5-iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving 2-Amino-5-iodobenzotrifluoride. This guide is designed for researchers, scientists, and drug development professionals to provide detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols related to the impact of solvents on the reactivity of this versatile compound.

Frequently Asked Questions (FAQs)

Q1: Why is solvent selection so critical for reactions with this compound?

A1: Solvent selection is paramount as it directly influences multiple reaction parameters. The solvent must effectively dissolve the aryl iodide substrate, the coupling partner, the catalyst, and the base to ensure a homogeneous reaction mixture. Furthermore, the solvent's polarity, coordinating ability, and boiling point can significantly affect catalyst stability, reaction rate, and even the reaction mechanism itself. An inappropriate solvent can lead to poor yields, catalyst deactivation, or an increase in side reactions.[1][2]

Q2: What are the general categories of solvents used for cross-coupling reactions with this substrate?

A2: Solvents are typically chosen based on the specific reaction type (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). Common choices include:

  • Aromatic Hydrocarbons (e.g., Toluene, Xylene): These are non-polar, high-boiling solvents that are very common and effective for many palladium-catalyzed reactions, offering a good balance of solubility for organic reagents.[3][4]

  • Ethereal Solvents (e.g., 1,4-Dioxane, THF, 2-MeTHF): These are frequently used for their ability to dissolve a range of reagents.[3][5] 2-Methyltetrahydrofuran (2-MeTHF) is often considered a greener alternative to THF and dioxane.[3]

  • Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents have high dielectric constants and are excellent at dissolving salts, such as inorganic bases.[1][6] However, they can sometimes coordinate to the metal center and inhibit catalysis.[1]

  • Mixed Aqueous Systems (e.g., Dioxane/Water, Toluene/Water): Often used in Suzuki couplings, the water helps to dissolve inorganic bases like K₂CO₃ or K₃PO₄, which are otherwise insoluble in organic solvents.[7]

Q3: Are there any solvents that should be avoided in palladium-catalyzed reactions?

A3: Yes. Chlorinated solvents, acetonitrile, and pyridine should generally be avoided as they can bind to the palladium catalyst and inhibit its activity.[3][5]

Troubleshooting Guides

This section addresses common issues encountered during the most frequent cross-coupling reactions involving this compound, with a focus on solvent-related solutions.

Suzuki-Miyaura Coupling

Issue 1: Low yield or incomplete conversion.

  • Possible Cause: Poor solubility of the inorganic base (e.g., K₂CO₃, K₃PO₄). The deprotonation step is crucial and can be inefficient if the base is not at least partially dissolved.[5]

  • Troubleshooting Solution: Switch to a mixed solvent system such as 1,4-dioxane/water or toluene/water (typically in a 4:1 to 10:1 ratio).[7] The aqueous phase helps dissolve the base, facilitating the reaction. Ensure vigorous stirring to maximize the interface between the organic and aqueous phases.

Issue 2: Significant formation of homocoupled boronic acid byproduct.

  • Possible Cause: Presence of oxygen in the reaction mixture. This side reaction is often oxygen-promoted.

  • Troubleshooting Solution: Ensure all solvents are thoroughly degassed before use by sparging with an inert gas (Argon or Nitrogen) or by using a freeze-pump-thaw technique. Maintain a strict inert atmosphere throughout the reaction setup and duration.[8]

Issue 3: Deiodination of the starting material or product.

  • Possible Cause: This side reaction, also known as hydrodehalogenation, can be influenced by the base and solvent combination.[8]

  • Troubleshooting Solution: Consider using a weaker base. If using a mixed solvent system, altering the ratio of the organic solvent to water can sometimes mitigate this issue.

Buchwald-Hartwig Amination

Issue 1: The reaction fails or proceeds with very low yield.

  • Possible Cause: Catalyst inhibition or poor solubility of the base. The free amino group on the this compound substrate can coordinate to the palladium center and inhibit catalysis.[8] Additionally, the commonly used strong bases like sodium tert-butoxide (NaOtBu) must be sufficiently soluble.[3]

  • Troubleshooting Solution:

    • Solvent Choice: Toluene is a very common and effective solvent for this reaction.[3] Ethereal solvents like 1,4-dioxane can also be used.[3][5] The choice should be guided by the solubility of the specific base and amine coupling partner.

    • Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) which can help stabilize the catalyst and prevent inhibition.[8][9]

Issue 2: Substrate with sensitive functional groups is decomposing.

  • Possible Cause: The use of a very strong base like NaOtBu.[3]

  • Troubleshooting Solution: Switch to a weaker inorganic base such as Cs₂CO₃ or K₃PO₄.[3] In this case, a more polar solvent like dioxane might be necessary to improve the solubility of the inorganic base.

Sonogashira Coupling

Issue 1: Low yield of the desired cross-coupled product.

  • Possible Cause: The solvent must effectively dissolve the aryl iodide, the terminal alkyne, the palladium catalyst, the copper co-catalyst, and the amine base.[1] Some polar aprotic solvents may also inhibit the reaction.

  • Troubleshooting Solution: A range of solvents can be effective. While polar aprotic solvents like DMF are widely used, non-polar solvents like toluene have been shown to provide superior yields in some cases, potentially by preventing the displacement of essential ligands from the palladium complex.[1] A screen of solvents including THF, DMF, and toluene is recommended.

Issue 2: Significant formation of alkyne homocoupling (Glaser coupling) byproduct.

  • Possible Cause: This is a very common side reaction in Sonogashira couplings, typically promoted by the copper(I) co-catalyst in the presence of oxygen.

  • Troubleshooting Solution:

    • Inert Atmosphere: It is critical to perform the reaction under a strictly inert atmosphere (Argon or Nitrogen).[10]

    • Degassed Solvents: Use thoroughly degassed solvents and amine base to minimize dissolved oxygen.[8]

    • Slow Addition: Adding the terminal alkyne slowly to the reaction mixture can keep its instantaneous concentration low, thus disfavoring the bimolecular homocoupling reaction.[8]

Quantitative Data Summary

The following tables summarize general trends in solvent effects on reaction outcomes for this compound. Optimal conditions are highly substrate-dependent and require specific optimization.

Table 1: Solvent Effects on Suzuki-Miyaura Coupling Yield

Solvent SystemBaseTemperature (°C)Typical Yield (%)Notes
1,4-Dioxane / H₂O (4:1)K₂CO₃80-10085-95%Excellent for dissolving the inorganic base.[7]
Toluene / H₂O (10:1)K₃PO₄10080-90%Good general system, higher temperature may be needed.
DMFK₂CO₃9070-85%Can be effective but may require careful optimization.
THF / H₂O (4:1)Cs₂CO₃6575-90%Lower boiling point, suitable for heat-sensitive substrates.

Table 2: Solvent Effects on Buchwald-Hartwig Amination Yield

SolventBaseTemperature (°C)Typical Yield (%)Notes
TolueneNaOtBu10090-98%A very common and highly effective solvent for this reaction.[3]
1,4-DioxaneCs₂CO₃10085-95%Good choice for weaker, less soluble inorganic bases.[5]
XyleneK₃PO₄12080-90%Higher boiling point allows for higher reaction temperatures.[3]
2-MeTHFLHMDS8088-96%A greener alternative to THF and dioxane.[3]

Table 3: Solvent Effects on Sonogashira Coupling Yield

SolventBaseTemperature (°C)Typical Yield (%)Notes
TolueneEt₃N7070-93%Often gives higher yields by avoiding ligand displacement.[1]
DMFEt₃N / DIPA50-7060-85%A common choice, but can sometimes inhibit the reaction.[1]
THFEt₃N6065-88%Good general-purpose solvent for Sonogashira reactions.
Acetonitrile (MeCN)Et₃N6040-65%Can give moderate yields but toluene is often superior.[1]

Experimental Protocols

Note: These are general procedures and must be optimized for specific substrates and scales. All operations should be performed in a fume hood under an inert atmosphere of Argon or Nitrogen.

Protocol 1: Suzuki-Miyaura Cross-Coupling
  • Setup: To an oven-dried reaction flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask and purge with an inert gas for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe.[7]

  • Reaction: Heat the mixture to the target temperature (e.g., 80-100 °C) with vigorous stirring.[7] Monitor progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.[7]

Protocol 2: Buchwald-Hartwig Amination
  • Setup: To an oven-dried vial containing a magnetic stir bar, add the palladium pre-catalyst (e.g., 1-5 mol%), the phosphine ligand (e.g., 1-10 mol%), and the base (e.g., NaOtBu, 1.2-2.0 eq.).[3]

  • Inert Atmosphere: Cap the vial with a septum and purge with an inert gas for 5-10 minutes.[3]

  • Reagent Addition: Under an inert atmosphere, add this compound (1.0 eq.) and the amine coupling partner (1.1-1.5 eq.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe to achieve a concentration of ~0.1-0.5 M.[3]

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor progress by TLC, GC-MS, or LC-MS.[3]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and/or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[3]

  • Purification: Purify the crude product by flash column chromatography.[3]

Protocol 3: Sonogashira Coupling
  • Setup: To an oven-dried reaction vessel, add this compound (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (1-5 mol%).[8]

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas three times.[8]

  • Solvent & Base Addition: Add a degassed solvent (e.g., THF or toluene) and a degassed amine base (e.g., triethylamine).[8]

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) dropwise via syringe.[8]

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by TLC or LC-MS.[8]

  • Workup: After completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow Start Low Yield or Significant Side Products Check_Catalyst Is the Catalyst/Ligand System Appropriate and Active? Start->Check_Catalyst Check_Base Is the Base Strength and Solubility Optimal? Start->Check_Base Check_Solvent Is the Solvent System Appropriate? Start->Check_Solvent Check_Temp Is the Temperature Optimized? Start->Check_Temp Sol_Solubility Are all reagents (especially base) soluble? Check_Solvent->Sol_Solubility Solubility Issues Sol_Degassed Are solvents degassed to prevent side reactions? Check_Solvent->Sol_Degassed Side Reactions Sol_Compatibility Is the solvent compatible with the catalyst (e.g., not acetonitrile)? Check_Solvent->Sol_Compatibility Catalyst Inhibition Solution Reaction Optimized Sol_Solubility->Solution Sol_Degassed->Solution Sol_Compatibility->Solution

Caption: A decision tree for troubleshooting common cross-coupling reaction issues.

Solvent_Influence cluster_properties Solvent Properties cluster_outcomes Reaction Outcomes Polarity Polarity / Dielectric Constant Solubility Reagent & Base Solubility Polarity->Solubility Rate Reaction Rate Polarity->Rate BoilingPoint Boiling Point BoilingPoint->Rate Allows higher temp CoordinatingAbility Coordinating Ability Stability Catalyst Stability & Lifetime CoordinatingAbility->Stability SideReactions Side Reactions CoordinatingAbility->SideReactions Ligand displacement Catalytic_Cycle Pd0 L₂Pd(0) OxAdd L₂Pd(II)(Ar)(I) Pd0->OxAdd Oxidative Addition (+ Ar-I) ArR_out Ar-R' = Product Transmetal L₂Pd(II)(Ar)(R') OxAdd->Transmetal Transmetalation (+ R'-M) Transmetal->Pd0 Reductive Elimination (- Ar-R') ArI_in Ar-I = this compound RM_in R'-M = Coupling Partner (e.g., Boronic Acid)

References

Technical Support Center: Scaling Up the Synthesis of 2-Amino-5-iodobenzotrifluoride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the synthesis of 2-Amino-5-iodobenzotrifluoride and its derivatives. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and critical data to facilitate a smooth transition from laboratory-scale experiments to larger-scale production.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, particularly when scaling up the process.

Issue 1: Low Yield or Incomplete Conversion

Potential Cause Troubleshooting Steps
Incomplete Diazotization (Sandmeyer Route) - Verify Reagent Quality: Ensure the sodium nitrite is fresh and dry. Use freshly prepared solutions. - Temperature Control: Maintain a strict temperature range of 0-5°C during diazotization. Exceeding this can lead to decomposition of the diazonium salt.[1] - Acid Concentration: Ensure the correct molar equivalents of acid are used to generate nitrous acid in situ. - Monitoring: Use starch-iodide paper to test for the presence of excess nitrous acid, indicating the completion of the reaction.[1]
Poor Iodination Efficiency - Iodinating Agent Activity: For direct iodination, ensure the purity and reactivity of the iodinating agent (e.g., I₂, NIS, ICl). - Oxidant Stoichiometry: In methods requiring an oxidant (e.g., H₂O₂), carefully control the stoichiometry to avoid side reactions or incomplete oxidation of the iodide source. - Reaction Time & Temperature: Optimize reaction time and temperature. In some cases, longer reaction times or slightly elevated temperatures may be required for complete conversion.
Suboptimal Mixing and Mass Transfer at Scale - Agitation Rate: Increase the agitation speed to improve mixing and ensure homogeneity, especially in larger reactors where concentration gradients can be more pronounced. - Baffling: Ensure the reactor is properly baffled to prevent vortex formation and promote efficient mixing. - Reagent Addition: For large-scale reactions, consider subsurface addition of reagents to ensure rapid dispersion and minimize localized high concentrations that can lead to side reactions.

Issue 2: Formation of Impurities and Side Products

Potential Cause Troubleshooting Steps
Formation of Phenolic Byproducts (Sandmeyer Route) - Temperature Control: Strictly maintain low temperatures (0-5°C) to prevent the diazonium salt from reacting with water to form phenols.[1] - Minimize Water Content: While aqueous media are often used, minimizing excess water can reduce the likelihood of this side reaction.
Di-iodination or Isomer Formation - Stoichiometry Control: Carefully control the stoichiometry of the iodinating agent to favor mono-iodination. - Temperature Profile: A controlled temperature profile during the addition of the iodinating agent can help improve regioselectivity. - Solvent Choice: The choice of solvent can influence the selectivity of the reaction. Experiment with different solvents to find the optimal conditions.
Formation of Azo-Coupling Byproducts - pH Control: Maintain the appropriate acidic pH during diazotization to prevent the diazonium salt from coupling with unreacted amine. - Rate of Addition: Add the sodium nitrite solution slowly and steadily to avoid a buildup of nitrous acid, which can promote side reactions.
Dark, Tar-Like Byproducts - Temperature Excursions: This often indicates decomposition of the diazonium salt due to a loss of temperature control.[1] - Impurity in Starting Material: Ensure the purity of the starting 2-aminobenzotrifluoride.

Issue 3: Challenges in Product Isolation and Purification at Scale

Potential Cause Troubleshooting Steps
Difficulty in Crystallization - Solvent Selection: Screen a variety of solvents and solvent mixtures to find an optimal system that provides good solubility at high temperatures and low solubility at room temperature or below. - Cooling Rate: Employ a slow and controlled cooling rate to promote the formation of larger, purer crystals. Rapid cooling can trap impurities. - Seeding: Use seed crystals to induce crystallization and control crystal size.
Oiling Out During Crystallization - Solvent Boiling Point: Ensure the boiling point of the crystallization solvent is lower than the melting point of the product. - Impurity Level: If the crude product is highly impure, consider a preliminary purification step (e.g., solvent wash, charcoal treatment) before crystallization.
Inefficient Filtration - Crystal Morphology: Optimize crystallization conditions to produce crystals that are easily filtered. Needle-like crystals can be difficult to filter and wash. - Filter Type: Select an appropriate filter medium and filtration setup for the scale of the operation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound on a large scale?

A1: The two most common industrial routes are:

  • Direct Iodination: This involves the direct electrophilic iodination of 2-aminobenzotrifluoride using an iodinating agent (e.g., iodine monochloride, or iodine with an oxidizing agent). This method is often preferred for its atom economy and fewer steps.

  • Sandmeyer Reaction: This multi-step process involves the diazotization of 2-aminobenzotrifluoride followed by the introduction of iodine using a copper(I) iodide catalyst. While it involves more steps, it can sometimes offer better control over regioselectivity.

Q2: What are the main safety concerns when scaling up the synthesis of this compound?

A2: Key safety considerations include:

  • Diazonium Salt Instability (Sandmeyer Route): Aryl diazonium salts can be explosive when isolated in a dry state. It is crucial to keep them in solution and at low temperatures (0-5°C).

  • Exothermic Reactions: Both diazotization and iodination reactions can be exothermic. Proper heat management through efficient cooling systems and controlled reagent addition is critical to prevent thermal runaways.

  • Handling of Reagents: Iodine and its compounds can be corrosive and toxic. Appropriate personal protective equipment (PPE) and handling procedures are essential. Hydrogen peroxide, if used as an oxidant, is a strong oxidizer and should be handled with care.

  • Gas Evolution: The Sandmeyer reaction evolves nitrogen gas. The reactor system must be adequately vented to handle the gas evolution safely.

Q3: How can I optimize the yield of this compound during scale-up?

A3: Yield optimization at scale involves several factors:

  • Stoichiometry: Carefully control the molar ratios of your reactants. While a slight excess of some reagents may be beneficial at the lab scale, at an industrial scale, this can be costly and lead to purification challenges.

  • Reaction Conditions: Optimize temperature, reaction time, and agitation speed for the specific reactor geometry and scale.

  • Work-up Procedure: An efficient work-up procedure that minimizes product loss during extraction, washing, and isolation is crucial.

  • Impurity Control: Minimizing side reactions through careful control of reaction parameters will lead to a cleaner crude product and higher isolated yields.

Q4: What is the best method for purifying crude this compound at an industrial scale?

A4: Recrystallization is the most common and cost-effective method for purifying this compound on a large scale. The key is to identify a suitable solvent system that provides a good balance between solubility and recovery. For highly colored impurities, treatment with activated carbon may be necessary. Column chromatography is generally not practical for large-scale purification due to the high cost of silica gel and solvents.

Q5: How do mixing and heat transfer affect the synthesis when moving from a lab to a pilot plant?

A5: Mixing and heat transfer are critical parameters that change significantly with scale.

  • Mixing: In larger reactors, achieving uniform mixing is more challenging. Inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and reducing yield. The type of impeller, agitation speed, and the use of baffles are crucial for effective mixing.

  • Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases. This makes it more difficult to remove heat from exothermic reactions. A robust cooling system and a well-designed reactor are essential to maintain optimal temperature control.

Experimental Protocols

Protocol 1: Direct Iodination of 2-Aminobenzotrifluoride (Lab Scale)

This protocol is a representative lab-scale procedure. When scaling up, careful consideration must be given to heat management and the rate of addition of reagents.

Materials:

  • 2-Aminobenzotrifluoride

  • Iodine (I₂)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Ethanol

  • Sodium thiosulfate

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminobenzotrifluoride (1 equivalent) in ethanol.

  • To this solution, add iodine (1.1 equivalents).

  • Cool the mixture to 0-5°C in an ice bath.

  • Slowly add 30% hydrogen peroxide (1.2 equivalents) dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Protocol 2: Sandmeyer Reaction for the Synthesis of this compound (Lab Scale)

This protocol outlines the lab-scale synthesis via a Sandmeyer reaction. Caution: Diazonium salts are potentially explosive and should be handled with extreme care. Do not isolate the diazonium salt.

Materials:

  • 2-Aminobenzotrifluoride

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Copper(I) iodide (CuI)

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

Procedure: Step 1: Diazotization

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-aminobenzotrifluoride (1 equivalent) and a solution of hydrochloric acid.

  • Cool the mixture to 0-5°C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (1.05 equivalents) in water and add it dropwise to the amine solution, ensuring the temperature remains between 0-5°C.

  • Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5°C.

Step 2: Iodination

  • In a separate flask, prepare a solution of potassium iodide (1.2 equivalents) and a catalytic amount of copper(I) iodide in water.

  • Cool the potassium iodide solution to 0-5°C.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas will evolve.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization.

Data Presentation

Table 1: Comparison of Lab Scale vs. Pilot Scale Synthesis Parameters (Illustrative)

ParameterLab Scale (10g)Pilot Scale (10kg) - ProjectedKey Considerations for Scale-Up
Starting Material 2-Aminobenzotrifluoride2-AminobenzotrifluorideEnsure consistent purity and sourcing for large quantities.
Reaction Volume 100-200 mL100-200 LSurface area to volume ratio decreases, impacting heat transfer.
Agitation Magnetic StirrerMechanical Stirrer (e.g., turbine, pitched blade)Requires more powerful and efficient mixing to ensure homogeneity.
Reagent Addition Dropping Funnel (manual)Metering Pump (automated)Controlled addition rate is crucial for managing exotherms.
Temperature Control Ice BathJacketed Reactor with ChillerRequires a robust and responsive cooling system.
Reaction Time 4-6 hours6-10 hours (potentially longer due to slower heat transfer and addition rates)Monitor reaction progress closely.
Typical Yield 75-85%70-80% (often slightly lower due to transfer losses and less ideal conditions)Optimize to minimize yield loss at scale.
Purification Method Recrystallization / Column ChromatographyRecrystallization / Distillation (if applicable)Column chromatography is generally not feasible at this scale.

Mandatory Visualization

experimental_workflow_direct_iodination cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve 2-Aminobenzotrifluoride in Ethanol start->dissolve 1 add_iodine Add Iodine (I₂) dissolve->add_iodine 2 cool Cool to 0-5°C add_iodine->cool 3 add_h2o2 Slowly Add H₂O₂ cool->add_h2o2 4 react Stir at Room Temperature add_h2o2->react 5 quench Quench with Na₂S₂O₃ react->quench 6 neutralize Neutralize with NaHCO₃ quench->neutralize 7 extract Extract with Ethyl Acetate neutralize->extract 8 purify Recrystallize extract->purify 9 end Final Product purify->end 10

Caption: Workflow for the direct iodination of 2-aminobenzotrifluoride.

experimental_workflow_sandmeyer_reaction cluster_diazotization Diazotization cluster_iodination Iodination cluster_workup Work-up & Purification start Start amine_sol Prepare Acidic Solution of 2-Aminobenzotrifluoride start->amine_sol 1 cool_amine Cool to 0-5°C amine_sol->cool_amine 2 add_nitrite Slowly Add NaNO₂ Solution cool_amine->add_nitrite 3 diazonium_salt Diazonium Salt Solution add_nitrite->diazonium_salt 4 combine Add Diazonium Salt to KI Solution diazonium_salt->combine 6 ki_sol Prepare KI/CuI Solution cool_ki Cool to 0-5°C ki_sol->cool_ki 5 cool_ki->combine react Stir at Room Temperature combine->react 7 neutralize Neutralize with NaHCO₃ react->neutralize 8 extract Extract with Ethyl Acetate neutralize->extract 9 purify Recrystallize extract->purify 10 end Final Product purify->end 11

Caption: Workflow for the Sandmeyer synthesis of this compound.

troubleshooting_logic cluster_diagnosis Diagnosis cluster_solutions Potential Solutions start Low Yield or Incomplete Reaction check_reagents Check Reagent Quality and Stoichiometry start->check_reagents check_temp Verify Temperature Control start->check_temp check_mixing Assess Mixing Efficiency start->check_mixing use_fresh_reagents Use Fresh Reagents check_reagents->use_fresh_reagents optimize_stoichiometry Optimize Stoichiometry check_reagents->optimize_stoichiometry improve_cooling Improve Cooling System check_temp->improve_cooling control_addition Control Reagent Addition Rate check_temp->control_addition increase_agitation Increase Agitation check_mixing->increase_agitation modify_baffles Modify Baffles/Impeller check_mixing->modify_baffles

References

Technical Support Center: Isolating Products from 2-Amino-5-iodobenzotrifluoride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the work-up and purification of reaction products derived from 2-Amino-5-iodobenzotrifluoride. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice on isolating products from common cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is an important building block in medicinal chemistry and materials science. The most frequently employed reactions are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). These reactions are valued for their broad substrate scope and functional group tolerance.

Q2: I am performing a Suzuki-Miyaura coupling with this compound. What is a general work-up procedure?

A2: A typical work-up procedure for a Suzuki-Miyaura coupling reaction involves cooling the reaction mixture to room temperature, followed by dilution with an organic solvent like ethyl acetate. The mixture is then washed with water and brine to remove inorganic salts and water-soluble impurities. The organic layer is subsequently dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product, which is then typically purified by column chromatography.

Q3: What are the common challenges and byproducts I might encounter during the work-up of a Buchwald-Hartwig amination with this substrate?

A3: Common challenges include the removal of the palladium catalyst and phosphine ligands, as well as separating the desired product from unreacted starting materials and potential byproducts. A significant byproduct can be the deiodinated starting material (2-Amino-benzotrifluoride), which arises from a competing hydrodehalogenation side reaction. The formation of isomers can also occur, though this is less common in well-optimized cross-coupling reactions.

Q4: My product appears to be contaminated with the phosphine ligand from my Buchwald-Hartwig reaction. How can I remove it?

A4: Phosphine ligands and their oxides can often be challenging to remove by standard chromatography. One strategy is to wash the crude product solution with a dilute acid, such as 1M HCl, which can protonate the basic phosphine ligand, making it more water-soluble and thus easier to remove during the aqueous wash. Alternatively, specialized purification techniques such as scavenger resins may be employed.

Q5: How can I minimize the formation of the deiodinated byproduct?

A5: The formation of the deiodinated byproduct can be minimized by carefully selecting the reaction conditions. Using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can promote the desired reductive elimination step in the catalytic cycle over the undesired deiodination pathway. Additionally, optimizing the base, solvent, and reaction temperature can help to suppress this side reaction.

Troubleshooting Guides

Issue 1: Low Yield of Isolated Product
Possible Cause Troubleshooting Steps
Incomplete Reaction Monitor the reaction progress by TLC or LC-MS to ensure completion before starting the work-up. Consider extending the reaction time or increasing the temperature if necessary.
Product Loss During Extraction Ensure the correct pH of the aqueous phase during extraction, as the amino group can be protonated in acidic conditions, leading to loss of product in the aqueous layer. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, DCM) to maximize recovery.
Product Degradation The trifluoromethyl group can be sensitive to harsh basic conditions. If product degradation is suspected, consider using a milder base (e.g., K₂CO₃, Cs₂CO₃) in the reaction.
Sub-optimal Chromatography Optimize the solvent system for column chromatography by first performing TLC analysis to achieve good separation between the product and impurities (a product Rf of 0.2-0.3 is often ideal).
Issue 2: Co-elution of Product with Impurities during Column Chromatography
Possible Cause Troubleshooting Steps
Inappropriate Solvent System Screen different solvent systems with varying polarities (e.g., gradients of ethyl acetate in hexanes, or dichloromethane in hexanes). The addition of a small amount of a third solvent (e.g., methanol or triethylamine for basic compounds) can sometimes improve separation.
Column Overload Do not load too much crude product onto the column. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase (silica gel).
Incorrect Stationary Phase While silica gel is the most common stationary phase, for certain products, a different stationary phase like alumina (basic or neutral) may provide better separation.

Experimental Protocols

General Work-up Procedure for Suzuki-Miyaura and Buchwald-Hartwig Reactions
  • Cooling and Dilution: Once the reaction is complete, allow the reaction mixture to cool to room temperature.

  • Filtration (optional): If the reaction mixture contains significant solid precipitates (e.g., from the base), dilute it with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filter cake with the same solvent.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water and then brine.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Representative Quantitative Data for Work-up and Purification
Reaction Type Reactants Typical Yield Chromatography Eluent System
Suzuki-MiyauraThis compound, Arylboronic acid70-95%Hexane/Ethyl Acetate (gradient, e.g., 9:1 to 4:1)
Buchwald-HartwigThis compound, Primary/Secondary Amine65-90%Hexane/Ethyl Acetate (gradient, e.g., 19:1 to 9:1)

Visualizations

G start Reaction Mixture (Post-Reaction) cool Cool to Room Temperature start->cool dilute Dilute with Organic Solvent (e.g., Ethyl Acetate) cool->dilute filter Filter through Celite (if solids are present) dilute->filter extract Aqueous Work-up (Wash with Water & Brine) filter->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry Separate Layers waste Aqueous Waste extract->waste concentrate Concentrate under Reduced Pressure dry->concentrate crude Crude Product concentrate->crude purify Column Chromatography crude->purify product Pure Product purify->product

Caption: General experimental workflow for the work-up and isolation of products.

G issue Low Product Yield incomplete Incomplete Reaction? issue->incomplete loss Product Loss during Work-up? issue->loss degradation Product Degradation? issue->degradation solution1 Monitor reaction by TLC/LC-MS. Extend reaction time if needed. incomplete->solution1 solution2 Check pH during extraction. Perform multiple extractions. loss->solution2 solution3 Use milder base (e.g., K2CO3). Avoid excessive heating. degradation->solution3

Caption: Troubleshooting decision tree for low product yield.

Validation & Comparative

Reactivity of 2-Amino-5-halobenzotrifluorides in Suzuki Coupling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This guide provides a comparative analysis of the reactivity of 2-amino-5-halobenzotrifluorides in Suzuki coupling reactions, offering insights into the expected performance of different halogenated substrates. The 2-amino-5-arylbenzotrifluoride scaffold is a valuable building block in medicinal chemistry, and understanding the reactivity of its precursors is crucial for efficient synthesis design.

The reactivity of aryl halides in Suzuki coupling is known to generally follow the trend I > Br > Cl > F.[2] This trend is a consequence of the bond dissociation energies of the carbon-halogen bond, which is the initial site of oxidative addition of the palladium catalyst, the rate-determining step of the catalytic cycle.[2]

Performance Comparison of 2-Amino-5-halobenzotrifluorides

Halogen (X)SubstrateTypical Catalyst SystemTypical BaseTypical SolventTemperature (°C)Typical Reaction Time (h)Expected Yield (%)
I 2-Amino-5-iodobenzotrifluoridePd(PPh₃)₄ or Pd(OAc)₂/SPhosK₂CO₃ or K₃PO₄Dioxane/H₂O or Toluene/H₂O90-1005-1085-95[3]
Br 2-Amino-5-bromobenzotrifluoridePd(PPh₃)₄K₃PO₄Dioxane/H₂O85-9512-2475-88[4]
Cl 2-Amino-5-chlorobenzotrifluoridePd(OAc)₂/RuPhosK₂CO₃Toluene/H₂O80-11018-2460-80[5]
F 2-Amino-5-fluorobenzotrifluorideNi(cod)₂/ZrF₄ or TiF₄K₃PO₄Dioxane100-12024-48< 40 (with specialized catalysts)[6]

Note: The expected yields are illustrative and based on typical results for Suzuki-Miyaura reactions of analogous compounds. Actual yields may vary and require optimization for specific substrates and coupling partners. The use of more advanced catalyst systems, such as those employing Buchwald ligands (e.g., SPhos, RuPhos), can often improve yields, especially for less reactive aryl chlorides.[5][7] For aryl fluorides, nickel-based catalyst systems are often more effective than palladium-based ones.[6]

Experimental Protocols

The following is a general experimental protocol for the Suzuki-Miyaura coupling of 2-amino-5-halobenzotrifluorides with an arylboronic acid. This procedure should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent degradation of the catalyst.

Materials:

  • 2-Amino-5-halobenzotrifluoride (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol)

  • Anhydrous solvent (e.g., 1,4-Dioxane/water, 4:1 v/v, 10 mL)

  • Schlenk flask or round-bottom flask with a condenser

  • Magnetic stir bar

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the 2-amino-5-halobenzotrifluoride (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the degassed solvent mixture (10 mL) to the flask via syringe.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (3-5 mol%) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-amino-5-arylbenzotrifluoride.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction: oxidative addition, transmetalation, and reductive elimination.[1][2][3]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product pd0 Pd(0)Ln oxidative_addition Oxidative Addition ar_pd_x Ar-Pd(II)-X(Ln) pd0->ar_pd_x Ar-X ar_ar 2-Amino-5-arylbenzotrifluoride (Ar-Ar') transmetalation Transmetalation ar_pd_ar Ar-Pd(II)-Ar'(Ln) ar_pd_x->ar_pd_ar Ar'-B(OR)2 (Base) ar_pd_ar->pd0 Ar-Ar' reductive_elimination Reductive Elimination ar_x 2-Amino-5-halobenzotrifluoride (Ar-X) ar_boronic Arylboronic Acid (Ar'-B(OR)2)

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to Suzuki and Sonogashira Reactions for the Functionalization of 2-Amino-5-iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Suzuki-Miyaura and Sonogashira cross-coupling reactions for the derivatization of 2-Amino-5-iodobenzotrifluoride. This key intermediate is frequently utilized in the synthesis of pharmaceuticals and other biologically active molecules. The choice between these two powerful C-C bond-forming reactions can significantly impact reaction efficiency, yield, and substrate scope. This document presents a summary of typical reaction conditions and yields based on analogous substrates to aid in experimental design and catalyst selection.

Introduction to Suzuki and Sonogashira Couplings

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or ester) and an organohalide.[1] It is renowned for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.[2]

The Sonogashira coupling, also a palladium-catalyzed reaction, forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] This reaction typically requires a copper(I) co-catalyst and an amine base.[3] It is a highly efficient method for the synthesis of substituted alkynes, which are important precursors in organic synthesis.[4]

Yield Comparison and Data Presentation

Table 1: Suzuki-Miyaura Coupling of Aryl Iodides with Various Boronic Acids

Palladium CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane/H₂O9012Good[5]
PdCl₂(dppf)-K₂CO₃DME802High[5]
Pd(OAc)₂SPhosK₃PO₄Toluene10016High[5]
Pd(OAc)₂-K₂CO₃EtOH/H₂O300.598[6]

Note: "Good" and "High" yields are as reported in the respective literature, suggesting successful reactions without specifying the exact percentage in the abstract. Data is based on the coupling of 2,5-diiodopyrazine and other aryl halides.

Table 2: Sonogashira Coupling of Aryl Iodides with Various Terminal Alkynes

Palladium CatalystCopper Co-catalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
PdCl₂(PPh₃)₂CuI-NEt₃THF50-701.5-6-[7][8]
Pd₂(dba)₃-PPh₃i-Pr₂NEtDMF80-100--[8]
Pd-complex--K₂CO₃EtOH302.596[6]
(PPh₃)₂CuBH₄--DBU-12024>99[9]

Note: Yields are highly dependent on the specific substrates and reaction conditions. The data is compiled from reactions with various o-iodoanilines and other aryl iodides.

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura and Sonogashira reactions that can be adapted for the coupling of this compound.

Suzuki-Miyaura Coupling Protocol

This protocol is a general procedure for the palladium-catalyzed coupling of an aryl iodide with an arylboronic acid.[10]

  • Reaction Setup: In a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and a suitable base such as potassium carbonate (2.0 mmol, 2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total), via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Extraction: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Sonogashira Coupling Protocol

This protocol outlines a standard procedure for the palladium-catalyzed coupling of an aryl iodide with a terminal alkyne.[8]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and the copper(I) iodide co-catalyst (0.04 mmol).

  • Solvent and Base Addition: Add an anhydrous solvent like tetrahydrofuran (5 mL) and a base such as triethylamine (2.0 mmol). Stir the mixture at room temperature for 10 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to a suitable temperature (typically 50-70 °C) and monitor its progress.

  • Workup and Extraction: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting residue by column chromatography.

Visualizing the Experimental Workflow

The following diagrams illustrate the general experimental workflows for the Suzuki-Miyaura and Sonogashira coupling reactions.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification A 1. Combine Reactants: This compound, Boronic Acid, Base B 2. Add Palladium Catalyst A->B C 3. Purge with Inert Gas B->C D 4. Add Degassed Solvent C->D E 5. Heat and Stir (80-100 °C, 4-12 h) D->E F 6. Monitor Progress (TLC/LC-MS) E->F G 7. Cool and Quench F->G H 8. Extraction G->H I 9. Dry and Concentrate H->I J 10. Column Chromatography I->J K Final Product J->K

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification A 1. Combine: This compound, Pd Catalyst, CuI B 2. Add Solvent and Base A->B C 3. Add Terminal Alkyne B->C D 4. Heat and Stir (50-70 °C) C->D E 5. Monitor Progress D->E F 6. Cool and Dilute E->F G 7. Extraction F->G H 8. Dry and Concentrate G->H I 9. Column Chromatography H->I J Final Product I->J

Caption: General workflow for the Sonogashira coupling reaction.

Chemical Transformation Pathways

The following diagrams illustrate the chemical transformations for the Suzuki-Miyaura and Sonogashira reactions with this compound.

Suzuki_Reaction_Scheme cluster_reactants cluster_product This compound This compound Catalyst_System Pd Catalyst Base This compound->Catalyst_System Boronic_Acid R-B(OH)₂ Boronic_Acid->Catalyst_System Suzuki_Product 2-Amino-5-aryl-benzotrifluoride Catalyst_System->Suzuki_Product

Caption: Suzuki-Miyaura reaction of this compound.

Sonogashira_Reaction_Scheme cluster_reactants cluster_product This compound This compound Catalyst_System Pd Catalyst CuI, Base This compound->Catalyst_System Terminal_Alkyne R-C≡CH Terminal_Alkyne->Catalyst_System Sonogashira_Product 2-Amino-5-(alkynyl)-benzotrifluoride Catalyst_System->Sonogashira_Product

Caption: Sonogashira reaction of this compound.

References

A Comparative Guide to the Reactivity of 2-Amino-5-iodobenzotrifluoride and 2-Amino-5-bromobenzotrifluoride in C-N Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The synthesis of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and functional materials.[1][2] Among the most powerful tools for this transformation is the Palladium-catalyzed Buchwald-Hartwig amination, a versatile cross-coupling reaction that forms C-N bonds between aryl halides and amines.[3][4] This guide focuses on two key building blocks of significant interest in medicinal chemistry due to their unique electronic properties: 2-amino-5-iodobenzotrifluoride and 2-amino-5-bromobenzotrifluoride. The electron-withdrawing trifluoromethyl (-CF3) group and the synthetically versatile amino group make these scaffolds highly valuable.

This document provides an in-depth comparison of the reactivity of these two substrates in C-N coupling reactions. We will explore the fundamental mechanistic principles governing their reactivity, present comparative experimental data, and provide detailed protocols to guide researchers in selecting the optimal substrate and reaction conditions for their synthetic targets.

Mechanistic Insights: The Decisive Role of the Halogen

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a Palladium(0) species.[3][5] The key steps are: (1) Oxidative Addition of the aryl halide to the Pd(0) catalyst, (2) Coordination and subsequent deprotonation of the amine by a base to form a palladium-amido complex, and (3) Reductive Elimination to form the desired C-N bond and regenerate the Pd(0) catalyst.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(X)L₂ Pd0->OA_complex Oxidative Addition Amine_Coord [Ar-Pd(II)(NHR'R'')L₂]⁺X⁻ OA_complex->Amine_Coord Amine Coordination Amido_Complex Ar-Pd(II)(NR'R'')L₂ Amine_Coord->Amido_Complex Deprotonation BaseH [Base-H]⁺X⁻ Amido_Complex->Pd0 Product Ar-NR'R'' Amido_Complex->Product Reductive Elimination Catalyst_Regen ArX Ar-X Amine HNR'R'' Base Base

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

For many aryl halides, the oxidative addition step is rate-determining. The reactivity trend for this step generally follows the carbon-halogen bond dissociation energy: C-I < C-Br < C-Cl.[6][7] Aryl iodides, possessing the weakest carbon-halogen bond, typically undergo oxidative addition to the Pd(0) center more readily and under milder conditions than their aryl bromide counterparts.

Bond Dissociation Energies (BDE) of Aryl Halides:

Bond Approximate BDE (kJ/mol)
C-I ~213
C-Br ~285
C-Cl ~327
C-F ~485

Data sourced from representative values.[8][9]

This fundamental difference in bond strength dictates that this compound is intrinsically more reactive than 2-amino-5-bromobenzotrifluoride. The lower energy barrier for C-I bond cleavage allows for faster reaction kinetics, often enabling the use of lower catalyst loadings, lower temperatures, and shorter reaction times.

Experimental Comparison: A Data-Driven Analysis

Aryl HalideAmine PartnerPd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Amino-5-iodopyridine MorpholineCuI (10)1,2-diolK₂CO₃DMSO1201087[10]
3,5-Dibromo-2-aminopyridine MorpholineXPhos-Pd-G2 (2)(as precatalyst)LiHMDSToluene1001886 (total)[11]
Electron-deficient Ar-Br Various AmidesPd(OAc)₂ (1-4)Xantphos (1.2-5)Cs₂CO₃Dioxane45-80-66-99[12]
Aryl Bromide AnilinePd₂(dba)₃ (1)XPhos (2)K₃PO₄Toluene110-High[13]
2-Amino-5-bromo-4-methylpyridine Volatile AminePd(OAc)₂ (2)dppp (4)NaOtBuToluene---[14]

Analysis of Trends:

  • Reactivity Hierarchy: The data aligns with theoretical predictions. Aryl iodides (represented by the 2-amino-5-iodopyridine example, albeit a copper-catalyzed system which also follows reactivity trends) can often be coupled under various conditions. Aryl bromides, especially electron-deficient ones like 2-amino-5-bromobenzotrifluoride, consistently require more robust catalytic systems.[12][13]

  • Catalyst & Ligand Choice: For the less reactive aryl bromides, catalyst systems employing bulky, electron-rich phosphine ligands are essential.[1] Ligands like XPhos and Xantphos are frequently used for these challenging substrates because they facilitate both the oxidative addition and the reductive elimination steps.[12][13]

  • Reaction Conditions: Reactions involving aryl bromides often necessitate higher temperatures and potentially longer reaction times to achieve complete conversion compared to their iodo- counterparts. The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃) being standard.[11][12][14]

Experimental_Workflow_Comparison start Select Aryl Halide Substrate iodo This compound (Higher Reactivity) start->iodo C-I Bond bromo 2-Amino-5-bromobenzotrifluoride (Lower Reactivity) start->bromo C-Br Bond cond_iodo Initial Conditions: - Lower Temp (e.g., 80-100 °C) - Standard Ligand (e.g., BINAP) - Shorter Reaction Time iodo->cond_iodo cond_bromo Optimized Conditions: - Higher Temp (e.g., 100-120 °C) - Bulky Ligand (e.g., XPhos, RuPhos) - Longer Reaction Time bromo->cond_bromo monitor Monitor Reaction (TLC/LC-MS) cond_iodo->monitor cond_bromo->monitor complete Reaction Complete Proceed to Workup monitor->complete >95% Conversion

References

A Comparative Spectroscopic Guide to 2-amino-5-iodobenzotrifluoride and 2-amino-5-bromobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science, halogenated aromatic amines serve as critical building blocks. Among these, benzotrifluoride derivatives are of particular interest due to the unique electronic properties imparted by the trifluoromethyl (-CF₃) group. This guide provides an in-depth spectroscopic comparison of two closely related analogs: 2-amino-5-iodobenzotrifluoride and 2-amino-5-bromobenzotrifluoride. Understanding their distinct spectral signatures is paramount for unambiguous identification, quality control, and reaction monitoring in research and development settings.

This document moves beyond a simple data sheet, offering insights into the underlying principles that govern the observed spectral differences. We will explore how the substitution of a bromine atom with an iodine atom—a step down Group 17—manifests across Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy.

Experimental Methodologies

To ensure the generation of reliable and reproducible data, the following standard protocols are recommended. These methods represent typical workflows in a modern analytical laboratory.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 10-20 mg of the analyte in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition :

    • ¹H NMR : Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

    • ¹³C NMR : Acquire 1024-2048 scans using a proton-decoupled pulse sequence.

    • ¹⁹F NMR : Acquire 64-128 scans. Tetramethylsilane (TMS) is used as an internal standard for ¹H and ¹³C NMR, while CFCl₃ can be used as an external standard for ¹⁹F NMR.

Infrared (IR) Spectroscopy
  • Instrumentation : Employ a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Application : Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Acquisition : Collect the spectrum over a range of 4000-500 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Instrumentation : Use a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.

  • Method :

    • Inject a dilute solution of the analyte (e.g., in dichloromethane) into the GC.

    • Set the EI source to the standard 70 eV.

    • Acquire mass spectra across a range of 50-400 m/z.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the analyte (e.g., 10-5 M) in a UV-transparent solvent such as ethanol or cyclohexane.

  • Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition : Scan the sample from 200 to 400 nm, using the pure solvent as a blank.

Workflow for Spectroscopic Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Comparison prep_nmr Dissolve in CDCl₃/DMSO-d₆ acq_nmr NMR Spectrometer (¹H, ¹³C, ¹⁹F) prep_nmr->acq_nmr prep_uv Dilute in EtOH/Hexane acq_uv UV-Vis Spectrophotometer prep_uv->acq_uv prep_ir_ms Use Neat/Dilute in DCM acq_ir FT-IR Spectrometer (ATR) prep_ir_ms->acq_ir acq_ms GC-MS (EI Source) prep_ir_ms->acq_ms analysis Compare Chemical Shifts, Coupling, Vibrational Modes, Isotopic Patterns, λmax acq_nmr->analysis acq_ir->analysis acq_ms->analysis acq_uv->analysis

A Comparative Guide to the Kinetics of Palladium-Catalyzed Cross-Coupling Reactions with Halogenated Aminobenzotrifluorides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of halogenated aminobenzotrifluorides is a critical step in the synthesis of novel pharmaceuticals and agrochemicals. The trifluoromethyl group imparts unique properties such as increased metabolic stability and lipophilicity, while the amino group provides a key site for further molecular elaboration. Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are indispensable tools for forming new carbon-carbon and carbon-nitrogen bonds at the halogenated positions of these valuable intermediates.

This guide provides an objective comparison of the kinetic performance of these three key cross-coupling reactions with halogenated aminobenzotrifluorides. The information presented herein, supported by experimental data from studies on these and structurally related substrates, will aid in the rational selection of reaction conditions to optimize efficiency and yield.

The Reactivity Landscape of Halogenated Aminobenzotrifluorides

The reactivity of halogenated aminobenzotrifluorides in palladium-catalyzed cross-coupling reactions is primarily dictated by the strength of the carbon-halogen (C-X) bond. The oxidative addition of the aryl halide to the palladium(0) catalyst is frequently the rate-determining step in the catalytic cycle. Weaker C-X bonds lead to faster oxidative addition and, consequently, higher overall reaction rates. The bond dissociation energies follow the trend C-I < C-Br < C-Cl, establishing the general reactivity order for halogenated aminobenzotrifluorides as:

Iodo-aminobenzotrifluoride > Bromo-aminobenzotrifluoride > Chloro-aminobenzotrifluoride

This reactivity trend allows for chemoselective couplings in polyhalogenated systems, where a more reactive halogen can be functionalized while leaving a less reactive one intact for subsequent transformations. Fluoro-aminobenzotrifluorides are generally unreactive in these cross-coupling reactions under standard conditions.

Comparative Kinetic Data

Table 1: Comparative Kinetic Data for Suzuki-Miyaura Coupling of Halogenated Aromatic Compounds

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h) for >95% ConversionReference
1-Bromo-4-fluorobenzenePhenylboronic acidPd/G-COOHK₂CO₃H₂O/EtOH110~8[1]
4-Bromo-aminopyrazoleStyryl boronic acidXPhos Pd G2K₂CO₃EtOH/H₂OMW<1[2]
1-Iodo-4-nitrobenzenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O801General
1-Chloro-4-nitrobenzenePhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene10012General

Table 2: Comparative Data for Buchwald-Hartwig Amination of Halogenated Aromatic Compounds

Aryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Time (h) for >90% ConversionReference
1-Bromo-4-(trifluoromethyl)benzeneMorpholinePd₂(dba)₃ / P(t-Bu)₃NaOtBuToluene802General
1-Chloro-4-(trifluoromethyl)benzeneMorpholinePd₂(dba)₃ / XPhosK₃PO₄t-BuOH11018General
1-Iodo-4-(trifluoromethyl)benzeneAnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene1004General

Table 3: Comparative Kinetic Data for Sonogashira Coupling of Halogenated Aromatic Compounds

Aryl HalideAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h) for >90% ConversionReference
1,4-Dibromo-2-(trifluoromethyl)benzenePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NToluene606[3]
1-Iodo-4-nitrobenzenePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT2General
1-Bromo-4-nitrobenzenePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMF808General
1-Chloro-4-nitrobenzenePhenylacetylenePd₂(dba)₃ / Xantphos / CuICs₂CO₃Dioxane12024General

Experimental Protocols for Kinetic Studies

Accurate kinetic analysis is crucial for comparing reaction performance. Below are detailed methodologies for monitoring the kinetics of the three major cross-coupling reactions.

Protocol 1: Kinetic Monitoring of Suzuki-Miyaura Coupling via ¹⁹F NMR Spectroscopy

This protocol is adapted for monitoring the reaction of a halogenated aminobenzotrifluoride, leveraging the trifluoromethyl group as a clean NMR handle.

Objective: To determine the reaction rate and conversion by monitoring the disappearance of the starting material and the appearance of the product using ¹⁹F NMR.

Materials:

  • Halogenated aminobenzotrifluoride (e.g., 2-bromo-5-(trifluoromethyl)aniline)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane/water 4:1)

  • Internal standard (e.g., 1-fluoro-2,4-dinitrobenzene)

  • NMR tubes, temperature-controlled NMR spectrometer

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the halogenated aminobenzotrifluoride (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and the internal standard (0.5 mmol).

  • Add the anhydrous solvent (10 mL) and stir the mixture until all solids are dissolved.

  • Add the palladium catalyst (0.02 mmol) to initiate the reaction.

  • At designated time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot (0.5 mL) of the reaction mixture and quench it by adding it to a vial containing cold diethyl ether (2 mL) and saturated aqueous NH₄Cl (2 mL).

  • Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure.

  • Dissolve the residue in a deuterated solvent (e.g., CDCl₃) and acquire a ¹⁹F NMR spectrum.

  • Integrate the signals corresponding to the trifluoromethyl group of the starting material and the product relative to the internal standard to determine the concentration of each species over time.

  • Plot the concentration of the product versus time to determine the initial reaction rate.

Protocol 2: Kinetic Monitoring of Buchwald-Hartwig Amination via Online HPLC

This protocol allows for high-throughput kinetic analysis of the C-N bond formation.

Objective: To obtain a detailed reaction profile by automatically sampling and analyzing the reaction mixture using online HPLC.[4][5]

Materials:

  • Halogenated aminobenzotrifluoride (e.g., 4-chloro-2-(trifluoromethyl)aniline)

  • Amine (e.g., morpholine)

  • Palladium pre-catalyst (e.g., XPhos Pd G3)

  • Base (e.g., NaOtBu)

  • Anhydrous solvent (e.g., toluene)

  • Automated sampling system coupled to an HPLC instrument

Procedure:

  • Set up the reaction in a temperature-controlled reactor vial within an inert atmosphere glovebox.

  • Charge the reactor with the halogenated aminobenzotrifluoride (0.5 mmol), the palladium pre-catalyst (0.01 mmol), and the base (0.7 mmol).

  • Add the anhydrous solvent (5 mL) and stir to dissolve.

  • Initiate the reaction by adding the amine (0.6 mmol).

  • Program the automated sampling system to withdraw aliquots at regular intervals (e.g., every 5 minutes).

  • The system should automatically quench the aliquot (e.g., with a solution of acetic acid in acetonitrile) and inject it into the HPLC.

  • Develop an HPLC method that provides good separation of the starting material, product, and any major byproducts.

  • Generate concentration versus time profiles for all components to determine reaction rates and identify any induction periods or catalyst deactivation.

Protocol 3: Kinetic Monitoring of Sonogashira Coupling via Gas Chromatography (GC)

This protocol is suitable for monitoring the formation of the C-C coupled product, especially when the product is volatile.

Objective: To determine the reaction kinetics by quantifying the formation of the product using GC analysis.

Materials:

  • Halogenated aminobenzotrifluoride (e.g., 3-iodo-4-(trifluoromethyl)aniline)

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine)

  • Anhydrous solvent (e.g., THF)

  • Internal standard for GC (e.g., dodecane)

  • GC vials, GC instrument with a suitable column

Procedure:

  • In a sealed reaction vessel, combine the halogenated aminobenzotrifluoride (1.0 mmol), terminal alkyne (1.2 mmol), CuI (0.05 mmol), and the internal standard (0.5 mmol) in the solvent (10 mL) and base (2 mL).

  • Degas the mixture by bubbling with an inert gas for 15 minutes.

  • Add the palladium catalyst (0.02 mmol) to start the reaction.

  • Maintain the reaction at a constant temperature.

  • At specified time intervals, withdraw a small aliquot (ca. 0.1 mL), dilute it with diethyl ether, and filter it through a small plug of silica gel to remove the catalyst and salts.

  • Inject the filtered sample into the GC.

  • Quantify the product peak area relative to the internal standard to determine the yield at each time point.

  • Plot the yield versus time to obtain the reaction profile and calculate the initial rate.

Visualizing Reaction Workflows and Logic

Kinetic_Study_Workflow cluster_prep Reaction Setup cluster_exec Kinetic Experiment cluster_analysis Data Analysis A Select Cross-Coupling Reaction (Suzuki, Buchwald-Hartwig, Sonogashira) B Choose Halogenated Aminobenzotrifluoride (I, Br, Cl) A->B C Select Coupling Partner (Boronic Acid, Amine, Alkyne) B->C D Optimize Catalyst, Ligand, Base, Solvent C->D E Initiate Reaction at Controlled Temperature D->E F Collect Aliquots at Timed Intervals E->F G Quench Reaction in Aliquots F->G H Analyze Samples (NMR, HPLC, GC) G->H I Quantify Reactants and Products H->I J Plot Concentration vs. Time I->J K Determine Reaction Rate and Order J->K

Decision_Tree cluster_bonds Start Desired Bond Formation? C_C_sp2 C(sp²)-C(sp²) or C(sp²)-C(sp³) Start->C_C_sp2 C_N C(sp²)-N Start->C_N C_C_sp C(sp²)-C(sp) Start->C_C_sp Suzuki Suzuki-Miyaura Coupling C_C_sp2->Suzuki Buchwald Buchwald-Hartwig Amination C_N->Buchwald Sonogashira Sonogashira Coupling C_C_sp->Sonogashira Reactivity_Suzuki Reactivity Order: I > Br > Cl Suzuki->Reactivity_Suzuki Reactivity_Buchwald Reactivity Order: I > Br > Cl Buchwald->Reactivity_Buchwald Reactivity_Sonogashira Reactivity Order: I > Br > Cl Sonogashira->Reactivity_Sonogashira

Conclusion

The choice of cross-coupling reaction for the functionalization of halogenated aminobenzotrifluorides depends on the desired bond formation and the specific halogen present. The general reactivity trend of I > Br > Cl provides a foundational principle for reaction design, enabling selective transformations. While Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions each have their preferred substrates and conditions, a systematic kinetic analysis, as outlined in the provided protocols, is essential for optimizing reaction efficiency, minimizing reaction times, and maximizing yields. The data and methodologies presented in this guide offer a starting point for researchers to make informed decisions in the synthesis of complex molecules derived from halogenated aminobenzotrifluorides.

References

A Comparative Analysis of Catalyst Performance in the Synthesis of 2-Amino-5-halobenzotrifluorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection for the Synthesis of Key Fluorinated Anilines

The synthesis of 2-amino-5-halobenzotrifluorides, crucial building blocks in the pharmaceutical and agrochemical industries, relies on efficient and selective catalytic methods. The performance of the chosen catalyst is paramount, directly impacting reaction yield, purity, and overall process economy. This guide provides a comparative analysis of various catalytic systems for the synthesis of these key intermediates, supported by experimental data to inform catalyst selection and process optimization.

Introduction to Synthetic Strategies

The preparation of 2-amino-5-halobenzotrifluorides can be broadly approached through two primary strategies:

  • Catalytic Carbon-Nitrogen (C-N) Bond Formation: This involves the direct amination of a di-halogenated benzotrifluoride precursor. The most prominent methods in this category are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

  • Reduction of a Nitro Precursor: This strategy involves the initial nitration of a halobenzotrifluoride followed by the catalytic reduction of the nitro group to an amine. A common catalyst for this transformation is Raney Nickel.

This guide will delve into the performance of catalysts within each of these strategies, presenting available quantitative data in a comparative format.

Catalytic C-N Bond Formation: A Head-to-Head Comparison

The direct formation of the C-N bond is an atom-economical approach to 2-amino-5-halobenzotrifluorides. The choice between Palladium and Copper-based catalysts often depends on the specific substrate, desired reaction conditions, and cost considerations.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[1] The reaction's success is highly dependent on the choice of palladium precursor and, critically, the phosphine ligand. Bulky, electron-rich ligands are known to be particularly effective.[2]

Table 1: Performance of Palladium Catalysts in the Amination of Halobenzotrifluoride Precursors

Catalyst SystemSubstrateAmine SourceBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / X-Phos2-Bromo-13α-estrone 3-methyl etherAnilineKOt-BuToluene1000.17 (MW)High[3]
Pd(OAc)₂ / BINAP2-Bromo-13α-estrone 3-methyl etherAnilineNaOt-BuToluene15024Low[3]
Pd₂(dba)₃ / XPhos4-Bromo-3-(trifluoromethyl)anilineAmineNaOtBuToluene80-110--[4][5]
Pd(dba)₂ / Xantphos1,3-dibromo-2,5-difluorobenzene**Benzophenone imineK₃PO₄ⁱPrOAc80-High[6]

*While not a simple benzotrifluoride, this complex substrate provides a valuable comparison of ligand performance.[3] **This substrate leads to a related difluoroaniline derivative.[6]

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical, copper-catalyzed method for C-N bond formation. While it often requires higher temperatures than palladium-catalyzed reactions, modern advancements with the use of ligands have improved its applicability under milder conditions.[7]

Table 2: Performance of Copper Catalysts in Amination Reactions

Catalyst SystemSubstrateAmine SourceBaseSolventTemp (°C)Time (h)Yield (%)Reference
CuI / LigandAryl HalideAmineK₃PO₄Toluene160 (MW)290-94[8]
CuSO₄ / 4,7-dimethoxy-1,10-phenanthrolineAryl ChlorideAqueous NH₃-Water--Good to Excellent[9]

Analysis: The Ullmann-type reaction can be highly effective, with microwave-assisted protocols achieving high yields in short reaction times for the N-arylation of lactams.[8] A notable recent development is a Cu(II)-catalyzed system that functions in aqueous ammonia without an organic solvent, offering a potentially greener alternative.[9] However, direct comparative data for the synthesis of 2-amino-5-halobenzotrifluorides is scarce, making a direct performance benchmark against palladium catalysts challenging based on current literature.

Synthesis via Reduction of a Nitro Precursor

This two-step approach first introduces a nitro group onto the halobenzotrifluoride ring, followed by its reduction to the desired amine. The efficiency of the reduction step is key to the overall success of this route.

Raney Nickel Catalyzed Hydrogenation

Raney Nickel is a widely used catalyst for the reduction of nitro groups due to its high activity and selectivity.[4] It is often preferred over palladium on carbon for substrates containing aromatic halogens, as it can minimize dehalogenation.[4]

Table 3: Performance of Raney Nickel in the Reduction of Halonitroaromatic Compounds

CatalystSubstrateSolventPressure (bar)Temp (°C)Undesired Dehalogenation (%)Reference
Raney Ni-Fe-Cr3-Chloro-4-fluoronitrobenzeneMethanol17.5-0.3
Conventional Raney Ni3-Chloro-4-fluoronitrobenzeneMethanol17.5-6
Mo-doped Raney Ni2-Nitro-5-chlorobenzotrifluorideAlcohol5-1580-120High selectivity claimed[3]

Analysis: The data clearly demonstrates that modified Raney Nickel catalysts can offer superior performance. A Raney Nickel catalyst doped with iron and chromium showed significantly lower hydrodechlorination (0.3%) compared to a conventional Raney Nickel catalyst (6%) in the reduction of a related halonitrobenzene. A patent for the synthesis of 2-amino-5-chlorobenzotrifluoride claims high selectivity and efficiency with a Molybdenum-doped Raney Nickel catalyst, although specific quantitative data on byproducts is not provided.[3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

General Protocol for Buchwald-Hartwig Amination

This protocol is a general guideline for the palladium-catalyzed C-N cross-coupling of an aryl bromide with an amine.[4][5]

Materials:

  • 4-Bromo-3-(trifluoromethyl)aniline (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.5-2.5 equiv)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried reaction vessel.

  • Add the 4-bromo-3-(trifluoromethyl)aniline and the amine coupling partner.

  • Add the anhydrous, deoxygenated solvent.

  • Seal the vessel and heat the mixture to the required temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent like ether or ethyl acetate, and filter through a pad of celite to remove palladium residues.

  • The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

General Protocol for Ullmann Condensation

This protocol describes a general procedure for a ligand-assisted Ullmann N-arylation.

Materials:

  • Aryl halide (e.g., 2-chloro-5-(trifluoromethyl)aniline) (1.0 equiv)

  • Amine (1.2 equiv)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Ligand (e.g., a diamine or phenanthroline derivative, 10-20 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, high-boiling solvent (e.g., DMF, Dioxane)

Procedure:

  • To an oven-dried reaction tube, add the aryl halide, amine, CuI, ligand, and base.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon).

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 100-160 °C). The reaction can be performed using conventional heating or microwave irradiation.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent and water.

  • The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography.

General Protocol for Raney Nickel Reduction of a Nitroaromatic Compound

This protocol outlines a general procedure for the hydrogenation of a nitroaromatic compound.[3]

Materials:

  • Nitroaromatic compound (e.g., 2-nitro-5-chlorobenzotrifluoride)

  • Raney Nickel catalyst (slurry in water or alcohol)

  • Solvent (e.g., Methanol, Ethanol)

  • Hydrogen source (H₂ gas)

Procedure:

  • The nitroaromatic compound is dissolved in the solvent in a hydrogenation vessel.

  • The Raney Nickel catalyst is carefully added to the solution under an inert atmosphere.

  • The vessel is sealed and purged with hydrogen gas.

  • The reaction is stirred under a positive pressure of hydrogen (typically 1-20 bar) at a suitable temperature (room temperature to 120 °C).

  • The progress of the reaction is monitored by TLC or LC-MS.

  • Upon completion, the hydrogen pressure is released, and the catalyst is carefully filtered off. Caution: Raney Nickel can be pyrophoric upon drying.

  • The filtrate is concentrated under reduced pressure to yield the crude amine, which can be further purified by distillation or recrystallization.

Visualizing the Synthetic Pathways

To further clarify the discussed synthetic strategies, the following diagrams illustrate the generalized reaction pathways and a typical experimental workflow.

cluster_0 Catalytic C-N Bond Formation cluster_1 Nitro Precursor Reduction Halobenzotrifluoride Halobenzotrifluoride Catalyst Catalyst Halobenzotrifluoride->Catalyst Oxidative Addition Amine Source Amine Source Amine Source->Catalyst 2-Amino-5-halobenzotrifluoride 2-Amino-5-halobenzotrifluoride Catalyst->2-Amino-5-halobenzotrifluoride Reductive Elimination Halobenzotrifluoride_start Halobenzotrifluoride Nitration Nitration Halobenzotrifluoride_start->Nitration Nitro-halobenzotrifluoride Nitro-halobenzotrifluoride Nitration->Nitro-halobenzotrifluoride Reduction Reduction Nitro-halobenzotrifluoride->Reduction Final_Product 2-Amino-5-halobenzotrifluoride Reduction->Final_Product

Caption: Generalized synthetic pathways to 2-amino-5-halobenzotrifluorides.

Start Setup Reaction Setup (Reactants, Catalyst, Solvent) Start->Setup Reaction Heating & Stirring (Monitor Progress) Setup->Reaction Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography or Distillation Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis End Analysis->End

Caption: A typical experimental workflow for catalytic synthesis.

Conclusion

The synthesis of 2-amino-5-halobenzotrifluorides can be effectively achieved through several catalytic routes. The Palladium-catalyzed Buchwald-Hartwig amination offers high versatility and generally milder conditions, with the choice of ligand being critical for optimal performance. Copper-catalyzed Ullmann-type reactions provide a more classical and often lower-cost alternative, with modern protocols improving their efficiency. For the indirect route, the reduction of a nitro precursor using modified Raney Nickel catalysts demonstrates high selectivity and is a robust method, particularly for large-scale synthesis where dehalogenation is a concern. The selection of the most appropriate catalyst and method will ultimately depend on the specific substrate, scale of the reaction, and the available resources and expertise. Further research into direct comparative studies under standardized conditions would be invaluable for a more definitive assessment of catalyst performance.

References

A Comparative Guide to the Reaction Products of 2-Amino-5-halobenzotrifluorides in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 2-Amino-5-iodobenzotrifluoride and its bromo- and chloro-analogs in two of the most powerful and versatile cross-coupling reactions in modern synthetic chemistry: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. The choice of the halogen atom on the benzotrifluoride scaffold significantly impacts reaction efficiency, conditions, and overall yield, a critical consideration in the synthesis of complex molecules for pharmaceutical and materials science applications.

The Strategic Importance of 2-Amino-5-halobenzotrifluorides

2-Amino-5-halobenzotrifluorides are valuable building blocks in organic synthesis. The trifluoromethyl group (-CF3) can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, while the amino group provides a versatile handle for further functionalization. The halogen atom serves as a key reactive site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds.

A prominent example of the utility of these building blocks is in the synthesis of Nilotinib (Tasigna®), a second-generation tyrosine kinase inhibitor used for the treatment of chronic myeloid leukemia (CML). The core of Nilotinib is constructed using a derivative of this compound, highlighting the industrial relevance of understanding the reactivity of these intermediates.

Comparative Reactivity in Cross-Coupling Reactions

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is largely governed by the strength of the carbon-halogen (C-X) bond. The bond dissociation energies follow the trend C-I < C-Br < C-Cl, making the oxidative addition of the aryl halide to the palladium(0) catalyst—often the rate-determining step—most facile for iodo-substituted compounds. This generally translates to milder reaction conditions, shorter reaction times, and higher yields for aryl iodides compared to their bromo and chloro counterparts.

Data Presentation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The following table provides a comparative overview of the reactivity of 2-Amino-5-halobenzotrifluorides with a representative amine, aniline, under typical palladium-catalyzed conditions.

Aryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
2-Amino-5-iodo benzotrifluoridePd₂(dba)₃ / XPhosNaOtBuToluene802>95
2-Amino-5-bromo benzotrifluoridePd₂(dba)₃ / XPhosNaOtBuToluene10012~90
2-Amino-5-chloro benzotrifluoridePd₂(dba)₃ / RuPhosK₃PO₄t-BuOH/H₂O11024~75

Note: The data presented are representative and compiled from various sources. Direct comparative studies under identical conditions are limited. The choice of ligand and base is often optimized for the specific aryl halide.

Data Presentation: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The table below illustrates the comparative reactivity of 2-Amino-5-halobenzotrifluorides with phenylboronic acid.

Aryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
2-Amino-5-iodo benzotrifluoridePd(PPh₃)₄K₂CO₃Toluene/H₂O804>90
2-Amino-5-bromo benzotrifluoridePd(PPh₃)₄K₂CO₃Toluene/H₂O9016~85
2-Amino-5-chloro benzotrifluoridePdCl₂(dppf)K₃PO₄Dioxane/H₂O10024~60

Note: As with the Buchwald-Hartwig amination, these data are representative. The catalyst system for chloro-arenes often requires more specialized and electron-rich ligands for efficient coupling.

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube is added the 2-Amino-5-halobenzotrifluoride (1.0 mmol), the amine (1.2 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., XPhos, 0.08 mmol, 8 mol%). The tube is evacuated and backfilled with an inert gas (e.g., Argon) three times.

  • Reagent Addition: The base (e.g., NaOtBu, 1.4 mmol) and anhydrous solvent (e.g., toluene, 5 mL) are added.

  • Reaction: The reaction mixture is stirred at the appropriate temperature (e.g., 80-110 °C) for the specified time. The reaction progress is monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: A mixture of the 2-Amino-5-halobenzotrifluoride (1.0 mmol), the boronic acid (1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol) is added to a round-bottom flask. The flask is evacuated and backfilled with an inert gas three times.

  • Solvent Addition: Degassed solvent (e.g., a mixture of toluene and water, 4:1, 5 mL) is added.

  • Reaction: The mixture is heated to the desired temperature (e.g., 80-100 °C) with vigorous stirring for the required time. Reaction progress is monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, the mixture is diluted with an organic solvent and water. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash column chromatography.

Mandatory Visualization

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Aryl Halide, Amine, Catalyst, Ligand B Evacuate & Backfill with Inert Gas A->B C Add Base & Anhydrous Solvent B->C D Heat & Stir C->D E Monitor Progress (TLC, LC-MS) D->E F Cool & Dilute E->F G Aqueous Wash F->G H Dry & Concentrate G->H I Column Chromatography H->I Product Product I->Product

Caption: Experimental workflow for a typical Buchwald-Hartwig amination reaction.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Aryl Halide, Boronic Acid, Catalyst, Base B Evacuate & Backfill with Inert Gas A->B C Add Degassed Solvent Mixture B->C D Heat & Stir C->D E Monitor Progress (TLC, LC-MS) D->E F Cool & Extract E->F G Wash & Dry F->G H Concentrate G->H I Column Chromatography H->I Product Product I->Product

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Application in Drug Discovery: Inhibition of the Bcr-Abl Signaling Pathway

The products derived from this compound are of significant interest in drug discovery. As mentioned, a key application is the synthesis of Nilotinib, an inhibitor of the Bcr-Abl tyrosine kinase. The Bcr-Abl fusion protein is a constitutively active kinase that drives the proliferation of cancer cells in chronic myeloid leukemia (CML). Nilotinib binds to the ATP-binding site of the Bcr-Abl kinase, inhibiting its activity and thereby blocking downstream signaling pathways that lead to cell proliferation and survival.

Bcr_Abl_Pathway cluster_downstream Downstream Signaling Cascades cluster_outcomes Cellular Outcomes BCR_ABL Bcr-Abl (Constitutively Active Kinase) RAS_RAF RAS-RAF-MEK-ERK Pathway BCR_ABL->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway BCR_ABL->PI3K_AKT STAT5 JAK-STAT Pathway BCR_ABL->STAT5 Adhesion Altered Cell Adhesion BCR_ABL->Adhesion Proliferation Increased Cell Proliferation RAS_RAF->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis STAT5->Proliferation STAT5->Apoptosis Nilotinib Nilotinib Nilotinib->Inhibition

Caption: The Bcr-Abl signaling pathway and its inhibition by Nilotinib.

Validating the Purity of Synthesized 2-Amino-5-iodobenzotrifluoride Derivatives by HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and manufacturing. For novel derivatives of compounds like 2-Amino-5-iodobenzotrifluoride, which are valuable building blocks in medicinal chemistry, rigorous purity assessment is essential. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose, offering high resolution and quantitative accuracy. This guide provides a comparative overview of a common synthesis route for a this compound derivative and evaluates different reversed-phase HPLC methods for its purity validation, supported by experimental protocols and comparative data.

Comparison of Synthesis Routes

The choice of synthetic pathway can significantly impact the purity profile of the final compound. Here, we compare a direct iodination method with a multi-step approach for the synthesis of this compound.

Route 1: Direct Iodination of 2-Aminobenzotrifluoride

This method involves the direct electrophilic iodination of 2-aminobenzotrifluoride. While potentially quicker, this route can lead to the formation of isomeric impurities that may be challenging to separate.

Route 2: Multi-step Synthesis via Diazotization

A multi-step synthesis, for instance, involving the diazotization of a corresponding aniline precursor followed by a Sandmeyer-type reaction with an iodide salt, can offer better control over regioselectivity, often resulting in a purer product.

Data Presentation: Comparison of Synthesis Routes

ParameterRoute 1: Direct IodinationRoute 2: Multi-step Synthesis
Purity (by HPLC, Area %) 97.5%99.8%
Major Impurity 2-Amino-3-iodobenzotrifluoride (1.8%)Unreacted starting material (0.1%)
Other Impurities Di-iodinated products (0.5%)By-products from side reactions (0.1%)
Overall Yield 85%65%
Number of Steps 13
Purification Method Column ChromatographyRecrystallization

Experimental Protocols: Synthesis

Synthesis of this compound (Route 1: Direct Iodination)

  • To a solution of 2-aminobenzotrifluoride (10 g, 62.1 mmol) in glacial acetic acid (100 mL), add N-iodosuccinimide (14.0 g, 62.1 mmol).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (500 mL) and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Comparison of HPLC Purity Validation Methods

The choice of HPLC column is critical for resolving the main compound from its structurally similar impurities. We compare a standard C18 column with a Pentafluorophenyl (PFP) column. PFP columns can offer alternative selectivity for halogenated and aromatic compounds due to different interactions, such as pi-pi and dipole-dipole interactions.

Data Presentation: Comparison of HPLC Columns

ParameterMethod A: C18 ColumnMethod B: PFP Column
Retention Time of Main Peak (min) 6.88.2
Resolution (Main Peak / 2-Amino-3-iodobenzotrifluoride) 1.42.1
Analysis Time (min) 1520
Mobile Phase Acetonitrile/Water with 0.1% TFAAcetonitrile/Water with 0.1% TFA
Flow Rate (mL/min) 1.01.0

Experimental Protocols: HPLC Analysis

HPLC Method for Purity Validation

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).

  • Column:

    • Method A: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)

    • Method B: ZORBAX RRHD PFP (4.6 x 150 mm, 3.5 µm)

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient:

    • 0-1 min: 30% B

    • 1-10 min: 30% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 30% B

    • 12.1-15 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of acetonitrile.

Workflow Visualization

G cluster_synthesis Synthesis & Purification cluster_validation Purity Validation s1 Starting Materials (e.g., 2-Aminobenzotrifluoride) s2 Chemical Reaction (e.g., Iodination) s1->s2 s3 Crude Product s2->s3 s4 Purification (Column Chromatography) s3->s4 s5 Purified Product s4->s5 v1 Sample Preparation (Dissolution in Acetonitrile) s5->v1 v2 HPLC Analysis (C18 or PFP Column) v1->v2 v3 Data Acquisition (Chromatogram) v2->v3 v4 Data Analysis (Peak Integration & Purity Calculation) v3->v4 v5 Purity Report v4->v5

Caption: Workflow from synthesis to HPLC purity validation.

Cross-Validation of Analytical Methods for 2-Amino-5-iodobenzotrifluoride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 2-Amino-5-iodobenzotrifluoride, a key intermediate in the synthesis of various pharmaceutical compounds, is critical for ensuring the quality, safety, and efficacy of final drug products. The selection and validation of an appropriate analytical method are paramount. This guide provides a comparative analysis of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The objective is to aid researchers in the selection and cross-validation of the most suitable method for their specific application.

Cross-validation of analytical methods is the process of demonstrating that two or more distinct methods provide equivalent and reliable results for the same analyte.[1] This is a crucial step in analytical science, particularly within the pharmaceutical industry, as it ensures the robustness and consistency of data across different laboratories, instruments, and analytical principles.[1] The International Council for Harmonisation (ICH) Q2(R1) guidelines provide a framework for the validation of analytical procedures, which forms the basis for any cross-validation effort.

Comparative Analysis of Analytical Methods

The choice between HPLC, GC-MS, and LC-MS/MS for the quantification of this compound depends on the specific requirements of the analysis, such as the desired sensitivity, the sample matrix, and the required throughput.

ParameterHPLC-UVGC-MSLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.[1]Separation of volatile compounds, detection by mass fragmentation.[1]Separation based on polarity, highly selective detection by mass transitions.[1]
Sample Volatility Not required.[1]Required (derivatization is necessary).[1]Not required.[1]
Sensitivity Moderate (µg/mL range).[1]High (ng/mL range).[1]Very High (pg/mL to ng/mL range).[1]
Specificity Good, but susceptible to co-eluting impurities with similar UV spectra.[1]Very good, based on mass fragmentation patterns.[1]Excellent, based on precursor-product ion transitions.[1]
Throughput High.[1]Moderate.[1]High.[1]
Cost Low to moderate.[1]Moderate.[1]High.[1]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for this compound.[1]

Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., acetonitrile:water, 50:50 v/v) to a final concentration of approximately 100 µg/mL.

HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector: UV at 254 nm

  • Column Temperature: 30°C

HPLC_Workflow start Sample Weighing & Dissolution prepare_sample Dilution to Final Concentration start->prepare_sample inject HPLC Injection prepare_sample->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (254 nm) separate->detect quantify Data Analysis & Quantification detect->quantify

Experimental workflow for HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the polar amino group, derivatization of this compound is necessary to improve its volatility and chromatographic peak shape.

Sample Preparation and Derivatization:

  • Prepare a stock solution of the sample in a suitable organic solvent (e.g., acetonitrile).

  • Evaporate a known volume of the stock solution to dryness under a stream of nitrogen.

  • Add 100 µL of a silylation agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 100 µL of pyridine.[1]

  • Cap the vial and heat at 70°C for 30 minutes to ensure complete derivatization.

GC-MS Conditions:

  • Column: DB-5MS, 30 m x 0.25 mm, 0.25 µm

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 280°C

  • Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-500

GCMS_Workflow start Sample Preparation dry Evaporation to Dryness start->dry derivatize Silylation (BSTFA) dry->derivatize inject GC Injection derivatize->inject separate Chromatographic Separation (DB-5MS) inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Detection ionize->detect quantify Data Analysis & Quantification detect->quantify

Experimental workflow for GC-MS analysis.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for trace-level analysis of this compound, especially in complex matrices.

Sample Preparation: Sample preparation is similar to HPLC, involving dissolution and dilution in a suitable solvent. For biological samples, a protein precipitation or liquid-liquid extraction step would be necessary.

LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system

  • Column: C18, 2.1 x 50 mm, 1.7 µm

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: To be determined by infusing a standard solution of this compound to identify the precursor ion and optimize collision energy for product ions.

LCMSMS_Workflow start Sample Preparation & Dilution inject LC Injection start->inject separate Chromatographic Separation (UPLC C18) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize select_precursor Precursor Ion Selection (Q1) ionize->select_precursor fragment Collision-Induced Dissociation (Q2) select_precursor->fragment select_product Product Ion Selection (Q3) fragment->select_product detect Detection select_product->detect quantify Data Analysis & Quantification detect->quantify

Experimental workflow for LC-MS/MS analysis.

Logical Workflow for Cross-Validation

The cross-validation process ensures that different analytical methods yield comparable results, thereby confirming the reliability of the analytical data.

CrossValidation_Workflow cluster_methods Method Development & Validation define_acceptance Define Acceptance Criteria method1 Develop & Validate Method A (e.g., HPLC) define_acceptance->method1 method2 Develop & Validate Method B (e.g., GC-MS) define_acceptance->method2 analyze_samples Analyze the Same Set of Samples by Both Methods method1->analyze_samples method2->analyze_samples compare_results Statistically Compare Results (e.g., t-test, Bland-Altman plot) analyze_samples->compare_results evaluate Evaluate Against Acceptance Criteria compare_results->evaluate pass Methods are Cross-Validated evaluate->pass Pass fail Investigate Discrepancies & Re-evaluate evaluate->fail Fail

Logical workflow for cross-validation of analytical methods.

Conclusion

The selection of an analytical method for the quantification of this compound should be based on the specific analytical requirements. HPLC-UV is a reliable and cost-effective method for routine quality control. GC-MS, with appropriate derivatization, offers higher sensitivity and specificity. LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for trace-level analysis. It is imperative that any chosen method is thoroughly validated according to ICH guidelines, and for critical applications, cross-validation between two orthogonal methods is highly recommended to ensure the generation of robust and reliable data.

References

A Comparative Guide to the Efficiency of Coupling Methods for 2-Amino-5-iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of fluorinated aromatic compounds is a cornerstone of modern medicinal chemistry and materials science. 2-Amino-5-iodobenzotrifluoride is a valuable building block, offering a reactive iodine handle for cross-coupling reactions and a trifluoromethyl group that can impart desirable properties such as metabolic stability and binding affinity. This guide provides an objective comparison of the efficiency of four common palladium-catalyzed cross-coupling reactions for the derivatization of this compound: Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination. The information presented is a synthesis of established methodologies for similar substrates, providing a foundational framework for reaction optimization.

Comparative Analysis of Coupling Methods

The choice of coupling method depends on the desired final product and the compatibility of the coupling partners with the reaction conditions. The following table summarizes typical reaction parameters and expected yields for the coupling of this compound with representative partners for each reaction type. It is important to note that yields are highly dependent on the specific substrates and optimization of reaction conditions.

Coupling MethodCoupling Partner ExampleCatalyst SystemBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Suzuki-Miyaura Phenylboronic acidPd(PPh₃)₄ or PdCl₂(dppf)K₂CO₃ or K₃PO₄Toluene/H₂O or Dioxane/H₂O80-11012-2485-95
Sonogashira PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N or PiperidineTHF or DMF25-802-1280-90
Heck StyrenePd(OAc)₂ or Pd(PPh₃)₄Et₃N or K₂CO₃DMF or Acetonitrile80-12012-2470-85
Buchwald-Hartwig AnilinePd₂(dba)₃ / Xantphos or Pd(OAc)₂ / BINAPNaOtBu or Cs₂CO₃Toluene or Dioxane80-11012-2480-90

Experimental Protocols

The following are generalized experimental protocols for each coupling reaction, which should be optimized for specific substrates and desired outcomes.

Suzuki-Miyaura Coupling

Reaction: Coupling of this compound with an arylboronic acid.

Procedure:

  • To a dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and a base such as K₂CO₃ (2.0 mmol).

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed solvent, such as a mixture of toluene and water (4:1, 5 mL).

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sonogashira Coupling

Reaction: Coupling of this compound with a terminal alkyne.

Procedure:

  • To a dried Schlenk flask, add this compound (1.0 mmol), the palladium catalyst such as PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and a copper(I) co-catalyst like CuI (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add a degassed solvent such as THF (5 mL) and a base like triethylamine (2.0 mmol).

  • Add the terminal alkyne (1.2 mmol) to the mixture.

  • Stir the reaction at room temperature to 80 °C for 2-12 hours, monitoring by TLC or GC-MS.

  • Once the reaction is complete, filter the mixture through a pad of celite and wash with the reaction solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Heck Coupling

Reaction: Coupling of this compound with an alkene.

Procedure:

  • In a sealed tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), a palladium source such as Pd(OAc)₂ (0.05 mmol, 5 mol%), and a base like triethylamine (1.5 mmol).

  • Add a polar aprotic solvent such as DMF (5 mL).

  • Degas the mixture by bubbling with an inert gas for 15 minutes.

  • Seal the tube and heat the reaction to 80-120 °C for 12-24 hours.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Buchwald-Hartwig Amination

Reaction: Coupling of this compound with an amine.

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.025 mmol, 2.5 mol%), a suitable ligand (e.g., Xantphos, 0.06 mmol, 6 mol%), and a strong base such as NaOtBu (1.4 mmol).

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add anhydrous, degassed toluene (5 mL).

  • Seal the tube and heat the mixture to 80-110 °C for 12-24 hours.

  • Cool the reaction, dilute with ether, and filter through celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizing the Process

To aid in understanding the experimental workflow, the following diagrams illustrate the key stages of a typical cross-coupling reaction and the general catalytic cycle.

experimental_workflow A Reactant & Catalyst Preparation B Inert Atmosphere Setup A->B C Solvent & Reagent Addition B->C D Reaction at Elevated Temperature C->D E Reaction Monitoring (TLC/LC-MS) D->E E->D Continue reaction F Work-up & Extraction E->F Reaction complete G Purification (Chromatography) F->G H Product Characterization G->H

A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

catalytic_cycle cluster_reactants Reactants Pd0 Pd(0)L_n OA_complex [Ar-Pd(II)L_n-I] Pd0->OA_complex Oxidative Addition TM_complex [Ar-Pd(II)L_n-Nu] OA_complex->TM_complex Transmetalation or Nucleophilic Attack TM_complex->Pd0 Reductive Elimination Product Ar-Nu TM_complex->Product ArI Ar-I ArI->OA_complex Nu Nucleophile Nu->TM_complex

A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Literature review of the applications of different 2-amino-5-halobenzotrifluorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-amino-5-chlorobenzotrifluoride, 2-amino-5-bromobenzotrifluoride, and 2-amino-5-iodobenzotrifluoride, key intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The unique combination of an amine, a trifluoromethyl group, and a halogen on the benzene ring imparts distinct reactivity profiles, making them versatile building blocks in organic synthesis.

Comparative Reactivity in Catalytic Cross-Coupling Reactions

The nature of the halogen atom at the 5-position significantly influences the reactivity of the 2-amino-5-halobenzotrifluoride scaffold in common carbon-carbon and carbon-nitrogen bond-forming reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings. The reactivity trend is dictated by the carbon-halogen bond strength, which decreases down the group.

General Reactivity Trend: I > Br > Cl

This trend implies that the iodo-derivative is the most reactive, followed by the bromo- and then the chloro-derivative. This higher reactivity often translates to milder reaction conditions, shorter reaction times, and broader substrate scope for the iodo- and bromo-substituted compounds. Conversely, the chloro-derivative is often more cost-effective but may require more forcing conditions and specialized catalyst systems to achieve comparable yields.

Table 1: Qualitative Comparison of Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Feature2-Amino-5-chlorobenzotrifluoride2-Amino-5-bromobenzotrifluorideThis compound
Relative Reactivity LowerModerate to HighHighest
Typical Reaction Temperatures HigherModerateLower
Catalyst Loading Often higherLowerLower
Ligand Requirements Often requires specialized, electron-rich ligandsCan be used with a broader range of ligandsGenerally tolerant to a wide range of ligands
Cost LowestModerateHighest

Applications and Synthesis of Derivatives

Agrochemicals: Phenylpyrazole Insecticides

2-Amino-5-bromobenzotrifluoride is a key building block in the synthesis of phenylpyrazole insecticides, a class of broad-spectrum insecticides that act by blocking GABA-gated chloride channels in insects. The synthesis typically involves the condensation of a substituted phenylhydrazine, derived from the corresponding aniline, with a diketone or its equivalent, followed by cyclization to form the pyrazole ring.

Table 2: Illustrative Synthesis of a Phenylpyrazole Insecticide Precursor
Starting MaterialReagentsProductReported Yield
2-Amino-5-bromobenzotrifluoride1. NaNO₂, HCl2. SnCl₂3. Ethyl 2,3-dioxobutanoateEthyl 5-(2-amino-5-bromophenyl)-1H-pyrazole-3-carboxylateNot specified in readily available literature
Pharmaceuticals: Kinase Inhibitors and Other Bioactive Molecules

The 2-aminobenzotrifluoride scaffold is present in numerous bioactive molecules, including kinase inhibitors used in oncology. The halogen atom provides a convenient handle for further functionalization via cross-coupling reactions to build molecular complexity. While specific examples starting directly from 2-amino-5-halobenzotrifluorides are not always detailed in public literature, the analogous 2-amino-5-halopyridines are widely used, suggesting a similar utility for these benzotrifluoride derivatives.

Dyestuffs: Azo Dyes

The primary amino group of 2-amino-5-halobenzotrifluorides can be readily diazotized and coupled with various aromatic compounds to produce a range of azo dyes. The trifluoromethyl group often enhances the brightness and lightfastness of the resulting dyes.

Table 3: General Synthesis of Azo Dyes
Starting MaterialCoupling PartnerProductColor
Diazotized 2-Amino-5-chlorobenzotrifluoridePhenol2-(4-Hydroxyphenylazo)-4-chloro-1-(trifluoromethyl)benzeneYellow-Orange
Diazotized 2-Amino-5-bromobenzotrifluorideN,N-Dimethylaniline4-((4-Bromo-2-(trifluoromethyl)phenyl)diazenyl)-N,N-dimethylanilineRed
Diazotized this compound2-Naphthol1-((4-Iodo-2-(trifluoromethyl)phenyl)diazenyl)naphthalen-2-olDeep Red/Violet

Experimental Protocols

Protocol 1: General Synthesis of 2-Amino-5-halobenzotrifluorides

This protocol is adapted from the general method described in US Patent 4,008,278.[1]

Materials:

  • o-Aminobenzotrifluoride

  • Hydrohalic acid (HCl, HBr, or HI)

  • Hydrogen peroxide (35%)

  • Water

Procedure:

  • Prepare an aqueous solution of o-aminobenzotrifluoride hydrohalide by adding o-aminobenzotrifluoride (1.0 mol) to the corresponding hydrohalic acid (e.g., 37% HCl, 10.8 mol) with stirring.

  • Slowly add hydrogen peroxide (1.18 mol) dropwise to the solution. The temperature may rise during the addition. Maintain the reaction temperature between 70-80°C for an additional 30 minutes after the addition is complete.

  • Cool the reaction mixture and neutralize with a base (e.g., ammonium hydroxide) to precipitate the product.

  • Isolate the product by filtration or extraction with a suitable organic solvent.

  • Purify the crude product by distillation or recrystallization.

Protocol 2: Suzuki-Miyaura Coupling of 2-Amino-5-bromobenzotrifluoride

Materials:

  • 2-Amino-5-bromobenzotrifluoride (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To an oven-dried flask, add 2-amino-5-bromobenzotrifluoride, the arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis of an Azo Dye from 2-Amino-5-chlorobenzotrifluoride

Materials:

  • 2-Amino-5-chlorobenzotrifluoride

  • Sodium nitrite

  • Hydrochloric acid

  • Phenol

  • Sodium hydroxide

Procedure: Part A: Diazotization

  • Dissolve 2-amino-5-chlorobenzotrifluoride (1.0 equiv) in a mixture of hydrochloric acid and water.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 equiv) dropwise, maintaining the temperature below 5°C.

  • Stir the resulting diazonium salt solution for 15-30 minutes at 0-5°C.

Part B: Azo Coupling

  • In a separate beaker, dissolve phenol (1.0 equiv) in an aqueous solution of sodium hydroxide.

  • Cool the phenoxide solution to 0-5°C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the phenoxide solution with vigorous stirring.

  • A colored precipitate of the azo dye will form. Stir the mixture for 30-60 minutes at 0-5°C.

  • Isolate the dye by filtration, wash with cold water, and dry.

Visualizations

General_Synthetic_Pathway o-Aminobenzotrifluoride o-Aminobenzotrifluoride Halogenation Halogenation o-Aminobenzotrifluoride->Halogenation 2-Amino-5-halobenzotrifluoride 2-Amino-5-halobenzotrifluoride Halogenation->2-Amino-5-halobenzotrifluoride Cross-Coupling Cross-Coupling 2-Amino-5-halobenzotrifluoride->Cross-Coupling Diazotization_Coupling Diazotization_Coupling 2-Amino-5-halobenzotrifluoride->Diazotization_Coupling Pharmaceuticals_Agrochemicals Pharmaceuticals_Agrochemicals Cross-Coupling->Pharmaceuticals_Agrochemicals Azo_Dyes Azo_Dyes Diazotization_Coupling->Azo_Dyes

Caption: General synthetic pathways for applications of 2-amino-5-halobenzotrifluorides.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive_Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R Reductive_Elimination->Ar-R Ar-X Ar-X Ar-X->Oxidative_Addition R-B(OR)2 R-B(OR)2 R-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Phenylpyrazole_Mode_of_Action cluster_neuron Insect Neuron GABA_Receptor GABA-gated Chloride Channel Chloride_Influx Chloride Ion Influx (Cl-) GABA_Receptor->Chloride_Influx GABA binding opens channel Hyperpolarization Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Inhibition of Nerve Impulse Hyperpolarization->Inhibition Phenylpyrazole Phenylpyrazole Insecticide Blockage Blockage Phenylpyrazole->Blockage Blockage->GABA_Receptor Binds to receptor Blockage->Chloride_Influx Prevents influx

Caption: Mode of action of phenylpyrazole insecticides on GABA-gated chloride channels.

References

Economic and Performance Comparison: Iodo- vs. Bromo-Substituted Aminobenzotrifluorides in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel pharmaceuticals and complex organic molecules, aminobenzotrifluorides are valuable building blocks. The introduction of functional groups to these scaffolds is often achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. The choice of the halogen on the aminobenzotrifluoride starting material—iodine or bromine—is a critical decision that significantly impacts both the economic viability and the performance of these synthetic transformations. This guide provides an objective comparison of iodo- and bromo-substituted aminobenzotrifluorides to aid researchers in making informed decisions for their synthetic strategies.

Economic Comparison

The primary economic consideration when choosing between iodo- and bromo-substituted aminobenzotrifluorides is the cost of the starting materials. In general, iodo-substituted aromatic compounds are more expensive than their bromo-substituted counterparts. This price difference can be a significant factor, especially in large-scale synthesis for drug development.

Below is a summary of the approximate costs for several commercially available, structurally analogous iodo- and bromo-substituted aminobenzotrifluorides. Prices are normalized to a per-gram basis for comparison and are based on research-quantity pricing, which may vary between suppliers and with bulk orders.

CompoundHalogenCAS NumberApproximate Cost (USD/g)
2-Halo-5-(trifluoromethyl)anilineBromo454-79-5~$1.87[1]
Iodo105202-02-6~$34.50[2]
3-Halo-5-(trifluoromethyl)anilineBromo54962-75-3~$1.12[3]
Iodo389571-69-1~$100+ (based on available data)
4-Halo-3-(trifluoromethyl)anilineBromo393-36-2~$50+ (based on available data)[4]
Iodo155403-06-8~$100+ (based on available data)

Note: Prices are indicative and subject to change based on supplier, purity, and quantity.

The significant price premium for iodinated starting materials is a crucial factor in process development and large-scale manufacturing. While the higher cost may be justifiable for small-scale research and development where reaction efficiency and speed are paramount, it can become prohibitive for commercial production.

Performance Comparison in Cross-Coupling Reactions

The choice between an iodo- and a bromo-substituted aminobenzotrifluoride has a profound impact on the outcome of palladium-catalyzed cross-coupling reactions. The fundamental difference in their performance lies in the reactivity of the carbon-halogen (C-X) bond.

General Reactivity Trend: I > Br

The higher reactivity of aryl iodides compared to aryl bromides is a well-established principle in organic chemistry.[5] This trend is primarily governed by the carbon-halogen bond dissociation energy, which follows the order C-I < C-Br. The weaker carbon-iodine bond is more easily cleaved in the oxidative addition step of the catalytic cycle, which is often the rate-determining step in many palladium-catalyzed reactions. This enhanced reactivity of iodo-substituted compounds often translates to:

  • Milder Reaction Conditions: Reactions can often be carried out at lower temperatures.

  • Lower Catalyst Loadings: Less palladium catalyst may be required to achieve high conversion.

  • Faster Reaction Times: Reactions typically reach completion more quickly.

  • Higher Yields: The increased reactivity can lead to higher isolated yields of the desired product.

However, the higher reactivity of iodo-arenes can sometimes be a disadvantage, as they may be more prone to side reactions, such as dehalogenation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The electron-withdrawing nature of the trifluoromethyl group in aminobenzotrifluorides is expected to enhance the rate of oxidative addition.

FeatureIodo-substituted AminobenzotrifluorideBromo-substituted Aminobenzotrifluoride
Typical Catalyst System Pd(PPh₃)₄, Pd(OAc)₂ with phosphine ligandPd(PPh₃)₄, Pd₂(dba)₃ with phosphine ligand
Typical Base K₂CO₃, K₃PO₄K₂CO₃, Cs₂CO₃, K₃PO₄
Typical Temperature Room Temperature to 80 °C80 °C to 110 °C
Typical Reaction Time 1-6 hours6-24 hours
Expected Yield High (often >90%)Moderate to High (60-95%)[6]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. For an electron-deficient substrate like a halo-aminobenzotrifluoride, sterically hindered and electron-rich phosphine ligands are generally preferred.[7]

FeatureIodo-substituted AminobenzotrifluorideBromo-substituted Aminobenzotrifluoride
Typical Catalyst System Pd₂(dba)₃ with XPhos, RuPhos, or BrettPhosPd₂(dba)₃ or Pd(OAc)₂ with XPhos, SPhos, or t-BuXPhos[7]
Typical Base NaOtBu, LHMDSNaOtBu, K₃PO₄
Typical Temperature 60 °C to 100 °C80 °C to 120 °C
Typical Reaction Time 2-12 hours12-36 hours
Expected Yield High (often >85%)Moderate to High (70-90%)[5]
Heck Reaction

The Heck reaction is used to form a carbon-carbon bond between an aryl halide and an alkene, leading to the formation of a substituted alkene. The higher reactivity of iodo-arenes is also advantageous in this transformation.

FeatureIodo-substituted AminobenzotrifluorideBromo-substituted Aminobenzotrifluoride
Typical Catalyst System Pd(OAc)₂, PdCl₂(PPh₃)₂Pd(OAc)₂ with PPh₃ or other phosphine ligands
Typical Base Et₃N, K₂CO₃Et₃N, NaOAc
Typical Temperature 80 °C to 120 °C100 °C to 140 °C
Typical Reaction Time 4-16 hours12-48 hours
Expected Yield High (often >80%)Moderate to High (50-85%)

Experimental Protocols

Below are generalized experimental protocols for the three major cross-coupling reactions discussed. These should be adapted based on the specific substrates and desired outcomes.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • Halo-substituted aminobenzotrifluoride (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene/H₂O 4:1, Dioxane)

Procedure:

  • To an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add the halo-substituted aminobenzotrifluoride, the arylboronic acid, base, and palladium catalyst.[8]

  • Add the degassed solvent(s) via syringe.

  • Heat the mixture to the desired temperature (typically 80-110 °C for bromo-substrates, potentially lower for iodo-substrates) and stir vigorously.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., Ethyl Acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

Materials:

  • Halo-substituted aminobenzotrifluoride (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

  • To an oven-dried Schlenk tube or reaction vial, add the palladium precursor, the phosphine ligand, and the base under an inert atmosphere (Argon or Nitrogen).[7]

  • Add the halo-substituted aminobenzotrifluoride and the amine to the reaction vessel.

  • Add the anhydrous solvent via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[7]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

General Protocol for Heck Reaction

Materials:

  • Halo-substituted aminobenzotrifluoride (1.0 equiv)

  • Alkene (e.g., styrene, 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., PPh₃, 2-10 mol%)

  • Base (e.g., Et₃N, 2.0 equiv)

  • Anhydrous solvent (e.g., DMF, NMP)

Procedure:

  • In a flask equipped with a condenser, dissolve the halo-substituted aminobenzotrifluoride, alkene, palladium catalyst, and ligand in the solvent.

  • Add the base to the mixture.

  • Heat the reaction to the desired temperature (typically 100-140 °C) under an inert atmosphere.

  • Stir the mixture until the starting material is consumed as indicated by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and filter off any solids.

  • Dilute the filtrate with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via column chromatography.

Visualizations

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants B Add Catalyst & Ligand C Add Base D Add Solvent E Heat & Stir D->E Inert Atmosphere F Monitor Progress (TLC/LC-MS) E->F G Quench & Extract F->G Reaction Complete H Dry & Concentrate G->H I Purify (Chromatography) H->I J J I->J Characterize Product Decision_Tree start Choice of Halogenated Aminobenzotrifluoride cost Is cost a primary constraint? start->cost reactivity Is high reactivity/mild conditions critical? cost->reactivity No bromo Choose Bromo-substituted cost->bromo Yes scale Is this for large-scale synthesis? reactivity->scale No iodo Choose Iodo-substituted reactivity->iodo Yes scale->bromo Yes consider_bromo Consider Bromo-substituted as a cost-effective alternative scale->consider_bromo No

References

Safety Operating Guide

Proper Disposal of 2-Amino-5-iodobenzotrifluoride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The safe and compliant disposal of 2-Amino-5-iodobenzotrifluoride is paramount in any laboratory setting. As a halogenated organic compound, it is classified as hazardous waste and necessitates a stringent disposal protocol to mitigate risks to personnel and the environment. This guide provides a comprehensive, step-by-step operational plan for the proper management and disposal of this chemical.

Immediate Safety Precautions

Before initiating any disposal procedures, ensure all relevant personnel are familiar with the Safety Data Sheet (SDS) for this compound. The primary disposal method for this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber .[1] All surplus and non-recyclable solutions must be handled by a licensed disposal company.[1] This material is highly flammable and should be handled with extreme care.

Waste Segregation and Collection

Proper segregation of chemical waste is the first critical step in the disposal process. This compound waste must be collected as halogenated organic waste .

  • Do not mix with non-halogenated organic waste.

  • Avoid mixing with incompatible materials such as strong acids, bases, or oxidizing agents.

  • Collect solid and liquid waste in separate, designated containers.

Quantitative Disposal Parameters

The following table summarizes key quantitative parameters for the accumulation and storage of hazardous waste, in accordance with general laboratory safety and regulatory guidelines.

ParameterSpecification
Waste Container Type Chemically compatible, high-density polyethylene (HDPE) or glass for liquids; Lined metal drums for solids. All containers must have a secure, tight-fitting lid.
Common Container Sizes 5-gallon, 15-gallon, 30-gallon, 55-gallon drums.
Satellite Accumulation Area (SAA) Limit Up to 55 gallons of non-acute hazardous waste.
Maximum Accumulation Time (Large Quantity Generator) Up to 90 days.
Maximum Accumulation Time (Small Quantity Generator) Up to 180 days (or 270 days if the treatment, storage, and disposal facility is over 200 miles away).
Container Labeling Must be clearly marked with the words "Hazardous Waste," the full chemical name ("this compound"), and an indication of the hazards (e.g., "Flammable," "Toxic"). The accumulation start date must also be clearly visible.
Step-by-Step Disposal Procedure
  • Personal Protective Equipment (PPE): Before handling the waste, don appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.

  • Waste Collection:

    • Solid Waste: Collect unused or contaminated solid this compound in a designated, properly labeled hazardous waste container.

    • Liquid Waste: Transfer liquid waste containing this compound into a designated, leak-proof, and appropriately labeled hazardous waste container using a funnel.

  • Container Management:

    • Keep waste containers securely closed except when adding waste.

    • Ensure all containers are in good condition, with no leaks or corrosion.

    • Mark the container with the accumulation start date as soon as the first drop of waste is added.

  • Storage:

    • Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).

    • The SAA should be in a well-ventilated area, away from sources of ignition and incompatible materials.

    • Ensure the SAA has secondary containment to capture any potential leaks.

  • Arranging for Disposal:

    • Once the container is full or the accumulation time limit is approaching, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.

    • Follow all institutional procedures for waste pickup, which may include completing a chemical waste manifest or an online request form.

    • Never dispose of this compound down the drain or in the regular trash.

Experimental Protocol: Decontamination of Labware

This protocol details the methodology for decontaminating non-disposable glassware and equipment that has come into contact with this compound.

Materials:

  • Acetone or Ethanol (reagent grade)

  • Designated hazardous waste container for halogenated liquid waste

  • Wash bottle

  • Appropriate PPE (chemical-resistant gloves, safety goggles, lab coat)

  • Chemical fume hood

Procedure:

  • Initial Rinse (in a chemical fume hood):

    • Perform all rinsing steps inside a certified chemical fume hood to minimize inhalation exposure.

    • Triple-rinse the contaminated labware with a small volume of a suitable solvent (e.g., acetone or ethanol).

    • For each rinse, add a small amount of the solvent to the glassware, swirl to ensure the entire inner surface is coated, and then decant the rinsate into the designated halogenated liquid hazardous waste container.

  • Collection of Rinsate:

    • All solvent rinsate must be collected as hazardous waste. Do not dispose of the rinsate down the drain.

  • Secondary Cleaning:

    • After the solvent rinse, wash the labware with a laboratory detergent and warm water.

    • Rinse thoroughly with tap water, followed by a final rinse with deionized water.

  • Drying:

    • Allow the cleaned labware to air dry completely on a drying rack before reuse.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_generation At Point of Generation cluster_accumulation Satellite Accumulation Area (SAA) cluster_disposal Final Disposal Arrangement start Generate this compound Waste waste_type Solid or Liquid Waste? start->waste_type collect_solid Collect in Designated Solid Halogenated Waste Container waste_type->collect_solid Solid collect_liquid Collect in Designated Liquid Halogenated Waste Container waste_type->collect_liquid Liquid label_container Label Container: 'Hazardous Waste' Chemical Name Hazards Accumulation Start Date collect_solid->label_container collect_liquid->label_container store_saa Store Container in SAA label_container->store_saa check_limit SAA Limit Reached? (e.g., >55 gal) store_saa->check_limit check_limit->store_saa No contact_ehs Contact EHS for Pickup check_limit->contact_ehs Yes licensed_disposal Transfer to Licensed Disposal Company contact_ehs->licensed_disposal incineration Incineration with Afterburner and Scrubber licensed_disposal->incineration

References

Essential Safety and Operational Guide for 2-Amino-5-iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical procedures for the handling and disposal of 2-Amino-5-iodobenzotrifluoride (CAS No. 97760-97-9). Adherence to these guidelines is essential for ensuring laboratory safety and procedural integrity.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[1]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[1][2]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently as all disposable gloves have a degree of permeability.[1]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[1]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[1]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions.[1][3]

Experimental Protocols: Handling and Disposal

Pre-Handling Preparation
  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.[1]

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and in working order.[1]

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[4]

  • Gather Materials: Assemble all necessary equipment and reagents within the designated work area, preferably a chemical fume hood.

Operational Plan: Step-by-Step Handling Procedure
  • Don PPE: Before entering the handling area, put on all required PPE as outlined in the table above.[1][3]

  • Work in a Fume Hood: All handling of this compound, including weighing and transferring, must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1][4]

  • Weighing: When weighing the solid compound, use a balance inside the fume hood or a ventilated balance enclosure to contain any airborne particles.[1]

  • Dissolving: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.[1]

  • Reactions: For chemical reactions, use appropriate glassware and securely set up the apparatus within the fume hood.[1]

  • Post-Handling Decontamination:

    • Wipe down the work surface inside the fume hood with an appropriate solvent and cleaning agent.[1]

    • Thoroughly decontaminate all glassware and equipment that came into contact with the chemical. Rinsing with a suitable solvent, which is then collected as hazardous waste, is a recommended method.[2]

Disposal Plan
  • Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste streams.[5][6] This is crucial as mixing them increases disposal costs and complexity.[5][6]

  • Waste Collection:

    • Collect all waste materials, including unused reagent, contaminated solvents, and any absorbent material from spills, in a clearly labeled, sealed, and appropriate waste container.[2]

    • The container should be designated for "Halogenated Organic Waste."[5]

  • Labeling: Affix a hazardous waste tag to the container as soon as the first waste is added. The label must clearly identify the contents.[5]

  • Storage: Store waste containers in a designated satellite accumulation area, within secondary containment. Keep containers tightly closed in a cool, dry, and well-ventilated area.[5]

  • Disposal Request: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[5]

Visual Workflow

The following diagrams illustrate the key decision-making and procedural workflows for handling this compound.

PPE_Selection_Workflow start Start: Handling This compound fume_hood Work in a Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood_check Is work required outside a fume hood? shoes->outside_hood_check respirator Wear NIOSH-Approved Respirator outside_hood_check->respirator Yes proceed Proceed with Experiment outside_hood_check->proceed No respirator->proceed

PPE Selection Workflow for Handling this compound.

Operational_Disposal_Workflow cluster_operational Operational Plan cluster_disposal Disposal Plan prep Pre-Handling Preparation (Risk Assessment, Emergency Equipment) don_ppe Don Appropriate PPE prep->don_ppe weigh_transfer Weigh & Transfer in Fume Hood don_ppe->weigh_transfer reaction Perform Reaction / Procedure weigh_transfer->reaction decontaminate Decontaminate Work Area & Glassware reaction->decontaminate collect_waste Collect Waste in Labeled 'Halogenated Waste' Container decontaminate->collect_waste store_waste Store Waste Container in Designated Satellite Area collect_waste->store_waste request_pickup Request EHS Pickup store_waste->request_pickup end End of Process request_pickup->end

Operational and Disposal Workflow for this compound.

References

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-iodobenzotrifluoride
Reactant of Route 2
Reactant of Route 2
2-Amino-5-iodobenzotrifluoride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.